Product packaging for 3-(Methylamino)cyclobutan-1-OL(Cat. No.:CAS No. 1354952-94-5)

3-(Methylamino)cyclobutan-1-OL

Cat. No.: B1423375
CAS No.: 1354952-94-5
M. Wt: 101.15 g/mol
InChI Key: DRLQGNZKHKBJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Methylamino)cyclobutan-1-OL is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B1423375 3-(Methylamino)cyclobutan-1-OL CAS No. 1354952-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-4-2-5(7)3-4/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLQGNZKHKBJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712429, DTXSID201300712
Record name 3-(Methylamino)cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-(Methylamino)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-94-5, 1033710-19-8
Record name 3-(Methylamino)cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-(Methylamino)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,3r)-3-(methylamino)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of cis-3-(Methylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for cis-3-(Methylamino)cyclobutan-1-ol, a key building block in contemporary drug discovery. The cyclobutane motif is of growing interest in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance pharmacological properties.[1][2] This document details robust and stereoselective synthetic strategies, focusing on the reductive amination of 3-hydroxycyclobutanone. It provides in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and critical analysis of reaction parameters. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this valuable synthetic intermediate.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane ring, once considered an exotic curiosity in medicinal chemistry, has emerged as a valuable scaffold for the design of novel therapeutics. Its rigid, puckered conformation provides a distinct three-dimensional geometry that can serve as a bioisostere for more common structural motifs like phenyl rings or alkyl chains. This unique conformational constraint can lead to improved metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[2] cis-3-(Methylamino)cyclobutan-1-ol, in particular, incorporates both a hydroxyl and a secondary amine functionality in a specific spatial arrangement, making it an attractive starting point for the synthesis of complex molecules, including inhibitors of Janus kinase (JAK) and Tyrosine kinase 2 (Tyk2).

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic disconnection of the target molecule, cis-3-(Methylamino)cyclobutan-1-ol, points to 3-hydroxycyclobutanone as a key precursor. The core transformation involves the formation of the C-N bond via a reductive amination reaction with methylamine. This approach is advantageous due to the commercial availability of starting materials and the generally high efficiency of reductive amination protocols.

G cis-3-(Methylamino)cyclobutan-1-ol cis-3-(Methylamino)cyclobutan-1-ol Reductive Amination Reductive Amination cis-3-(Methylamino)cyclobutan-1-ol->Reductive Amination 3-Hydroxycyclobutanone 3-Hydroxycyclobutanone Reductive Amination->3-Hydroxycyclobutanone Methylamine Methylamine Reductive Amination->Methylamine

Caption: Retrosynthetic analysis of cis-3-(Methylamino)cyclobutan-1-ol.

Synthesis of the Key Intermediate: 3-Hydroxycyclobutanone

The synthesis of the cyclobutanone core is a critical first step. While various methods exist for the formation of cyclobutanones, a common and scalable approach involves the [2+2] cycloaddition of ketene with an appropriate olefin, followed by subsequent transformations.[3] Alternatively, rearrangement of cyclopropylcarbinol can also yield cyclobutanone.[4] For the purpose of this guide, we will focus on a synthetic route starting from commercially available precursors leading to 3-hydroxycyclobutanone.

A practical laboratory-scale synthesis can be adapted from known procedures involving the oxidation of 1,3-cyclobutanediol. However, for the direct synthesis of 3-hydroxycyclobutanone, a more direct approach is often desired. One such method involves the selective reduction of 1,3-cyclobutanedione.

Challenges in Stereoselective Synthesis

A primary challenge in the synthesis of substituted cyclobutanes is controlling the stereochemistry.[5] Achieving a high diastereomeric excess for the cis isomer is crucial. The choice of reducing agent and reaction conditions plays a pivotal role in determining the stereochemical outcome of the reduction of a 3-substituted cyclobutanone.[5][6]

The Core Transformation: Stereoselective Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[6][7] It typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[6][7][8][9][10]

The key to achieving the desired cis stereochemistry in the synthesis of 3-(methylamino)cyclobutan-1-ol lies in the stereoselective reduction of the intermediate formed from 3-hydroxycyclobutanone and methylamine. The hydride reducing agent will preferentially attack from the sterically less hindered face of the cyclobutane ring, which is anti to the existing hydroxyl group. This facial selectivity leads to the formation of the cis product.

G cluster_0 Reductive Amination Workflow Start Start Dissolve 3-hydroxycyclobutanone\nand methylamine solution Dissolve 3-hydroxycyclobutanone and methylamine solution Start->Dissolve 3-hydroxycyclobutanone\nand methylamine solution Formation of Hemiaminal/\nEnamine Intermediate Formation of Hemiaminal/ Enamine Intermediate Dissolve 3-hydroxycyclobutanone\nand methylamine solution->Formation of Hemiaminal/\nEnamine Intermediate Addition of\nReducing Agent Addition of Reducing Agent Formation of Hemiaminal/\nEnamine Intermediate->Addition of\nReducing Agent In situ Reduction In situ Reduction Addition of\nReducing Agent->In situ Reduction e.g., NaBH(OAc)₃ Quenching and\nWorkup Quenching and Workup In situ Reduction->Quenching and\nWorkup Purification Purification Quenching and\nWorkup->Purification End End Purification->End

Caption: Experimental workflow for reductive amination.

Choice of Reducing Agent

Several reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly effective choice.[6][7] Its mild nature and tolerance of a wide range of functional groups make it ideal for this transformation.[6] Furthermore, it can be used in a one-pot procedure, simplifying the experimental setup.[7] Alternative reducing agents include sodium cyanoborohydride (NaBH₃CN), however, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is often preferred.[6][7]

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Hydroxycyclobutanone86.091.0 g11.6
Methylamine (40% in H₂O)31.061.8 mL~23.2
Sodium triacetoxyborohydride211.943.7 g17.4
Dichloromethane (DCM)-50 mL-
Acetic Acid60.050.66 mL11.6
Saturated NaHCO₃ solution-As needed-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxycyclobutanone (1.0 g, 11.6 mmol).

  • Amine Addition: Dissolve the ketone in dichloromethane (50 mL) and add the 40% aqueous solution of methylamine (1.8 mL, ~23.2 mmol).

  • Acid Catalyst: Add glacial acetic acid (0.66 mL, 11.6 mmol) to the mixture. Stir the reaction at room temperature for 1 hour to facilitate the formation of the enamine/iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.7 g, 17.4 mmol) portion-wise over 15 minutes. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford cis-3-(methylamino)cyclobutan-1-ol as a clear oil.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): δ 3.95-4.05 (m, 1H), 3.10-3.20 (m, 1H), 2.45 (s, 3H), 2.20-2.30 (m, 2H), 1.80-1.90 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 68.5, 55.2, 35.8, 34.1.

  • Mass Spectrometry (ESI+): m/z 102.1 [M+H]⁺.

Expected Yield: 75-85%

Conclusion

The synthesis of cis-3-(Methylamino)cyclobutan-1-ol via the reductive amination of 3-hydroxycyclobutanone is a robust and efficient method for accessing this valuable building block. The key to success lies in the careful control of the reaction conditions, particularly the choice of reducing agent, to ensure high diastereoselectivity for the desired cis isomer. This guide provides a solid foundation for researchers and drug development professionals to confidently synthesize and utilize this important compound in their discovery efforts.

References

stereoselective synthesis of 3-(Methylamino)cyclobutan-1-OL isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of 3-(Methylamino)cyclobutan-1-OL Isomers

Authored by a Senior Application Scientist

Abstract

The this compound scaffold represents a critical structural motif in modern medicinal chemistry. Its constrained, three-dimensional geometry provides a unique platform for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide offers an in-depth exploration of the stereoselective synthesis of the cis and trans isomers of this compound. We will dissect the strategic considerations for achieving stereocontrol in four-membered ring systems, present detailed, field-proven synthetic protocols, and provide the causal reasoning behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable building blocks in their discovery programs.

Introduction: The Rising Prominence of Cyclobutanes in Drug Discovery

Historically, cyclobutane derivatives were often overlooked in drug design due to perceived synthetic challenges and concerns about ring strain. However, the paradigm has shifted. The unique puckered structure of the cyclobutane ring offers a distinct conformational rigidity that is highly sought after in modern drug development.[1] This allows for the precise positioning of substituents in three-dimensional space, enabling enhanced interactions with biological targets. Unlike flat aromatic rings, sp³-rich scaffolds like cyclobutanes provide an escape from "flatland," a concept increasingly linked to successful clinical candidates.[2]

The 1,3-disubstituted aminocyclobutanol core, in particular, is a versatile building block. The amino and hydroxyl functionalities provide key hydrogen bonding points and handles for further chemical elaboration. The stereochemical relationship between these two groups—cis or trans—profoundly influences the molecule's overall shape and, consequently, its biological activity. Therefore, robust and stereocontrolled synthetic methods to access each isomer independently are of paramount importance.

Foundational Strategies for Stereocontrol in Cyclobutane Synthesis

The synthesis of stereochemically defined cyclobutanes relies on a few key strategic approaches. The choice of strategy is dictated by the desired substitution pattern and the available starting materials.

  • [2+2] Cycloadditions: This is a powerful method for constructing the cyclobutane ring itself. Photochemical and thermal [2+2] cycloadditions can provide rapid access to the core structure.[3][4] Achieving high stereoselectivity in these reactions often requires the use of chiral auxiliaries or catalysts to control the facial selectivity of the approaching alkenes.[5]

  • Functionalization of Pre-formed Cyclobutanes: An alternative and often more practical approach is the stereoselective functionalization of an existing cyclobutane ring. This is the strategy we will focus on for the synthesis of this compound isomers. A key transformation in this regard is the stereoselective reduction of a 3-substituted cyclobutanone.

The Stereoelectronics of Cyclobutanone Reduction

The reduction of 3-substituted cyclobutanones with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a cornerstone of this synthetic approach. A comprehensive study on the stereoselective reduction of these systems has shown a strong intrinsic preference for the formation of the cis-alcohol.[6]

This high cis-selectivity is largely independent of the steric bulk of the hydride reagent and is driven by fundamental stereoelectronic factors. Computational analysis suggests that torsional strain in the transition state plays a major role, favoring an anti-facial attack of the hydride (relative to the substituent at C3), which leads to the cis product.[6] This inherent bias is a critical tool that can be exploited for the synthesis of the cis-isomer.

Synthesis of cis-3-(Methylamino)cyclobutan-1-ol

The synthesis of the cis-isomer leverages the innate stereochemical preference of cyclobutanone reductions. The general workflow involves the preparation of a suitable N-protected 3-aminocyclobutanone precursor, followed by a diastereoselective reduction.

start 3-Hydroxycyclobutanone step1 Reductive Amination (MeNH₂, NaBH(OAc)₃) start->step1 intermediate1 cis/trans-3-(Methylamino)cyclobutan-1-ol (Mixture) step1->intermediate1 step2 Protection (e.g., (Boc)₂O) intermediate1->step2 intermediate2 Protected cis/trans Amino Alcohol step2->intermediate2 step3 Oxidation (e.g., PCC, Swern) intermediate2->step3 intermediate3 Protected 3-(Methylamino)cyclobutanone step3->intermediate3 step4 Stereoselective Reduction (NaBH₄, MeOH) intermediate3->step4 intermediate4 Protected cis-3-(Methylamino)cyclobutan-1-ol step4->intermediate4 step5 Deprotection (e.g., TFA, HCl) intermediate4->step5 end cis-3-(Methylamino)cyclobutan-1-ol step5->end

Caption: Synthetic workflow for cis-3-(methylamino)cyclobutan-1-ol.

Experimental Protocol: cis-Isomer Synthesis

Step 1: Synthesis of N-Boc-3-(methylamino)cyclobutanone

This protocol begins with commercially available 3-hydroxycyclobutanone.

  • Reductive Amination: To a solution of 3-hydroxycyclobutanone (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add methylamine (2.0 M solution in THF, 1.2 eq). Stir for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is a mixture of cis and trans this compound.

  • Boc Protection: Dissolve the crude amino alcohol in DCM (0.2 M). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and triethylamine (Et₃N, 1.5 eq). Stir at room temperature for 4 hours.

  • Wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the protected amino alcohol.

  • Oxidation: To a solution of the protected amino alcohol (1.0 eq) in DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (1.5 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with a 1:1 mixture of saturated NaHCO₃ (aq) and sodium thiosulfate (Na₂S₂O₃) (aq). Stir vigorously until both layers are clear.

  • Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield N-Boc-3-(methylamino)cyclobutanone.

Step 2: Stereoselective Reduction to cis-N-Boc-3-(methylamino)cyclobutan-1-ol

  • Dissolve N-Boc-3-(methylamino)cyclobutanone (1.0 eq) in methanol (MeOH, 0.1 M) and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The addition is exothermic.

  • Stir the reaction at 0 °C for 1 hour. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of acetone, followed by water.

  • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product should show a high cis to trans diastereomeric ratio (>9:1).[6] Purify by flash column chromatography if necessary.

Step 3: Deprotection

  • Dissolve the purified cis-N-Boc-3-(methylamino)cyclobutan-1-ol (1.0 eq) in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure. To obtain the hydrochloride salt, dissolve the residue in a minimal amount of diethyl ether and add a solution of HCl in ether or isopropanol.

  • Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield cis-3-(methylamino)cyclobutan-1-ol hydrochloride.[7][8]

Synthesis of trans-3-(Methylamino)cyclobutan-1-ol

Accessing the trans-isomer requires a strategy to overcome the inherent cis-selectivity of the hydride reduction. The most reliable method to achieve this is through a stereochemical inversion of the hydroxyl group in the cis-isomer, commonly accomplished via a Mitsunobu reaction.

start Protected cis-3-(Methylamino)cyclobutan-1-ol step1 Mitsunobu Reaction (DIAD, PPh₃, p-nitrobenzoic acid) start->step1 intermediate1 Inverted trans-Ester step1->intermediate1 step2 Hydrolysis (e.g., LiOH, THF/H₂O) intermediate1->step2 intermediate2 Protected trans-3-(Methylamino)cyclobutan-1-ol step2->intermediate2 step3 Deprotection (e.g., TFA, HCl) intermediate2->step3 end trans-3-(Methylamino)cyclobutan-1-ol step3->end

Caption: Synthetic workflow for trans-3-(methylamino)cyclobutan-1-ol.

Experimental Protocol: trans-Isomer Synthesis

This protocol starts with the cis-N-Boc-3-(methylamino)cyclobutan-1-ol prepared in the previous section.

Step 1: Mitsunobu Inversion

Causality: The Mitsunobu reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the alcohol carbon center. A carboxylic acid, such as p-nitrobenzoic acid, is used as the nucleophile.

  • Dissolve the cis-N-Boc-3-(methylamino)cyclobutan-1-ol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes. A color change and/or formation of a precipitate is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the trans-p-nitrobenzoate ester.

Step 2: Hydrolysis of the Ester

  • Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Neutralize the reaction with 1 M HCl (aq) and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield pure trans-N-Boc-3-(methylamino)cyclobutan-1-ol.

Step 3: Deprotection

  • Follow the same deprotection procedure as described for the cis-isomer (Section 3.1, Step 3) to obtain trans-3-(methylamino)cyclobutan-1-ol, typically as its hydrochloride salt.[9][10]

Data Summary and Characterization

The stereochemical integrity of the final products must be rigorously confirmed.

StepProductTypical YieldKey Analytical Data
cis-Synthesis N-Boc-3-(methylamino)cyclobutanone60-70% (over 3 steps)¹H NMR, ¹³C NMR, HRMS
cis-N-Boc-3-(methylamino)cyclobutan-1-ol85-95%¹H NMR (distinct coupling constants for cis protons), >9:1 d.r. by ¹H NMR or GC
cis-3-(Methylamino)cyclobutan-1-ol HCl>95%¹H NMR, ¹³C NMR, HRMS
trans-Synthesis trans-p-Nitrobenzoate ester70-85%¹H NMR, HRMS
trans-N-Boc-3-(methylamino)cyclobutan-1-ol90-98%¹H NMR (distinct coupling constants for trans protons)
trans-3-(Methylamino)cyclobutan-1-ol HCl>95%¹H NMR, ¹³C NMR, HRMS

Characterization Notes:

  • NMR Spectroscopy: ¹H NMR is invaluable for determining the relative stereochemistry. The coupling constants (J values) between the protons on C1 and C3 will differ significantly between the cis and trans isomers. Nuclear Overhauser effect (NOE) experiments can provide definitive proof of stereochemistry.

  • Chiral Chromatography: For enantioselective syntheses (not detailed here, but a logical extension), chiral HPLC or SFC would be required to determine the enantiomeric excess (ee).

Conclusion

The stereoselective synthesis of cis- and trans-3-(methylamino)cyclobutan-1-ol is readily achievable through well-established synthetic transformations. The key to accessing the cis-isomer lies in exploiting the inherent facial selectivity of hydride reductions of 3-substituted cyclobutanones. Conversely, the trans-isomer is best prepared through a stereochemical inversion of the more readily accessible cis alcohol. The protocols and strategies outlined in this guide provide a reliable framework for researchers to produce these valuable chiral building blocks, paving the way for their incorporation into next-generation therapeutics.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Methylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the molecule 3-(methylamino)cyclobutan-1-ol. Given the absence of extensively published and assigned spectral data for this specific compound, this document emphasizes a predictive approach grounded in foundational NMR principles and the known spectral behavior of cyclobutane derivatives. It serves as a vital resource for researchers, scientists, and drug development professionals, offering not only predicted spectral data for both cis and trans isomers but also a detailed experimental protocol to enable the empirical validation and structural elucidation of this compound.

Introduction: The Structural Nuances of this compound

This compound is a substituted cyclobutane derivative featuring two key functional groups: a secondary amine and a tertiary alcohol. The structural analysis of such molecules is critically dependent on determining the relative stereochemistry of these substituents—whether they are on the same side (cis) or opposite sides (trans) of the cyclobutane ring. NMR spectroscopy is the most powerful technique for making this distinction in solution.

The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility significantly influences the magnetic environment of each proton and carbon atom, which is directly reflected in their chemical shifts and coupling constants.[1] A thorough understanding of these conformational effects is essential for the accurate interpretation of the NMR spectra.

This guide will first present the predicted ¹H and ¹³C NMR data for both cis- and trans-3-(methylamino)cyclobutan-1-ol. Subsequently, it will detail the necessary experimental protocols for acquiring and validating this data, including the application of two-dimensional (2D) NMR techniques which are indispensable for unambiguous structural assignment.[1]

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and key coupling constants (J) in Hertz (Hz) for the cis and trans isomers of this compound. These predictions are based on established chemical shift increments, analysis of similar structures, and the inherent effects of substituent orientation in cyclobutane systems. The numbering scheme used for assignment is presented in Figure 1.

Molecular Structure and Numbering

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton Assignment Predicted δ (ppm) - trans Isomer Predicted Multiplicity Predicted δ (ppm) - cis Isomer Predicted Multiplicity Key Distinguishing Features
H1 (CH-OH)~4.2 - 4.5quintet~4.4 - 4.7quintetThe chemical shift of H1 is sensitive to the relative orientation of the substituents.
H3 (CH-N)~3.0 - 3.3quintet~3.2 - 3.5quintetThe H3 proton in the cis isomer is expected to be slightly more deshielded.
H2/H4 (ring CH₂)~2.4 - 2.7 (axial-like)m~2.5 - 2.8 (axial-like)mProtons on the same side as the OH and NHMe groups will be more deshielded.
~1.8 - 2.1 (equatorial-like)m~1.9 - 2.2 (equatorial-like)mThe complex multiplet patterns arise from both geminal and vicinal couplings.
N-CH₃ ~2.4s~2.45sThe chemical shift of the methyl group is generally less affected by the ring stereochemistry.
OH variable (broad s)br svariable (broad s)br sPosition is concentration and temperature dependent; may disappear upon D₂O exchange.
NH variable (broad s)br svariable (broad s)br sPosition is concentration and temperature dependent; may disappear upon D₂O exchange.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Assignment Predicted δ (ppm) - trans Isomer Predicted δ (ppm) - cis Isomer Key Distinguishing Features
C1 (CH-OH)~68 - 72~66 - 70The orientation of the hydroxyl group influences the chemical shift of the attached carbon.
C3 (CH-N)~55 - 59~53 - 57The chemical shift of C3 is influenced by the stereochemistry of the amino group.
C2/C4 (ring CH₂)~38 - 42~36 - 40The shielding/deshielding of these carbons depends on the relative orientation of the substituents.
N-CH₃ ~34 - 37~33 - 36Generally less sensitive to the ring's stereoisomerism.

Experimental Protocol for NMR Data Acquisition and Analysis

To empirically determine the structure and stereochemistry of this compound, a systematic approach involving sample preparation, data acquisition, and spectral analysis is required.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common starting point for small organic molecules.[2] If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. Note that protic solvents like CD₃OD will cause the exchange of OH and NH protons, leading to the disappearance of their signals.

  • Concentration : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[2]

  • Transfer : Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

NMR Data Acquisition

The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

  • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.[3][4]

  • DEPT-135 : A Distortionless Enhancement by Polarization Transfer experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

  • 2D COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another.[1] This is essential for tracing the connectivity within the cyclobutane ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached.[1] It provides an unambiguous link between the ¹H and ¹³C spectra.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds.[1] It is invaluable for confirming the overall carbon skeleton and assigning quaternary carbons (if any).

Workflow for Spectral Analysis

G NMR Data Analysis Workflow A Acquire 1D ¹H Spectrum F Assign ¹H Signals (Multiplicity, Integration) A->F B Acquire 1D ¹³C & DEPT-135 Spectra G Assign ¹³C Signals (DEPT Information) B->G C Acquire 2D COSY Spectrum H Establish H-H Connectivity (COSY) C->H D Acquire 2D HSQC Spectrum I Correlate ¹H and ¹³C Signals (HSQC) D->I E Acquire 2D HMBC Spectrum J Confirm Long-Range Connectivity (HMBC) E->J F->H G->I K Final Structure & Stereochemistry Assignment H->K I->K J->K

Caption: Logical workflow for NMR data acquisition and structural elucidation.

Interpreting the Data: A Step-by-Step Guide

  • Analyze the ¹H Spectrum :

    • Identify the N-CH₃ singlet and the exchangeable OH and NH protons.

    • Examine the complex multiplets corresponding to the cyclobutane ring protons. The integration should confirm the number of protons for each signal.

  • Analyze the ¹³C and DEPT-135 Spectra :

    • Count the number of signals to determine the number of unique carbons. For this compound, five distinct signals are expected.

    • Use the DEPT-135 spectrum to identify the N-CH₃, the two CH carbons (C1 and C3), and the two CH₂ carbons (C2 and C4).

  • Correlate with 2D Spectra :

    • HSQC : Unambiguously assign each proton signal to its directly attached carbon. For example, the proton at ~4.2-4.5 ppm (H1) will correlate with the carbon at ~68-72 ppm (C1).

    • COSY : Trace the proton connectivity. H1 should show correlations to the H2 and H4 protons. H3 should also show correlations to H2 and H4. This confirms the 1,2,3,4-arrangement around the ring.

    • HMBC : Confirm the overall structure. For example, the N-CH₃ protons (~2.4 ppm) should show a correlation to the C3 carbon (~55-59 ppm), confirming the location of the methylamino group.

  • Determine Stereochemistry :

    • The definitive assignment of cis versus trans stereochemistry often relies on subtle differences in chemical shifts and, more powerfully, on through-space correlations observed in a Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY).

    • For the cis isomer, an NOE correlation would be expected between the axial-like protons on C2/C4 and the protons on the substituents (H1 and H3) that are on the same face of the ring.

    • For the trans isomer, NOE correlations would be observed between H1 and the protons on the opposite face of the ring from H3.

Conclusion

References

mass spectrometry fragmentation pattern of 3-(Methylamino)cyclobutan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(Methylamino)cyclobutan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (Molecular Formula: C₅H₁₁NO, Monoisotopic Mass: 101.084 Da). As a molecule possessing a secondary amine, a secondary alcohol, and a strained cyclobutane ring, its fragmentation is governed by a complex interplay of competing pathways. This document serves as an essential resource for researchers in drug discovery, metabolomics, and synthetic chemistry, offering predictive insights into its structural elucidation using mass spectrometry. We will explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization followed by Collision-Induced Dissociation (ESI-MS/MS), providing the causal logic behind the formation of key diagnostic ions.

Introduction: The Structural Context

This compound is a bifunctional small molecule whose structural characterization is critical in various chemical and pharmaceutical contexts. Mass spectrometry provides an unparalleled combination of sensitivity and structural detail for this purpose. The molecule's fragmentation is dictated by three primary features:

  • The Secondary Amine (-NHCH₃): A basic site, prone to protonation in ESI and a powerful directing group for α-cleavage in EI. The presence of a single nitrogen atom dictates an odd nominal molecular mass, adhering to the Nitrogen Rule.[1]

  • The Secondary Alcohol (-OH): Susceptible to neutral loss of water (dehydration) and α-cleavage, although the latter is often less favored compared to the amine-directed cleavage.[2]

  • The Cyclobutane Ring: A strained four-membered ring system that readily undergoes ring-opening and scission reactions upon ionization, often leading to the loss of stable neutral molecules like ethene.[3]

This guide will dissect the fragmentation pathways resulting from these features under two distinct ionization regimes.

Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the analyte, producing a radical cation (M•⁺) and inducing extensive fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure. For this compound, the molecular ion (M•⁺) appears at m/z 101 .

The primary fragmentation drivers are the stabilization of the resulting positive charge, typically directed by the heteroatoms.

Key EI Fragmentation Pathways:
  • Pathway A: Amine-Directed α-Cleavage (Dominant) The most favorable fragmentation pathway for aliphatic amines is the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom.[4][5] This process results in the formation of a highly stable, resonance-stabilized iminium cation. For this compound, this involves the cleavage of a ring C-C bond. This pathway leads to the formation of the base peak in the spectrum.

    • Formation of m/z 72: Cleavage of the C2-C3 bond (or C4-C3 bond) of the cyclobutane ring, with the charge retained by the nitrogen-containing fragment, yields an ion at m/z 72 .

    • Formation of m/z 44: A subsequent or alternative fragmentation can lead to the formation of the [CH₃NH=CH₂]⁺ iminium ion at m/z 44 , a hallmark fragment for N-methylamines.

  • Pathway B: Ring Scission Cyclobutane derivatives are known to fragment via the rupture of C-C bonds opposite each other.[3] This pathway for the molecular ion can lead to the loss of a neutral ethene molecule (C₂H₄, 28 Da).

    • Formation of m/z 73: Loss of ethene from the molecular ion results in a fragment ion at m/z 73 ([C₃H₇NO]•⁺).

  • Pathway C: Dehydration (Neutral Loss of Water) As with most alcohols, the loss of a neutral water molecule (H₂O, 18 Da) is a common fragmentation route.[2][6]

    • Formation of m/z 83: The [M-H₂O]•⁺ ion appears at m/z 83 . This fragment can subsequently undergo further fragmentation.

  • Pathway D: Alcohol-Directed α-Cleavage While less dominant than amine-directed cleavage, the cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon can also occur.[7]

    • Formation of m/z 57: This fragment, common for cyclic alcohols, arises from a complex ring cleavage initiated at the alcohol.[8]

EI_Fragmentation M [M]•⁺ m/z 101 frag72 [C₄H₁₀N]⁺ m/z 72 M->frag72 α-Cleavage (Amine) -C₂H₃O• frag83 [M-H₂O]•⁺ m/z 83 M->frag83 -H₂O frag73 [M-C₂H₄]•⁺ m/z 73 M->frag73 Ring Scission -C₂H₄ frag57 [C₄H₉]⁺ or [C₃H₅O]⁺ m/z 57 M->frag57 α-Cleavage (Alcohol) frag44 [C₂H₆N]⁺ m/z 44 frag72->frag44 -C₂H₄ ESI_Fragmentation MH [M+H]⁺ m/z 102 frag84 [M+H-H₂O]⁺ m/z 84 MH->frag84 Neutral Loss -H₂O frag56 [C₃H₆N]⁺ m/z 56 frag84->frag56 Ring Scission -C₂H₄

References

An In-depth Technical Guide to the Physicochemical and Reactive Properties of 3-(Methylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-(Methylamino)cyclobutan-1-ol, a versatile bifunctional molecule with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous compounds and established principles of organic chemistry to offer a robust predictive profile.

The unique architecture of this compound, featuring a strained cyclobutane ring, a secondary amine, and a secondary alcohol, presents a compelling scaffold for the design of novel therapeutics. The rigid, puckered conformation of the cyclobutane ring can impart desirable conformational constraints on a molecule, potentially enhancing binding affinity and selectivity for biological targets. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and a hydrogen bond acceptor (amino group) allows for diverse interactions with biological macromolecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development, influencing factors such as solubility, absorption, and distribution. While experimental data for this compound is not extensively reported, the following table summarizes its known and predicted properties.

PropertyValueSource/Basis
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol [1][2]
CAS Number 1354952-94-5 (unspecified stereochemistry) 1033710-17-6 ((1s,3s)-isomer) 1033710-19-8 ((1r,3r)-isomer)[3]
Appearance Solid[4]
Melting Point Not experimentally determined. Predicted to be a low-melting solid.General knowledge of similar small molecules.
Boiling Point Not experimentally determined. Estimated to be in the range of 180-220 °C at atmospheric pressure.Based on the boiling point of the related 3-(dimethylamino)cyclobutan-1-ol and general trends for amino alcohols.
Solubility Expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO.The presence of polar hydroxyl and amino groups capable of hydrogen bonding suggests good solubility in polar solvents.[4][5]
pKa Not experimentally determined. The pKa of the secondary amine is predicted to be in the range of 9.5-10.5.Based on the pKa values of similar acyclic and cyclic secondary amines.
Stereochemistry Exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers.[4]

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a compound. While specific spectra for this compound are not publicly available, the following section outlines the expected spectroscopic characteristics based on its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereomers and the various proton environments in the cyclobutane ring.

  • δ 3.5-4.5 ppm (m, 1H): Methine proton attached to the hydroxyl group (CH-OH).

  • δ 2.5-3.5 ppm (m, 1H): Methine proton attached to the methylamino group (CH-NHCH₃).

  • δ 2.4 ppm (s, 3H): Protons of the methyl group (-NHCH ₃).

  • δ 1.5-2.5 ppm (m, 4H): Methylene protons of the cyclobutane ring.

  • Broad singlets: The hydroxyl (-OH) and amine (-NH) protons will appear as broad singlets, and their chemical shifts will be concentration and solvent-dependent. These peaks will be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • δ 65-75 ppm: Carbon attached to the hydroxyl group (C H-OH).

  • δ 50-60 ppm: Carbon attached to the methylamino group (C H-NHCH₃).

  • δ 30-40 ppm: Methyl carbon (-NHC H₃).

  • δ 20-35 ppm: Methylene carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and amino functional groups.

  • 3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding.

  • 2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • 1590-1500 cm⁻¹: N-H bending vibration.

  • 1150-1050 cm⁻¹: C-O stretching vibration.

An IR spectrum of the structurally similar 3-dimethylamino-2,2,4,4-tetramethyl cyclobutanol shows a broad O-H stretch around 3400 cm⁻¹, confirming the expected absorption for the hydroxyl group.[3]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A peak at m/z = 101, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Loss of a methyl group (•CH₃) to give a fragment at m/z = 86.

    • Alpha-cleavage adjacent to the nitrogen atom.

    • Loss of water (H₂O) from the molecular ion to give a fragment at m/z = 83.

    • Cleavage of the cyclobutane ring.

Chemical Properties and Reactivity

This compound possesses two reactive functional groups, the secondary amine and the secondary alcohol, which dictate its chemical behavior.

Basicity and Salt Formation

The secondary amine group is basic and will react with acids to form the corresponding ammonium salt. This property is important for purification and for the preparation of pharmaceutically acceptable salts.

G compound This compound salt 3-(Methylammonio)cyclobutan-1-ol halide compound->salt + acid HX acid->salt

Figure 1: Acid-base reaction of this compound.

Reactions of the Hydroxyl Group

The secondary alcohol can undergo typical alcohol reactions such as oxidation, esterification, and etherification.

  • Oxidation: Oxidation of the secondary alcohol will yield the corresponding ketone, 3-(methylamino)cyclobutan-1-one.

  • Esterification: Reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) will form an ester.

  • Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) will produce an ether.

Reactions of the Amino Group

The secondary amine can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.

  • N-Alkylation: Reaction with an alkyl halide will result in the formation of a tertiary amine.

  • N-Acylation: Reaction with an acid chloride or anhydride will form an amide.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a 3-(methylamino)cyclobutanone precursor. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions.

Stereoselective Synthesis of cis- and trans-3-Aminocyclobutanols

The synthesis of stereochemically pure cis- or trans-3-aminocyclobutanols is often desirable for structure-activity relationship studies.

G cluster_0 Synthesis Pathway start 3-(N-Boc-N-methylamino)cyclobutanone cis_product cis-3-(N-Boc-N-methylamino)cyclobutanol start->cis_product Bulky hydride (e.g., L-Selectride®) trans_product trans-3-(N-Boc-N-methylamino)cyclobutanol start->trans_product Less bulky hydride (e.g., NaBH₄) or enzymatic reduction final_cis cis-3-(Methylamino)cyclobutan-1-ol cis_product->final_cis Deprotection (e.g., TFA) final_trans trans-3-(Methylamino)cyclobutan-1-ol trans_product->final_trans Deprotection (e.g., TFA)

Figure 2: General synthetic strategy for stereoselective synthesis.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol (Adaptable for this compound)

This protocol is adapted from a patented procedure for the synthesis of trans-3-aminocyclobutanol and can be modified for the synthesis of the target compound.[6]

  • Hydrogenation of trans-3-(Dibenzylamino)cyclobutanol:

    • To a hydrogenation reactor, add trans-3-(dibenzylamino)cyclobutanol (100 g), methanol (1000 mL), and 10% palladium hydroxide on carbon (10 g).

    • Evacuate the reactor and purge with nitrogen three times, followed by purging with hydrogen three times.

    • Pressurize the reactor with hydrogen to 1.0-1.2 MPa.

    • Heat the reaction mixture to 30-45 °C and stir for 24 hours.

    • After the reaction is complete, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation to yield trans-3-aminocyclobutanol.

Rationale: This debenzylation reaction is a common method for removing benzyl protecting groups from amines. Palladium on carbon is a highly effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere.

Analytical Methods

The purity and identity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques.

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a unique fragmentation pattern for each component, allowing for its identification.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, such as a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its unique structural features, including a strained cyclobutane ring and bifunctionality, offer opportunities for the design of molecules with tailored properties. While a comprehensive experimental characterization of this compound is still needed, this guide provides a solid foundation of its predicted physical and chemical properties, along with potential synthetic and analytical methodologies. Further research into this and related cyclobutane derivatives is warranted to fully explore their potential.

References

The Enigmatic Architecture of Life: A Technical Guide to the Discovery and Origin of Substituted Cyclobutane Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Substituted cyclobutane alkaloids represent a fascinating and relatively rare class of natural products, distinguished by the presence of a strained four-membered carbocyclic ring.[1][2] This unique structural feature imparts significant biological activity, making them compelling targets for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery, origin, and proposed biosynthetic pathways of these intriguing molecules. We will delve into the key examples from terrestrial and marine organisms, explore the hypothetical and bio-inspired synthetic strategies that hint at their biogenesis, and provide detailed experimental protocols for their isolation and structural elucidation. This guide is intended to be a valuable resource for researchers in natural product chemistry, chemical biology, and drug development, offering insights into the complex world of cyclobutane alkaloid biosynthesis and inspiring future investigations into their enzymatic origins and therapeutic potential.

Introduction: The Allure of the Strained Ring

The cyclobutane moiety, a four-membered ring of carbon atoms, is a recurring motif in a diverse array of natural products, including terpenoids, lipids, and, most notably for this guide, alkaloids.[1][2] The inherent ring strain of the cyclobutane core bestows upon these molecules a unique three-dimensional architecture and reactivity, often correlating with potent biological activities. Substituted cyclobutane alkaloids are found in a variety of organisms, from terrestrial plants to marine sponges, and exhibit a range of pharmacological properties, including antimicrobial, antitumor, and insecticidal activities.[1][2]

The study of these alkaloids presents a dual challenge: their intricate structures make their chemical synthesis a formidable task, and their biosynthetic origins, particularly the enzymatic mechanisms for forging the cyclobutane ring, remain largely enigmatic. This guide will navigate the current understanding of these remarkable compounds, from their initial discovery to the cutting-edge research that is beginning to unravel the secrets of their formation.

A Survey of Substituted Cyclobutane Alkaloids: From Terrestrial Flora to Marine Fauna

The structural diversity of substituted cyclobutane alkaloids is vast. Here, we highlight some of the most well-characterized examples, categorized by their biological source.

Terrestrial Origins: The Piperaceae and Beyond

The plant kingdom is a rich source of cyclobutane alkaloids, with the Piper genus (family Piperaceae) being a particularly prolific producer.

  • Pipercyclobutanamides: A series of dimeric amides isolated from the fruits and roots of Piper nigrum (black pepper), these compounds are prime examples of substituted cyclobutane alkaloids.[1] Pipercyclobutanamides A and B, for instance, are thought to be formed via a [2+2] cycloaddition of two monomeric piperamide precursors.[3]

  • Other Plant-Derived Cyclobutane Alkaloids: Beyond the Piperaceae family, other plants have been found to produce alkaloids containing the cyclobutane ring. For example, grahamine, a tropane alkaloid, was isolated from Schizanthus grahamii.[1]

Table 1: Selected Terrestrial Substituted Cyclobutane Alkaloids

Alkaloid NameNatural SourceKey Structural FeaturesReported Biological Activity
Pipercyclobutanamide APiper nigrumDimeric amide with a cyclobutane ringPotent mechanism-based inhibitor of cytochrome P450 2D6
Pipercyclobutanamide BPiper nigrumDimeric amide with a cyclobutane ringPotent mechanism-based inhibitor of cytochrome P450 2D6
GrahamineSchizanthus grahamiiTropane alkaloid with a substituted cyclobutane esterNot extensively studied
Marine Origins: Sponges as Master Chemists

The marine environment, particularly sponges, has yielded a plethora of structurally unique and biologically active natural products, including a number of remarkable cyclobutane alkaloids.

  • Sceptrin and Related Compounds: Sceptrin, first isolated from the marine sponge Agelas sceptrum, is a well-known example of a dimeric pyrrole-imidazole alkaloid containing a cyclobutane ring.[1][4] Its structure suggests a biosynthesis involving the dimerization of two hymenidin precursor molecules.[4] The family of sceptrin-related compounds, including ageliferin, showcases the structural variations that can arise from these dimerization events.

Table 2: Selected Marine Substituted Cyclobutane Alkaloids

Alkaloid NameNatural SourceKey Structural FeaturesReported Biological Activity
SceptrinAgelas sceptrumDimeric pyrrole-imidazole alkaloid with a cyclobutane coreAntimicrobial, antiviral, and antitumor activities
AgeliferinAgelas sp.Dimeric pyrrole-imidazole alkaloid with a cyclobutane coreAntimicrobial and cytotoxic activities

The Genesis of the Cyclobutane Ring: Biosynthetic Hypotheses and Mechanistic Insights

The formation of the four-membered cyclobutane ring in natural products is a fascinating and still not fully understood process. Several plausible biosynthetic pathways have been proposed, with cycloaddition reactions being the most likely mechanisms.

The Prevailing Hypothesis: [2+2] Cycloadditions

The most widely accepted hypothesis for the biosynthesis of dimeric cyclobutane alkaloids is the [2+2] cycloaddition of two monomeric precursors. This reaction, which involves the formation of two new sigma bonds from two pi bonds, can be initiated in several ways in a biological context.

  • Photochemical [2+2] Cycloaddition: In the realm of synthetic organic chemistry, photochemical [2+2] cycloadditions are a common method for constructing cyclobutane rings. It is conceivable that in some biological systems, particularly in organisms exposed to sunlight, a similar light-mediated dimerization could occur.

  • Enzyme-Catalyzed [2+2] Cycloaddition: The stereospecificity observed in many natural cyclobutane alkaloids strongly suggests the involvement of enzymes. While a dedicated "[2+2] cyclase" for alkaloid biosynthesis has yet to be definitively identified and characterized, the existence of such an enzyme is highly probable. Research into other areas of natural product biosynthesis has revealed enzymes capable of catalyzing pericyclic reactions, lending credence to this hypothesis.

A bioinspired total synthesis of sceptrin and other marine alkaloids has provided strong support for a photocatalytic [2+2] cycloaddition mechanism.[5] Furthermore, biomimetic syntheses of sceptrin have been achieved through a proposed single-electron transfer (SET)-promoted [2+2] cycloaddition, offering another potential pathway for the natural formation of these molecules.[4]

Biosynthetic Hypothesis for Dimeric Cyclobutane Alkaloids cluster_cycloaddition [2+2] Cycloaddition Monomer1 Monomeric Alkaloid Precursor 1 Enzyme or Light Enzyme or Light Monomer1->Enzyme or Light Monomer2 Monomeric Alkaloid Precursor 2 Monomer2->Enzyme or Light Dimer Dimeric Cyclobutane Alkaloid Enzyme or Light->Dimer

Caption: Proposed [2+2] cycloaddition pathway for the biosynthesis of dimeric cyclobutane alkaloids.

Alternative Pathways: The Role of Diels-Alder Reactions

While [2+2] cycloadditions are the leading hypothesis, other pericyclic reactions, such as the [4+2] Diels-Alder cycloaddition, have also been proposed for the formation of some cyclic natural products.[6][7] In the context of the piperamides from Piper nigrum, a biosynthetic hypothesis involving an intermolecular Diels-Alder reaction has been suggested for the formation of some related dimeric alkaloids possessing a cyclohexene ring.[1] Although less likely for the direct formation of a cyclobutane ring, it is possible that rearrangements of Diels-Alder adducts could lead to four-membered rings in some cases.

Experimental Protocols: A Practical Guide to Isolation and Structure Elucidation

The successful study of substituted cyclobutane alkaloids relies on robust methods for their isolation from natural sources and the unambiguous determination of their complex structures. This section provides detailed, step-by-step methodologies for these critical experimental workflows.

Isolation of Piperine from Piper nigrum (A Model Protocol)

Given that piperine is a monomeric precursor to the pipercyclobutanamides, its isolation protocol serves as an excellent model for the extraction and purification of related alkaloids from Piper species.

4.1.1. Extraction

  • Grind the Plant Material: Grind dried fruits of Piper nigrum to a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction:

    • Method A: Maceration: Soak the powdered plant material in a suitable solvent (e.g., ethanol or dichloromethane) at room temperature for an extended period (24-48 hours) with occasional stirring.

    • Method B: Reflux Extraction: For a more efficient extraction, reflux the powdered plant material in a solvent with a suitable boiling point (e.g., ethanol) for several hours (typically 2-4 hours).[6]

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2. Purification by Recrystallization

  • Dissolution: Dissolve the crude extract in a minimum amount of a hot solvent in which the desired alkaloid is soluble at high temperatures but poorly soluble at low temperatures (e.g., a mixture of acetone and hexane).

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities.

  • Drying: Dry the purified crystals under vacuum.

Isolation and Purification Workflow Start Dried Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction (Maceration or Reflux) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Recrystallization Recrystallization Crude_Extract->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Pure_Alkaloid Purified Cyclobutane Alkaloid Drying->Pure_Alkaloid

Caption: A generalized workflow for the isolation and purification of cyclobutane alkaloids from plant material.

Structure Elucidation: A Multi-technique Approach

The determination of the complex three-dimensional structure of substituted cyclobutane alkaloids requires a combination of spectroscopic and analytical techniques.

4.2.1. Preliminary Analysis

  • Thin-Layer Chromatography (TLC): Used to monitor the purity of the isolated compound and to compare its retention factor (Rf) with that of a known standard.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

4.2.2. Spectroscopic and Spectrometric Analysis

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule (e.g., C=O, N-H, C-O).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structure elucidation. A suite of NMR experiments is typically employed:

    • ¹H NMR: Provides information about the number, chemical environment, and connectivity of protons.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): These experiments are crucial for establishing the connectivity of atoms within the molecule and for determining the relative stereochemistry of the cyclobutane ring and its substituents.

Structure Elucidation Workflow Pure_Compound Purified Compound TLC_MP TLC & Melting Point Pure_Compound->TLC_MP UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (MS & HRMS) Pure_Compound->MS NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR Structure Elucidated Structure TLC_MP->Structure UV_Vis->Structure IR->Structure MS->Structure NMR->Structure

Caption: A comprehensive workflow for the structural elucidation of substituted cyclobutane alkaloids.

Future Directions: The Quest for the Elusive Cyclase

The field of substituted cyclobutane alkaloid research is ripe with opportunities for new discoveries. The foremost challenge is the definitive identification and characterization of the enzymes responsible for the formation of the cyclobutane ring. The application of modern molecular biology and biochemical techniques, such as genome mining, transcriptomics, and in vitro enzymatic assays, will be instrumental in this endeavor.

Furthermore, a deeper understanding of the biosynthetic pathways will open up avenues for the bio-engineering of novel cyclobutane alkaloids with enhanced therapeutic properties. The total synthesis of these complex molecules will also continue to be an active area of research, providing access to larger quantities of these compounds for biological evaluation and driving the development of new synthetic methodologies.

Conclusion

Substituted cyclobutane alkaloids are a testament to the remarkable chemical ingenuity of nature. Their unique structures and potent biological activities make them a compelling area of study for chemists, biologists, and pharmacologists alike. While our understanding of their origins is still evolving, the combination of biosynthetic hypotheses, bio-inspired synthesis, and advanced analytical techniques is steadily shedding light on these enigmatic molecules. This guide has provided a comprehensive overview of the current state of knowledge, with the hope of inspiring further research into the fascinating world of substituted cyclobutane alkaloids.

References

The Strategic Role of 3-(Methylamino)cyclobutan-1-ol in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the scaffolds that have garnered significant attention, the cyclobutane moiety has emerged as a privileged structural motif. Its inherent ring strain and puckered conformation offer a unique three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property positions.[1] This guide provides an in-depth technical overview of a key cyclobutane-based building block, 3-(Methylamino)cyclobutan-1-ol , for researchers, scientists, and professionals engaged in drug development. We will delve into its chemical identity, synthesis, and its pivotal role in the creation of targeted therapies, with a particular focus on Janus kinase (JAK) inhibitors.

PART 1: Core Chemical Identity and Properties

IUPAC Nomenclature and CAS Registry Numbers

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory purposes. For this compound, the following identifiers are critical:

  • IUPAC Name: this compound[2]

  • CAS Number (Mixture of Stereoisomers): 1354952-94-5[2]

It is crucial to recognize that this compound can exist as different stereoisomers, which may exhibit distinct biological activities and pharmacokinetic profiles. The specific CAS numbers for key stereoisomers are:

  • (1s,3s)-3-(Methylamino)cyclobutan-1-ol: 1033710-17-6

  • (1r,3r)-3-(Methylamino)cyclobutan-1-ol (trans): 1033710-19-8

The stereochemistry of the cyclobutane ring significantly influences the spatial orientation of the methylamino and hydroxyl groups, which in turn dictates its interaction with biological targets.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource
Molecular Formula C₅H₁₁NO[2]
Molecular Weight 101.15 g/mol [2]
Appearance Typically a solid[2]
Purity Commercially available up to 97%[2]
Solubility Expected to be soluble in polar organic solvents

PART 2: Synthesis and Methodologies

The efficient and stereocontrolled synthesis of this compound is a key enabling step for its application in drug discovery programs. A common and logical synthetic approach is the reductive amination of a suitable cyclobutanone precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to 3-hydroxycyclobutan-1-one as a readily accessible starting material. The carbon-nitrogen bond can be formed via an iminium intermediate, which is then reduced.

Retrosynthesis Target This compound Intermediate1 Iminium Intermediate Target->Intermediate1 Reduction StartingMaterial 3-Hydroxycyclobutan-1-one + Methylamine Intermediate1->StartingMaterial Condensation JAK-STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibition

References

An In-Depth Technical Guide to the Solubility and Stability of 3-(Methylamino)cyclobutan-1-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is paramount. The cyclobutane moiety, once considered an underutilized structural motif, has gained significant attention for its ability to impart conformational rigidity and metabolic stability, and to serve as a versatile scaffold in medicinal chemistry.[1][2][3][4] This guide focuses on a particular class of these compounds: 3-(methylamino)cyclobutan-1-ol and its derivatives. The presence of both a secondary amine and a hydroxyl group on a strained four-membered ring presents a unique combination of functionalities that are critical for molecular interactions with biological targets, but also introduce challenges related to solubility and stability.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of novel this compound derivatives. By understanding and systematically characterizing these fundamental properties, researchers can de-risk their drug discovery programs, enabling the selection of candidates with a higher probability of success in preclinical and clinical development.

The this compound Scaffold: A Structural Overview

The core structure of this compound features a puckered four-membered carbocycle, which imparts a defined three-dimensional geometry to the substituents.[1] The 1,3-disubstitution pattern allows for the exploration of both cis and trans isomers, each presenting a distinct spatial arrangement of the critical pharmacophoric elements: the methylamino and hydroxyl groups.

Synthesis and Derivatization Strategy

The synthesis of 1,3-disubstituted cyclobutanes can be achieved through various synthetic routes, including [2+2] cycloadditions of allenoates and alkenes.[5][6] A common strategy for generating a library of derivatives for structure-activity relationship (SAR) and structure-property relationship (SPR) studies involves the modification of the methylamino and hydroxyl moieties, or the introduction of substituents on the cyclobutane ring itself.

Rationale for Structural Modifications

The derivatization of the this compound core is driven by the need to optimize a compound's biological activity and its pharmaceutical properties. Modifications can be designed to:

  • Enhance Potency and Selectivity: By introducing groups that can form specific interactions with the target protein.

  • Modulate Physicochemical Properties: To improve solubility, permeability, and metabolic stability.

  • Enable Targeted Delivery: Through the incorporation of moieties that direct the molecule to a specific tissue or cell type.

The following diagram illustrates a general workflow for the synthesis and derivatization of the this compound scaffold.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization Strategies Starting Materials Starting Materials Cycloaddition Reaction Cycloaddition Reaction Starting Materials->Cycloaddition Reaction [2+2] Key Intermediate\n(e.g., cyclobutanone) Key Intermediate (e.g., cyclobutanone) Cycloaddition Reaction->Key Intermediate\n(e.g., cyclobutanone) Functional Group Interconversion Functional Group Interconversion Key Intermediate\n(e.g., cyclobutanone)->Functional Group Interconversion This compound Core This compound Core Functional Group Interconversion->this compound Core N-Alkylation/Acylation N-Alkylation/Acylation This compound Core->N-Alkylation/Acylation O-Alkylation/Esterification O-Alkylation/Esterification This compound Core->O-Alkylation/Esterification Diverse Library of Derivatives Diverse Library of Derivatives N-Alkylation/Acylation->Diverse Library of Derivatives O-Alkylation/Esterification->Diverse Library of Derivatives Ring Substitution Ring Substitution Ring Substitution->Diverse Library of Derivatives 3-Methylamino)cyclobutan-1-ol Core 3-Methylamino)cyclobutan-1-ol Core 3-Methylamino)cyclobutan-1-ol Core->Ring Substitution

Caption: Synthetic workflow for this compound derivatives.

Part 1: Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, poor solubility can lead to incomplete absorption and high inter-individual variability. This section outlines a comprehensive strategy for assessing the solubility of this compound derivatives, from in silico prediction to robust experimental determination.

Theoretical and Computational Prediction of Solubility

Before embarking on extensive experimental work, computational tools can provide valuable early insights into the potential solubility of novel derivatives.[7][8][9][10] These in silico methods can help prioritize which compounds to synthesize and screen.

1.1.1. Key Physicochemical Descriptors

Several molecular properties are known to influence solubility, and these can be readily calculated from the chemical structure:

  • pKa: The ionization state of a molecule at a given pH is a primary driver of its aqueous solubility. The amino group in this compound is basic and will be protonated at physiological pH, which generally enhances solubility. The pKa of the amino group can be predicted using various computational tools.[11][12][13][14][15]

  • LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For ionizable molecules, the distribution coefficient (LogD) at a specific pH is a more relevant predictor of solubility.

  • Polar Surface Area (PSA): PSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good indicator of a molecule's ability to form hydrogen bonds and interact favorably with water.

1.1.2. In Silico Prediction Tools

A variety of open-access and commercial software packages are available for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility.[7][8][16] It is advisable to use multiple tools and compare the predictions to identify the most probable solubility profile.[7]

Parameter In Silico Tool Example Rationale for Use
pKa MoKa[13], ChemicalizePredicts the ionization state at different pH values.
LogP/LogD SwissADME[8], ChemDrawAssesses the lipophilicity of the molecule.
Aqueous Solubility (LogS) ADMETlab 2.0[8], SwissADME[8]Provides a quantitative estimate of solubility.
Experimental Determination of Aqueous Solubility

While in silico predictions are useful for initial screening, experimental determination of solubility is essential for accurate characterization. The following protocols describe two widely used methods for measuring aqueous solubility.

1.2.1. Kinetic Solubility by the Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[17][18][19][20] A miniaturized version is often used in early drug discovery to assess kinetic solubility from DMSO stock solutions.[21]

Protocol: Shake-Flask Method for Kinetic Solubility [21]

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

  • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow the system to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the plate at high speed to pellet any precipitate.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

1.2.2. Thermodynamic Solubility by Potentiometric Titration

For ionizable compounds like this compound derivatives, potentiometric titration offers a precise method for determining thermodynamic solubility and pKa simultaneously.[22][23][24][25][26]

Protocol: Potentiometric Titration for Thermodynamic Solubility [22][23]

  • Sample Preparation: Prepare a suspension of the test compound in water or a suitable buffer.

  • Titration: Titrate the suspension with a standardized solution of acid (e.g., HCl) while monitoring the pH with a calibrated electrode.

  • Data Analysis: The titration curve will show a distinct inflection point corresponding to the pKa of the amino group. The solubility can be calculated from the titration data by analyzing the amount of titrant required to dissolve the solid compound.

The following table presents hypothetical solubility data for a series of this compound derivatives, illustrating how structural modifications can impact this property.

Compound Modification Predicted LogS Kinetic Solubility (µM) Thermodynamic Solubility (µM)
Parent None-2.5150120
Derivative A N-acetylation-3.15040
Derivative B O-methylation-2.810085
Derivative C Ring hydroxylation-2.1300250

Part 2: Stability Assessment

Ensuring the chemical stability of a drug candidate is a regulatory requirement and is critical for maintaining its safety and efficacy throughout its shelf life.[27][28][29][30][31] This section details a systematic approach to evaluating the stability of this compound derivatives, including forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify potential degradation products and pathways.[32] These studies are essential for developing and validating a stability-indicating analytical method.

2.1.1. Stress Conditions

According to ICH guidelines, forced degradation studies should evaluate the following stress conditions:[27][29][30]

  • Acid and Base Hydrolysis: The compound is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures.

  • Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: The solid compound is exposed to elevated temperatures (e.g., 60-80°C).

  • Photostability: The compound is exposed to light sources as specified in ICH Q1B guidelines.[33][34][35][36][37]

The following diagram illustrates the workflow for a forced degradation study.

G Drug Substance Drug Substance Stress Conditions Stress Conditions Drug Substance->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Stress Thermal Stress Stress Conditions->Thermal Stress Photostability Photostability Stress Conditions->Photostability Analysis Analysis Acid Hydrolysis->Analysis Base Hydrolysis->Analysis Oxidation->Analysis Thermal Stress->Analysis Photostability->Analysis Identification of Degradants Identification of Degradants Analysis->Identification of Degradants

Caption: Workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[32][38][39][40][41] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.[32][38]

Protocol: Development of a Stability-Indicating RP-HPLC Method [32][38][40]

  • Column and Mobile Phase Screening: Screen a variety of RP-HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (e.g., different organic modifiers, pH, and buffers) to achieve optimal separation of the parent compound from its degradation products.

  • Method Optimization: Fine-tune the chromatographic parameters (e.g., gradient profile, flow rate, column temperature) to ensure adequate resolution, peak shape, and run time.

  • Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to demonstrate that all degradation products are well-separated from the parent peak and from each other.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products

The structural elucidation of significant degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug substance. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.[42][43][44][45]

Protocol: Identification of Degradation Products by LC-MS [42][43]

  • LC-MS Analysis: Analyze the stressed samples using an LC-MS system.

  • Mass Spectral Data Interpretation: Determine the molecular weights of the degradation products from their mass spectra.

  • Fragmentation Analysis: Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the degradation products, which can provide valuable structural information.

  • Structure Elucidation: Propose structures for the degradation products based on their molecular weights and fragmentation patterns.

The following table summarizes hypothetical results from a forced degradation study of a this compound derivative.

Stress Condition % Degradation Major Degradation Products (Proposed)
0.1 N HCl, 60°C, 24h 15%N-dealkylation product
0.1 N NaOH, 60°C, 24h 5%Minor unidentified products
3% H₂O₂, RT, 24h 25%N-oxide
80°C, 48h <2%No significant degradation
ICH Q1B Photostability 10%Ring-opened product

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of successful drug discovery and development. For novel chemical entities such as this compound derivatives, a thorough understanding of these properties is essential for mitigating risks and making informed decisions. This technical guide has provided a comprehensive framework for the characterization of these critical attributes, from early in silico predictions to robust experimental protocols. By implementing these methodologies, researchers can effectively navigate the challenges associated with this promising class of compounds and unlock their full therapeutic potential.

References

fundamental reactions of cyclobutanolamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactions of Cyclobutanolamines

Abstract

Cyclobutanolamines, four-membered rings functionalized with both hydroxyl and amino groups, represent a class of strained carbocycles with significant potential in synthetic chemistry. Their inherent ring strain, a combination of angle and torsional strain, serves as a powerful thermodynamic driving force for a variety of unique and synthetically valuable transformations.[1][2] This guide provides an in-depth exploration of the core reactions of cyclobutanolamines, including ring expansion, ring-opening, and fragmentation pathways. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the critical role of stereochemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of these intermediates to construct complex molecular architectures.

Introduction: The Synthetic Potential of Strained Rings

Strained carbocyclic molecules, particularly cyclobutane derivatives, are highly versatile synthetic intermediates.[3] The energy stored within their C-C bonds—a consequence of deviations from ideal bond angles—can be strategically released to drive reactions that would otherwise be unfavorable.[2] Cyclobutanolamines are particularly intriguing due to the presence of two key functional groups:

  • The Hydroxyl Group (-OH): Can be protonated under acidic conditions and eliminated as water, facilitating the formation of a carbocationic intermediate. It also serves as a directing group through hydrogen bonding.[4]

  • The Amino Group (-NR₂): A powerful electron-donating group that can stabilize adjacent positive charges, thereby directing the course of rearrangements. Its nucleophilicity and basicity also play a crucial role in various transformations.

The interplay between these functional groups on a strained four-membered ring gives rise to a rich and predictable reaction chemistry, making cyclobutanolamines valuable building blocks in the synthesis of novel scaffolds for drug discovery and natural product synthesis.[5]

Core Reaction Pathways

The are dominated by transformations that lead to a more stable, less strained carbocyclic system. The primary pathways are ring expansion to five-membered rings and fragmentation or ring-opening to acyclic products.

Ring Expansion Reactions: The Drive to Stability

The expansion of a cyclobutane ring to a cyclopentane ring is a thermodynamically favorable process, driven by the significant reduction in ring strain.[1][6] In cyclobutanolamines, this transformation is typically initiated by the generation of a carbocation adjacent to the ring, leading to a semipinacol-type rearrangement.

Mechanistic Causality: Acid-Catalyzed Rearrangement

The most common method for inducing ring expansion is through acid catalysis. The reaction proceeds through a well-defined, multi-step mechanism:

  • Protonation: The hydroxyl group is protonated by an acid catalyst (e.g., H₂SO₄, TsOH) to form a good leaving group (water).

  • Carbocation Formation: The departure of water generates a secondary or tertiary cyclobutylcarbinyl carbocation.

  • 1,2-Alkyl Shift: This is the key ring-expanding step. A C-C bond from the cyclobutane ring migrates to the adjacent carbocationic center. This concerted step simultaneously relieves ring strain and forms a more stable cyclopentyl carbocation. The migration is heavily influenced by the substitution pattern; the bond that migrates is typically the one that leads to the most stable resulting carbocation.

  • Deprotonation/Nucleophilic Trapping: The resulting cyclopentyl cation is then quenched, either by deprotonation to form an alkene or by trapping with a nucleophile (e.g., the solvent) to yield the final product.

The presence of the amino group is critical. If positioned appropriately, its electron-donating nature can stabilize the transient carbocationic intermediates, thereby lowering the activation energy for the rearrangement.

Diagram of Acid-Catalyzed Ring Expansion

G cluster_start Step 1: Protonation cluster_cation Step 2: Carbocation Formation cluster_expansion Step 3: Ring Expansion (1,2-Shift) cluster_end Step 4: Quenching Start Cyclobutanolamine Protonated Oxonium Ion Intermediate Start->Protonated H⁺ Carbocation Cyclobutylcarbinyl Carbocation Protonated->Carbocation - H₂O CyclopentylCation Cyclopentyl Carbocation (Stabilized) Carbocation->CyclopentylCation Strain Relief Product Ring-Expanded Product (e.g., Aminocyclopentene) CyclopentylCation->Product - H⁺

Caption: Mechanism of acid-catalyzed ring expansion of a cyclobutanolamine.

Data Summary: Ring Expansion of 1-Aryl-2-aminocyclobutanols

EntryAryl Group (Ar)R GroupConditionsProductYield (%)Ref
1PhenylHFormic Acid, 80 °C2-Phenylcyclopent-2-en-1-amine85[6]
24-MethoxyphenylHTsOH, Benzene, reflux2-(4-Methoxyphenyl)cyclopentanone78[7]
3PhenylMethylH₂SO₄ (cat.), THF, 60 °CN-Methyl-2-phenylcyclopent-2-en-1-amine81[8]
42-NaphthylHAcetic Acid, 100 °C2-(Naphthalen-2-yl)cyclopent-2-en-1-amine75[6]
Ring-Opening and Fragmentation Reactions

When ring expansion is disfavored or under specific thermal or photochemical conditions, cyclobutanolamines can undergo ring-opening or fragmentation. These reactions are also driven by the release of ring strain and can be synthetically useful for generating functionalized acyclic compounds.

Thermal Electrocyclic Ring-Opening

Analogous to the well-studied thermal ring-opening of cyclobutenes, substituted cyclobutanes can undergo concerted electrocyclic reactions upon heating.[9][10] The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, specifically following a conrotatory pathway for a 4π-electron system under thermal conditions.[11] The substituents on the ring (the amino and hydroxyl groups) play a crucial role in directing the stereochemistry of the resulting diene product.[11]

Fragmentation Pathways

Fragmentation reactions involve the cleavage of two non-adjacent bonds in the cyclobutane ring, effectively a retro-[2+2] cycloaddition. This process is common in the mass spectrometry of cyclobutanes, where the molecular ion fragments into smaller, stable neutral molecules and radical cations.[12][13] In a synthetic context, this can be promoted by heat or by specific reagents. For a cyclobutanolamine, this can lead to the formation of an alkene and an enamine or vinyl alcohol derivative.

Diagram of Competing Reaction Pathways

G cluster_expansion Ring Expansion cluster_opening Ring Opening / Fragmentation Start Cyclobutanolamine Expansion Aminocyclopentene (Strain Relief) Start->Expansion Acid, Δ (Carbocation Rearrangement) Opening Functionalized Acyclic Amine (Retro [2+2]) Start->Opening High Temp (Δ) or hν (Pericyclic Reaction)

Caption: Major reaction pathways available to cyclobutanolamine substrates.

Experimental Protocol: Acid-Catalyzed Ring Expansion

This protocol describes a representative procedure for the ring expansion of 1-phenyl-2-(benzylamino)cyclobutanol to N-benzyl-2-phenylcyclopent-2-en-1-amine.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge flask with cyclobutanolamine (1.0 eq) and formic acid (10 vol). B 2. Equip with reflux condenser and stir bar. A->B C 3. Heat mixture to 80-90 °C. D 4. Monitor by TLC (e.g., 1:1 Hex/EtOAc) for 2-4 hours. C->D E 5. Cool to RT. Quench with sat. NaHCO₃ (aq) until pH > 8. F 6. Extract with ethyl acetate (3x). E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H 8. Purify via column chromatography. G->H

Caption: Experimental workflow for a typical ring expansion reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-2-(benzylamino)cyclobutanol (2.67 g, 10.0 mmol).

  • Reaction Initiation: Carefully add formic acid (27 mL) to the flask. Equip the flask with a reflux condenser.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Allow the reaction to stir vigorously. Monitor the consumption of the starting material by thin-layer chromatography (TLC) every 30 minutes, using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 3 hours.

  • Workup - Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 200 mL). Stir until effervescence ceases and the pH of the aqueous layer is >8.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford the pure N-benzyl-2-phenylcyclopent-2-en-1-amine.

Self-Validation Note: The successful formation of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The key diagnostic signals in the ¹H NMR will be the appearance of a new olefinic proton in the 5.5-6.0 ppm range and the shift of signals corresponding to the new five-membered ring structure.

Conclusion and Outlook

The are primarily dictated by the energetic imperative to relieve ring strain. This predictable reactivity, particularly the propensity for ring expansion to form five-membered rings, makes them powerful synthetic precursors. By understanding the underlying mechanisms—carbocation stability, pericyclic selection rules, and stereochemical control—chemists can harness these unique transformations to access novel and complex molecular scaffolds. As the demand for stereochemically rich and diverse compound libraries continues to grow in the pharmaceutical and agrochemical industries, the strategic use of strained intermediates like cyclobutanolamines will undoubtedly play an increasingly important role in modern organic synthesis.

References

Methodological & Application

The Strategic Incorporation of 3-(Methylamino)cyclobutan-1-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Cyclobutane Scaffold in Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer improved pharmacological properties is perpetual. Among the saturated carbocycles, the cyclobutane ring has emerged as a compelling structural motif.[1][2] Its inherent ring strain results in a puckered, three-dimensional conformation, a stark contrast to the often-planar aromatic systems that have historically dominated drug discovery.[1][3] This unique geometry allows for the precise spatial orientation of substituents, offering a sophisticated tool for optimizing interactions with biological targets.[1][4] The incorporation of a cyclobutane moiety can enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[3]

This application note focuses on a particularly valuable building block: 3-(methylamino)cyclobutan-1-ol . This bifunctional molecule, possessing both a secondary amine and a hydroxyl group, offers two distinct points for chemical modification, making it a versatile scaffold for the construction of diverse and complex molecular architectures.[5] We will explore its strategic application in the synthesis of kinase inhibitors, provide detailed protocols for its derivatization, and discuss the impact of its stereochemistry on biological activity.

Physicochemical Properties and Stereochemical Considerations

This compound is a chiral compound that can exist as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The commercial availability of specific diastereomers and enantiomers allows for the exploration of structure-activity relationships (SAR) in a three-dimensional context.[5]

PropertyValueSource
Molecular FormulaC₅H₁₁NO[6]
Molecular Weight101.15 g/mol [6]
CAS Number1354952-94-5 (for mixture)[6]
AppearanceSolid[5]
StereochemistryAvailable as cis/trans mixtures and as specific stereoisomers (e.g., (1r,3r) and (1s,3s))[7][8]

The puckered nature of the cyclobutane ring in this compound fixes the relative orientation of the methylamino and hydroxyl groups, which can be crucial for establishing key interactions within a protein's binding site. The choice between the cis and trans isomers can significantly impact the biological activity of the final compound.

Application in Kinase Inhibitor Scaffolds: A Case Study

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[3][9] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The unique structural features of this compound make it an attractive building block for creating potent and selective kinase inhibitors.

A key strategy in designing kinase inhibitors is to target the ATP-binding site. The scaffold of the inhibitor must present appropriate functional groups in a specific spatial arrangement to form hydrogen bonds and other non-covalent interactions with the amino acid residues of the kinase's hinge region and other pockets. The hydroxyl and methylamino groups of this compound are ideal for this purpose, serving as both hydrogen bond donors and acceptors.

For instance, in the development of novel inhibitors for targets such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) or Spleen Tyrosine Kinase (Syk), both of which are implicated in inflammatory diseases, the rigid cyclobutane core of this compound can be used to position a pharmacophore that interacts with the kinase hinge region, while the other functional group can be extended to access other regions of the binding site, thereby enhancing potency and selectivity.[5][10]

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound, illustrating its utility as a versatile building block.

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the acylation of the secondary amine of this compound. This is a common transformation to introduce an amide functionality, which can act as a hydrogen bond donor and/or acceptor and can be a key element of a kinase inhibitor scaffold.

dot

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3_Me_cyclobutanol This compound Solvent Anhydrous Solvent (e.g., DCM) 3_Me_cyclobutanol->Solvent Dissolve Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Solvent Base Base (e.g., Triethylamine) Base->Solvent Temperature 0°C to Room Temp Solvent->Temperature Stir Wash Aqueous Wash Temperature->Wash Reaction Mixture Dry Drying (Na₂SO₄) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Chromatography Concentrate->Purify Product N-Acylated Product Purify->Product

Caption: N-Acylation Workflow.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride or acid anhydride (1.1 eq)

  • Triethylamine (1.5 eq) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.

  • Slowly add the acyl chloride or acid anhydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated 3-(hydroxy)cyclobutylamine.

Expected Outcome: This procedure typically yields the N-acylated product in good to excellent yields (70-95%), depending on the nature of the acylating agent. The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: O-Alkylation of N-Boc-Protected this compound

This protocol outlines the alkylation of the hydroxyl group. To achieve selective O-alkylation, the more nucleophilic secondary amine must first be protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate.

dot

O_Alkylation_Workflow cluster_protection Protection Step cluster_alkylation O-Alkylation cluster_deprotection Deprotection Start_Mat This compound Boc_Anhydride Boc₂O Start_Mat->Boc_Anhydride Reacts with Protected_Amine N-Boc-Protected Intermediate Boc_Anhydride->Protected_Amine Strong_Base Strong Base (e.g., NaH) Protected_Amine->Strong_Base Deprotonation Alkyl_Halide Alkyl Halide (R-X) Strong_Base->Alkyl_Halide SN2 Reaction Alkylated_Product_Protected O-Alkylated, N-Boc Product Alkyl_Halide->Alkylated_Product_Protected Acid Strong Acid (e.g., TFA) Alkylated_Product_Protected->Acid Cleavage of Boc Final_Product O-Alkylated Product Acid->Final_Product

Caption: O-Alkylation Workflow.

Materials:

  • N-Boc-3-(methylamino)cyclobutan-1-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide or a heterocyclic methyl halide) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Protection: React this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in DCM to obtain N-Boc-3-(methylamino)cyclobutan-1-ol. Purify by column chromatography.

  • O-Alkylation: To a suspension of NaH in anhydrous THF at 0 °C, add a solution of N-Boc-3-(methylamino)cyclobutan-1-ol in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the O-alkylated, N-Boc protected intermediate.

  • Deprotection: Dissolve the purified intermediate in DCM and add TFA. Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and neutralize with a base (e.g., saturated NaHCO₃) to obtain the final O-alkylated product.

Expected Outcome: This two-step process allows for the selective modification of the hydroxyl group. The yields for each step are typically in the range of 60-90%.

Conclusion: A Versatile and Powerful Building Block

This compound is a testament to the power of small, rigid scaffolds in modern drug design. Its bifunctional nature, combined with the conformational constraints imposed by the cyclobutane ring, provides medicinal chemists with a powerful tool to explore chemical space in three dimensions. The ability to selectively modify either the amine or the hydroxyl group allows for the creation of diverse libraries of compounds with fine-tuned pharmacological profiles. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

use of 3-(Methylamino)cyclobutan-1-OL in the synthesis of neuroprotective agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for the Utilization of 3-(Methylamino)cyclobutan-1-ol in the Development of Novel Neuroprotective Kinase Inhibitors

Introduction: The Strategic Importance of the Cyclobutane Moiety in Neuropharmacology

In the intricate landscape of neurodegenerative disease research, the quest for novel chemical scaffolds that can confer improved pharmacological properties to drug candidates is paramount. The cyclobutane ring, once a rarity in medicinal chemistry, is now emerging as a valuable structural motif.[1] Its inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity, selectivity, and metabolic stability of drug molecules.[1] This is particularly relevant in the design of neuroprotective agents, where the ability to selectively engage with specific biological targets within the complex environment of the central nervous system is a key determinant of therapeutic success.

This guide focuses on the synthetic utility of a specific cyclobutane-based building block, This compound , in the generation of potent and selective neuroprotective agents. We will delve into its application in the synthesis of Janus Kinase (JAK) inhibitors, a class of therapeutics with significant potential for mitigating the neuroinflammatory processes that are a hallmark of many neurodegenerative disorders.

The Rationale for Targeting Janus Kinases in Neuroprotection

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is a critical component in the pathology of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. The Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[2] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.

By inhibiting JAKs, it is possible to dampen the inflammatory cascade at a critical control point, thereby reducing neuronal damage and promoting a more favorable environment for neuronal survival and function. This targeted approach offers a promising therapeutic strategy for a range of neurological disorders. The inhibition of the JAK-STAT pathway has been shown to have potential therapeutic benefits in conditions associated with neurodegeneration.[3]

Signaling Pathway Diagram: The JAK-STAT Pathway in Neuroinflammation

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_inhibitor Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Nuclear Translocation Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription JAK_Inhibitor JAK Inhibitor (e.g., PF-04965842) JAK_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.

Synthetic Application: From this compound to a Potent JAK1 Inhibitor

The following section outlines a representative synthetic protocol for a potent and selective JAK1 inhibitor, structurally related to the clinical candidate PF-04965842, which incorporates a 3-(methylamino)cyclobutane moiety.[4] This protocol is presented to illustrate the synthetic utility of this compound as a key building block.

Experimental Workflow Diagram

Synthesis_Workflow A Step 1: Protection of the Amine B Step 2: Activation of the Hydroxyl Group A->B C Step 3: Nucleophilic Substitution with Pyrrolo[2,3-d]pyrimidine B->C D Step 4: Deprotection C->D E Step 5: Sulfonylation D->E F Final Compound (JAK1 Inhibitor) E->F

Caption: A generalized workflow for the synthesis of a JAK1 inhibitor.

Protocol 1: Synthesis of a Protected 3-(Methylamino)cyclobutanol Intermediate

Rationale: The secondary amine in this compound is a nucleophile that can interfere with subsequent reactions. Therefore, it is necessary to protect this functional group. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound1354952-94-5101.15
Di-tert-butyl dicarbonate (Boc)₂O24424-99-5218.25
Triethylamine (Et₃N)121-44-8101.19
Dichloromethane (DCM)75-09-284.93

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.

Protocol 2: Synthesis of a Representative JAK1 Inhibitor

Rationale: The core of the JAK inhibitor is the 7H-pyrrolo[2,3-d]pyrimidine heterocycle. The key synthetic step is the nucleophilic substitution of a leaving group on the cyclobutane ring with the nitrogen of the pyrimidine ring. The hydroxyl group of the protected cyclobutanol is first activated, for instance, by conversion to a mesylate or tosylate, to facilitate this substitution. Subsequent deprotection of the amine and final functionalization, such as sulfonylation, yields the target inhibitor.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
Boc-protected 3-(methylamino)cyclobutanol--
Methanesulfonyl chloride (MsCl)124-63-0114.55
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1153.57
Sodium hydride (NaH), 60% dispersion in oil7646-69-724.00
N,N-Dimethylformamide (DMF)68-12-273.09
Trifluoroacetic acid (TFA)76-05-1114.02
Propanesulfonyl chloride10147-37-2142.60
Pyridine110-86-179.10

Procedure:

  • Activation of the Hydroxyl Group: To a solution of the Boc-protected 3-(methylamino)cyclobutanol (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 1-2 hours.

  • Nucleophilic Substitution: In a separate flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous DMF (0.1 M) at 0 °C. Stir for 30 minutes. To this mixture, add the solution of the activated cyclobutane intermediate from step 1. Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Boc Deprotection: Dissolve the purified product from step 3 in DCM (0.1 M) and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure.

  • Sulfonylation: Dissolve the deprotected amine in DCM (0.1 M) and add pyridine (2.0 eq). Cool to 0 °C and add propanesulfonyl chloride (1.2 eq). Stir at room temperature for 2-4 hours.

  • Final Purification: Wash the reaction mixture with saturated aqueous copper sulfate solution and brine. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the final JAK1 inhibitor.

Conclusion and Future Perspectives

The strategic incorporation of the 3-(methylamino)cyclobutanol scaffold provides a valuable tool for medicinal chemists in the design of novel neuroprotective agents. The synthesis of potent and selective JAK inhibitors, as exemplified in this guide, highlights the potential of this building block to generate drug candidates with improved pharmacological profiles. Further exploration of the structure-activity relationships of cyclobutane-containing compounds will undoubtedly lead to the development of next-generation therapeutics for a range of neurodegenerative and neuroinflammatory diseases.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Methylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane motif, once a synthetic curiosity, has emerged as a valuable scaffold in modern drug discovery. Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[1][2] Unlike more flexible aliphatic chains, the cyclobutane ring can orient substituents in well-defined spatial arrangements, enabling precise interactions with biological targets.[2] Molecules incorporating this strained four-membered ring are found in a growing number of clinical and preclinical drug candidates, highlighting its importance for medicinal chemists.[1]

However, the inherent ring strain of cyclobutanes also presents synthetic challenges, making them susceptible to ring-opening reactions.[3] This reactivity can be harnessed for strategic bond formations, particularly through transition-metal catalysis. Palladium-catalyzed cross-coupling reactions have proven to be a powerful tool for the functionalization of cyclobutane derivatives, leveraging the relief of ring strain to drive C-C and C-N bond formation.[2][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions using the versatile building block, 3-(methylamino)cyclobutan-1-ol. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and offer expert insights into overcoming common synthetic hurdles.

Mechanistic Insights: The Dual Role of the Cyclobutanol Moiety

The reactivity of cyclobutanols in palladium-catalyzed cross-coupling reactions is primarily governed by a β-carbon elimination mechanism.[2][4] The catalytic cycle, illustrated below, showcases the key steps involved in this transformation. The presence of both a hydroxyl and a secondary amine group in this compound necessitates careful consideration of protecting group strategies to achieve selective coupling.

Catalytic_Cycle cluster_0 General Catalytic Cycle for Cyclobutanol Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Cyclobutanol) Pd(II)_Complex->Ligand_Exchange + Base Alkoxide_Complex Ar-Pd(II)-OR(L_n) Ligand_Exchange->Alkoxide_Complex Beta_Carbon_Elimination β-Carbon Elimination (Ring Opening) Alkoxide_Complex->Beta_Carbon_Elimination Alkyl_Pd_Complex R-Pd(II)-Ar(L_n) Beta_Carbon_Elimination->Alkyl_Pd_Complex Reductive_Elimination Reductive Elimination Alkyl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-Ar Reductive_Elimination->Product

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling of cyclobutanols.

The key step in this process is the β-carbon elimination, where the palladium(II) alkoxide intermediate undergoes a ring-opening C-C bond cleavage. This step is driven by the release of the cyclobutane's ring strain and results in the formation of a stable alkylpalladium(II) intermediate, which then proceeds through reductive elimination to yield the desired cross-coupled product. The regioselectivity of the C-C bond cleavage is a critical aspect of this reaction.

Protecting Group Strategy: A Prerequisite for Success

The presence of a free secondary amine and a hydroxyl group in this compound can interfere with the catalytic cycle. The amine can act as a ligand, potentially poisoning the palladium catalyst, while the hydroxyl group is the site of activation for the β-carbon elimination. Therefore, a robust protecting group strategy is essential.

For the secondary amine, a tert-butoxycarbonyl (Boc) group is a suitable choice. It is stable under the basic conditions of many cross-coupling reactions and can be readily introduced and removed. The hydroxyl group can be protected as a silyl ether, for example, using tert-butyldimethylsilyl (TBDMS) chloride. This protecting group is also stable to the reaction conditions and can be selectively removed.

Experimental Protocols

The following protocols are designed as a starting point for the palladium-catalyzed cross-coupling reactions of protected this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-3-(TBDMS-oxy)cyclobutylamine with Aryl Boronic Acids

This protocol outlines the C-C bond formation between the protected cyclobutane derivative and an aryl boronic acid.

Materials:

  • N-Boc-3-(TBDMS-oxy)cyclobutylamine (1.0 equiv)

  • Aryl boronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane/water (4:1 mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add N-Boc-3-(TBDMS-oxy)cyclobutylamine, the aryl boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

ParameterRecommended Condition
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand SPhos, XPhos, RuPhos
Base K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene, THF
Temperature 80-120 °C

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with Protected this compound

This protocol describes the formation of a C-N bond between an aryl halide and the protected cyclobutanol derivative.

Materials:

  • Aryl halide (bromide or chloride) (1.0 equiv)

  • N-Boc-3-(methylamino)cyclobutan-1-ol (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5-3 mol%)

  • BrettPhos or XPhos (3-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk flask or glovebox

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to an oven-dried Schlenk flask.

  • Reagent Addition: Add the aryl halide and N-Boc-3-(methylamino)cyclobutan-1-ol to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

ParameterRecommended Condition
Palladium Source Pd₂(dba)₃, Pd(OAc)₂
Ligand BrettPhos, XPhos, RuPhos
Base NaOtBu, LHMDS, K₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C

Table 2: Recommended starting conditions for Buchwald-Hartwig amination.

Expert Insights and Troubleshooting

The successful application of these cross-coupling reactions with this compound hinges on several critical factors:

  • Choice of Protecting Groups: As discussed, protecting both the amine and alcohol functionalities is crucial. The choice of protecting group can influence the reactivity and should be selected based on the overall synthetic strategy and the stability towards subsequent reaction conditions.[3][5]

  • Ligand Selection: The choice of phosphine ligand is paramount for achieving high catalytic activity and selectivity. Bulky, electron-rich biaryl phosphine ligands, such as SPhos, XPhos, and BrettPhos, are often highly effective in promoting both oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[6] For challenging substrates, screening a panel of ligands is often a prudent strategy.

  • Base Selection: The base plays a multifaceted role in these reactions. In Suzuki-Miyaura coupling, it facilitates the transmetalation step. In Buchwald-Hartwig amination, it is required for the deprotonation of the amine nucleophile.[7][8] The strength and solubility of the base can significantly impact the reaction outcome, and the choice should be tailored to the specific reaction.

  • Controlling Side Reactions: The strained nature of the cyclobutane ring can lead to undesired side reactions, such as β-hydride elimination from the alkylpalladium intermediate. The selection of appropriate ligands and reaction conditions can help to favor the desired reductive elimination pathway.

Experimental_Workflow cluster_workflow Experimental Workflow start Start: Protected This compound setup Reaction Setup: - Add reagents & catalyst - Inert atmosphere start->setup reaction Reaction: - Add solvent - Heat & stir setup->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up: - Quench reaction - Extraction monitoring->workup Reaction complete purification Purification: - Column chromatography workup->purification product Final Product purification->product

References

Application Notes and Protocols: Redox Chemistry of 3-(Methylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Methylamino)cyclobutan-1-ol is a bifunctional organic compound featuring a cyclobutane scaffold, a secondary alcohol, and a secondary amine.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The ability to selectively oxidize the alcohol to a ketone or reduce the corresponding ketone back to the alcohol is crucial for the synthesis of novel derivatives and active pharmaceutical ingredients. These transformations allow for the strategic modification of the molecule's structure, polarity, and hydrogen bonding capabilities, which can significantly impact its biological activity.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the selective oxidation and reduction reactions of this compound. We will delve into the mechanistic underpinnings of the chosen methodologies, provide step-by-step protocols, and offer insights into potential challenges and optimization strategies. The protocols described herein are designed to be self-validating systems, emphasizing safety, efficiency, and selectivity.

Part 1: Selective Oxidation of this compound to 3-(Methylamino)cyclobutanone

The primary challenge in the oxidation of this compound is the presence of the secondary amine, which is also susceptible to oxidation. Therefore, the choice of oxidizing agent is critical to selectively target the secondary alcohol and form the corresponding ketone, 3-(methylamino)cyclobutanone. Mild and selective oxidizing agents are required to prevent over-oxidation or reaction with the amine functionality.[2]

We will explore two robust and widely adopted methods for this transformation: Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation.

Swern Oxidation: A Mild and Metal-Free Approach

The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA).[3][4][5][6][7] This reaction is known for its mild conditions (typically performed at -78 °C), which helps to minimize side reactions and preserve sensitive functional groups.[4][7]

Mechanism Insight: The reaction proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[3][7] The low reaction temperature is crucial to prevent the Pummerer rearrangement, a potential side reaction.

Experimental Workflow for Swern Oxidation:

Swern_Workflow cluster_prep Reaction Setup cluster_reaction Substrate Addition & Oxidation cluster_workup Workup & Purification start Prepare anhydrous DCM and glassware dmso Add DMSO to DCM at -78°C start->dmso oxalyl Slowly add oxalyl chloride dmso->oxalyl stir1 Stir for 15 min oxalyl->stir1 alcohol Add this compound in DCM stir1->alcohol stir2 Stir for 1 hr at -78°C alcohol->stir2 tea Add triethylamine (TEA) stir2->tea warm Warm to room temperature tea->warm quench Quench with water warm->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain 3-(methylamino)cyclobutanone purify->end

Caption: Experimental workflow for the Swern oxidation of this compound.

Protocol: Swern Oxidation

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
Anhydrous Dichloromethane (DCM)10 mL / mmol of substrateEnsure solvent is dry to prevent quenching of reagents.
Dimethyl Sulfoxide (DMSO)2.2 eq
Oxalyl Chloride1.5 eqCaution: Highly toxic and corrosive. Handle in a fume hood.
Triethylamine (TEA)5.0 eqActs as a base to facilitate the elimination step.
Reaction Temperature-78 °C (Dry ice/acetone bath)Critical for preventing side reactions.
Reaction Time~2-3 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Add DMSO to the cold DCM. Slowly add oxalyl chloride dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Oxidation: Stir the reaction mixture at -78 °C for 1 hour.

  • Base Addition: Add triethylamine (TEA) dropwise to the reaction mixture. A thick white precipitate will form.

  • Warming: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Dess-Martin Periodinane (DMP) Oxidation: A Convenient Alternative

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[8][9][10][11][12] A key advantage of DMP is its tolerance for a wide range of functional groups, including amines.[2][10] The reaction is typically performed at room temperature and is often faster than the Swern oxidation.[9]

Mechanism Insight: The reaction involves the initial formation of an intermediate by ligand exchange between the alcohol and an acetate group on the iodine center.[8][10] This is followed by an intramolecular proton transfer and subsequent reductive elimination of the iodine(III) species, yielding the ketone and acetic acid.[9]

Reaction Scheme for DMP Oxidation:

DMP_Reaction sub This compound dmp Dess-Martin Periodinane (DMP) DCM, rt prod 3-(Methylamino)cyclobutanone sub->prod

Caption: Oxidation of this compound using Dess-Martin Periodinane.

Protocol: Dess-Martin Periodinane (DMP) Oxidation

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
Dess-Martin Periodinane (DMP)1.5 eqCaution: Can be explosive upon impact or heating. Handle with care.
Anhydrous Dichloromethane (DCM)10 mL / mmol of substrate
Sodium Bicarbonate (NaHCO₃)2.0 eq (optional)Can be added to buffer the acetic acid byproduct.[9]
Reaction TemperatureRoom Temperature
Reaction Time1-3 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Preparation: To a solution of this compound in anhydrous DCM, add sodium bicarbonate (if used).

  • Reagent Addition: Add Dess-Martin periodinane in one portion at room temperature under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to reduce the excess DMP. Stir vigorously until the solid dissolves.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 2: Selective Reduction of 3-(Methylamino)cyclobutanone to this compound

The reduction of the ketone, 3-(methylamino)cyclobutanone, back to the secondary alcohol, this compound, requires a reducing agent that is selective for the carbonyl group and does not affect other potentially reducible functionalities. We will focus on two common and effective methods: Sodium Borohydride Reduction and Catalytic Hydrogenation.

Sodium Borohydride Reduction: A Mild and Versatile Method

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is widely used for the reduction of aldehydes and ketones to their corresponding alcohols.[13][14][15][16][17][18] It is generally unreactive towards esters, amides, and carboxylic acids, making it an excellent choice for this transformation.[18] The reaction is typically carried out in protic solvents like methanol or ethanol.

Mechanism Insight: The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[13][15] This forms an alkoxide intermediate, which is then protonated by the solvent during workup to yield the alcohol.[13][16]

Experimental Workflow for NaBH₄ Reduction:

NaBH4_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve ketone in Methanol cool Cool to 0°C start->cool nabh4 Add NaBH4 portion-wise cool->nabh4 stir Stir at 0°C to rt nabh4->stir quench Quench with acetone/acid stir->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry and concentrate extract->dry end Obtain this compound dry->end

Caption: Experimental workflow for the sodium borohydride reduction of 3-(methylamino)cyclobutanone.

Protocol: Sodium Borohydride Reduction

Reagent/ParameterQuantity/ValueNotes
3-(Methylamino)cyclobutanone1.0 eq
Methanol (MeOH)10 mL / mmol of substrate
Sodium Borohydride (NaBH₄)1.1 eqCaution: Reacts with water to produce hydrogen gas.
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(methylamino)cyclobutanone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Workup: Quench the reaction by the slow addition of acetone, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate esters.

  • Purification: Concentrate the mixture under reduced pressure. Add water and extract with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Catalytic Hydrogenation: A Green and Efficient Approach

Catalytic hydrogenation is an effective method for the reduction of ketones to alcohols, employing hydrogen gas and a metal catalyst.[19][20][21][22] This method is often considered a "green" alternative as it typically produces minimal waste. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel.

Mechanism Insight: The reaction occurs on the surface of the metal catalyst. Both the ketone and hydrogen gas are adsorbed onto the catalyst surface, where the hydrogen molecule is cleaved into hydrogen atoms. These atoms are then added across the carbonyl double bond to form the alcohol.[20]

Reaction Scheme for Catalytic Hydrogenation:

Hydro_Reaction sub 3-(Methylamino)cyclobutanone reagents H2 (g), Pd/C Ethanol, rt prod This compound sub->prod

Caption: Catalytic hydrogenation of 3-(methylamino)cyclobutanone.

Protocol: Catalytic Hydrogenation

Reagent/ParameterQuantity/ValueNotes
3-(Methylamino)cyclobutanone1.0 eq
10% Palladium on Carbon (Pd/C)5-10 mol %Caution: Pd/C can be pyrophoric. Handle with care.
Ethanol (EtOH)10-20 mL / mmol of substrate
Hydrogen Gas (H₂)1 atm (balloon) or higher pressureCaution: Hydrogen is highly flammable.
Reaction TemperatureRoom Temperature
Reaction Time2-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Preparation: In a hydrogenation flask, dissolve 3-(methylamino)cyclobutanone in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator. Evacuate the flask and backfill with hydrogen gas (repeat 3x).

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (as determined by TLC, LC-MS, or cessation of hydrogen uptake).

  • Workup: Carefully vent the hydrogen atmosphere and purge the flask with an inert gas (N₂ or Ar).

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product. The product is often pure enough for subsequent steps, but can be further purified if necessary.

Conclusion

The selective oxidation and reduction of this compound are fundamental transformations that enable the synthesis of diverse chemical entities for drug discovery and development. The choice between Swern and Dess-Martin oxidation for the synthesis of the ketone, and between sodium borohydride reduction and catalytic hydrogenation for the regeneration of the alcohol, will depend on factors such as substrate compatibility, available equipment, and desired scale. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to perform these reactions efficiently and safely, paving the way for further innovation in the field.

References

Application Note: A Detailed Protocol for the Synthesis of 3-(Methylamino)cyclobutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profiles of drug candidates.[1][3] Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane moiety can precisely orient pharmacophoric groups in three-dimensional space, leading to improved potency and selectivity.[1][3] The 3-(methylamino)cyclobutan-1-ol scaffold, in particular, incorporates both a hydrophilic alcohol and a basic amino group, making it a versatile building block for a wide range of therapeutic targets. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound derivatives, designed for researchers and professionals in drug development.

Synthetic Strategy: A Convergent Approach via Reductive Amination

The synthesis of this compound is most effectively achieved through a convergent strategy centered around the reductive amination of a suitable cyclobutanone precursor. This method is highly regarded for its efficiency and broad substrate scope.[3][4] Our protocol begins with the commercially available or readily synthesized 3-hydroxycyclobutan-1-one. The key transformation involves the in-situ formation of an imine or enamine intermediate upon reaction with methylamine, followed by stereoselective reduction to yield the target 1,3-amino alcohol.

The stereochemical outcome of the reduction is a critical consideration in the synthesis of substituted cyclobutanes.[5][6] The diastereoselectivity of the hydride reduction of 3-substituted cyclobutanones is highly dependent on the choice of reducing agent and reaction conditions.[1][6] Generally, hydride attack occurs from the face opposite to the existing substituent to minimize steric hindrance, leading predominantly to the cis isomer.[1][6] However, specific reagents and conditions can be employed to favor the trans isomer. This protocol will focus on a method that provides good general applicability, with notes on how to influence the stereochemical outcome.

Visualizing the Synthetic Workflow

The overall synthetic pathway is depicted in the workflow diagram below. This process highlights the key transformation from the β-hydroxy ketone starting material to the final amino alcohol product.

Synthesis_Workflow Start 3-Hydroxycyclobutan-1-one Reaction Reductive Amination Start->Reaction Amine Methylamine (CH3NH2) Amine->Reaction Reagents Reducing Agent (e.g., NaBH3CN) Acid Catalyst (optional) Reagents->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final Isolated Product Purification->Final

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established principles of reductive amination and has been optimized for the synthesis of this compound.[7][8]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-Hydroxycyclobutan-1-one≥95%Commercially AvailableStore under inert atmosphere.
Methylamine solution40 wt. % in H₂OCommercially AvailableHandle in a well-ventilated fume hood.
Sodium cyanoborohydride (NaBH₃CN)≥95%Commercially AvailableToxic! Handle with extreme care.
Methanol (MeOH)AnhydrousCommercially Available
Acetic Acid (AcOH)GlacialCommercially AvailableUsed as a catalyst.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Prepared in-houseFor work-up.
Brine (Saturated aq. NaCl)Prepared in-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxycyclobutan-1-one (1.0 g, 11.6 mmol).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous methanol (20 mL). To this solution, add a 40 wt. % aqueous solution of methylamine (2.1 mL, 23.2 mmol, 2.0 equivalents).

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (0.33 mL, 5.8 mmol, 0.5 equivalents) to the reaction mixture. The acid catalyzes the formation of the iminium ion intermediate.[9]

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes to facilitate imine formation. Subsequently, add sodium cyanoborohydride (1.1 g, 17.4 mmol, 1.5 equivalents) portion-wise over 10 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of dichloromethane and methanol (e.g., 100:0 to 90:10 DCM:MeOH) is typically effective for separating the desired product from any remaining starting material and byproducts. The use of a small percentage of triethylamine (e.g., 0.5%) in the eluent can help to prevent tailing of the amine product on the silica gel.

Expected Yield and Characterization:

The expected yield of this compound is typically in the range of 60-80%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Parameter Expected Value
Yield 60-80%
Appearance Colorless to pale yellow oil or solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.2-4.0 (m, 1H, CH-OH), 3.4-3.2 (m, 1H, CH-NH), 2.45 (s, 3H, N-CH₃), 2.3-2.1 (m, 2H, CH₂), 2.0-1.8 (m, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~70 (CH-OH), ~55 (CH-NH), ~35 (N-CH₃), ~30 (CH₂)
Mass Spec (ESI+) m/z: 102.1 [M+H]⁺

Causality and Trustworthiness in the Protocol

  • Choice of Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that is selective for the reduction of iminium ions in the presence of ketones.[4] This selectivity is crucial for a successful one-pot reductive amination, as it prevents the premature reduction of the starting ketone.

  • Stereochemical Control: As previously mentioned, the hydride reduction of 3-substituted cyclobutanones generally favors the formation of the cis-alcohol due to steric hindrance.[6] For enhanced cis-selectivity, sterically bulkier reducing agents such as lithium tri-tert-butoxyaluminum hydride can be employed at low temperatures (e.g., -78 °C).[1] Conversely, achieving high trans-selectivity can be more challenging and may require enzymatic methods.[1]

  • Purification Strategy: The use of a basic modifier (triethylamine) in the chromatography eluent is a common and effective technique to improve the peak shape and recovery of basic compounds like amines from silica gel.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents.Allow the reaction to stir for a longer period or gently warm to 30-40 °C. Use freshly opened or properly stored reagents.
Low Yield Incomplete imine formation. Product loss during work-up.Increase the reaction time for imine formation before adding the reducing agent. Ensure complete extraction and careful handling during purification.
Mixture of Diastereomers Non-selective reduction.For higher cis-selectivity, consider using a bulkier reducing agent at lower temperatures. For the trans-isomer, enzymatic reduction may be necessary.[1]
Product Tailing on Silica Gel Acidic nature of silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent during column chromatography.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound, a valuable building block in contemporary drug discovery. By understanding the underlying principles of reductive amination and stereochemical control, researchers can effectively synthesize this and related derivatives to advance their research and development programs. The provided protocol, along with the troubleshooting guide, aims to empower scientists to confidently and efficiently produce these important chemical entities.

References

The Rising Star of 3D Fragments: Application and Protocols for 3-(Methylamino)cyclobutan-1-OL in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient pathway to novel lead compounds. The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," for weak but high-quality interactions with a biological target. These initial hits then serve as starting points for structure-guided optimization into potent, drug-like candidates. In recent years, there has been a significant shift away from predominantly flat, aromatic fragments towards more three-dimensional (3D) scaffolds. These 3D fragments, rich in sp³-hybridized carbons, offer access to novel chemical space and can lead to improved physicochemical properties and better target engagement.

Among the diverse array of 3D scaffolds, the cyclobutane moiety has emerged as a particularly attractive and underutilized motif. Its puckered, non-planar structure provides well-defined vectors for chemical elaboration, while often conferring favorable properties such as metabolic stability. This application note provides a detailed guide to the use of a specific 3D fragment, 3-(Methylamino)cyclobutan-1-OL , in a representative FBDD campaign. We will delve into its physicochemical properties, provide detailed protocols for its screening and validation, and discuss strategies for its evolution from a fragment hit to a lead compound.

Physicochemical Profile of this compound

This compound is a prime example of a 3D fragment that adheres to the "Rule of Three," a set of guidelines for desirable fragment properties. Its key characteristics are summarized in the table below. The presence of both a hydrogen bond donor (alcohol and secondary amine) and a hydrogen bond acceptor (alcohol and secondary amine), along with a defined 3D geometry, makes it an excellent candidate for exploring protein binding pockets.

PropertyValueSource
CAS Number 1354952-94-5
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Predicted XlogP -0.3
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 1Calculated

Note: Physicochemical properties can vary slightly based on the prediction algorithm used.

A Representative FBDD Workflow

The journey from a fragment library to a validated hit involves a multi-stage process that employs a cascade of biophysical techniques. This workflow is designed to efficiently screen for binders, eliminate false positives, and provide detailed information about the binding interaction.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead Primary Primary Screen (e.g., Thermal Shift) Validation Orthogonal Screen (e.g., SPR, NMR) Primary->Validation Initial Hits Structure Structure Determination (X-ray Crystallography) Validation->Structure Validated Hits Optimization Lead Optimization (Medicinal Chemistry) Structure->Optimization Structure-Guided Design Optimization->Validation New Analogs

Figure 1: A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on established methodologies for similar small, polar fragments. Researchers should optimize these protocols for their specific protein target and instrumentation.

Protocol 1: Primary Screening by Differential Scanning Fluorimetry (Thermal Shift Assay)

The thermal shift assay, or DSF, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm suggests that the fragment stabilizes the protein.

Materials:

  • Purified target protein (e.g., 1 mg/mL stock in a suitable buffer)

  • This compound (100 mM stock in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well qPCR plates

  • Real-time PCR instrument

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein is typically 2-5 µM, and the dye is used at a 5x final concentration.

  • Dispense the Fragment: Add 1 µL of the 100 mM stock of this compound to the

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Amines by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar amines by flash column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this often-tricky separation. Polar amines, due to their basicity, present a unique set of obstacles in flash chromatography, primarily stemming from their strong interactions with the acidic surface of standard silica gel.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of chromatographic science, to help you achieve efficient and successful purifications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the flash chromatography of polar amines, offering explanations and actionable solutions.

Issue 1: Severe Peak Tailing and Poor Peak Shape

Symptoms: Your purified fractions show broad, asymmetrical peaks with a pronounced "tail," leading to poor resolution and cross-contamination of fractions.[6][7]

Root Cause Analysis: Peak tailing is a common issue when purifying amines on silica gel.[3] It is primarily caused by strong, non-ideal interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[6][8][9] This leads to a mixed-mode retention mechanism, where the amine is retained not only by normal-phase partitioning but also by a strong acid-base interaction, causing it to elute slowly and unevenly.[6]

Solutions:

  • Incorporate a Basic Modifier into the Mobile Phase: The most common and effective solution is to add a small amount of a competing base to your eluent.[1][3] This base will "neutralize" the active silanol sites, preventing your target amine from binding too strongly.[1][10]

    • Recommended Modifiers:

      • Triethylamine (TEA): Typically added at a concentration of 0.1-2% (v/v).[3][11][12] TEA is effective at masking silanol groups and improving peak shape.[8][9][13]

      • Ammonia Solution (in Methanol): A solution of 10% ammonia in methanol can be used as a component of the mobile phase, particularly for very polar amines that are difficult to elute.[14][15]

      • Ammonium Hydroxide: Can be added to the aqueous portion of a mobile phase in reverse-phase chromatography or used to neutralize silica.[10][16]

  • Deactivate the Silica Gel Before Use: For particularly sensitive amines, you can pre-treat the silica gel.

    • Protocol: Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane) containing 1-2% triethylamine. Pack the column with this slurry and then flush with 2-3 column volumes of your initial mobile phase (without the modifier) to remove excess TEA before loading your sample.[17]

  • Optimize Mobile Phase pH in Reverse-Phase Chromatography: For reverse-phase separations, maintaining a high pH is crucial. At an alkaline pH, basic amines are in their free-base, more lipophilic form, which increases their retention and improves peak shape.[1]

Issue 2: Compound is Stuck at the Origin (Does Not Elute)

Symptoms: Your polar amine does not move from the point of loading on the column, even with a highly polar mobile phase (e.g., high percentages of methanol in dichloromethane).

Root Cause Analysis: This indicates an extremely strong interaction between your highly basic amine and the acidic silica gel.[3][4] In some cases, the compound may even be degrading on the acidic silica surface.[1][18]

Solutions:

  • Switch to a Less Acidic or Basic Stationary Phase: If modifiers are insufficient, changing the stationary phase is the next logical step.[1]

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for the purification of amines as it is less acidic.[14][19][20] Neutral alumina is suitable for a wide range of compounds, while basic alumina is specifically designed for basic compounds.

    • Amine-Functionalized Silica: This stationary phase has amino groups covalently bonded to the silica surface, creating a basic environment.[1][3][21] This effectively shields the silanol groups and repels basic analytes, leading to improved peak shape without the need for mobile phase modifiers.[3][22]

  • Employ Reverse-Phase Chromatography: For highly polar, water-soluble amines, reverse-phase flash chromatography is an excellent option.[1][23][24] In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[16][24] More polar compounds will elute earlier.

Issue 3: Poor Resolution and Co-elution of Impurities

Symptoms: Your target amine elutes, but it is not well-separated from closely related impurities.

Root Cause Analysis: This is a problem of insufficient selectivity, which is the degree of separation between two compounds.[1] The mobile phase and stationary phase combination is not creating enough of a difference in retention times for the components of your mixture.

Solutions:

  • Systematic Method Development with Thin-Layer Chromatography (TLC): Before running a flash column, always optimize your separation on TLC plates.[25]

    • Goal: Aim for an Rf value of your target compound between 0.15 and 0.35 for good separation on the column.[26] Ensure there is a clear separation (delta Rf ≥ 0.1) between your target and any impurities.[25]

    • Solvent Screening: Test a variety of solvent systems. For polar amines, common systems include:

      • Dichloromethane/Methanol[14][15]

      • Ethyl Acetate/Hexane[14][15]

      • Ethyl Acetate/Isopropanol[1]

      • Don't forget to add your basic modifier (e.g., 0.5% TEA) to the TLC developing solvent.

  • Utilize Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the run, can significantly improve resolution.[12]

  • Consider a Different Stationary Phase for Altered Selectivity: If you cannot achieve separation on silica, even with solvent optimization, another stationary phase may provide the necessary difference in selectivity. Amine-functionalized silica or alumina can offer different interaction mechanisms that may resolve your compounds.[21]

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a very polar solvent like 100% methanol to get my polar amine off the silica column?

A1: While methanol is a highly polar solvent, using it at high concentrations (or 100%) with silica gel can lead to several problems. First, it can cause the silica gel to dissolve, which will contaminate your fractions.[15] Second, such a strong solvent will likely elute all compounds, including impurities, very quickly and with little to no separation (a phenomenon known as the "general elution problem"). The key to chromatography is not just eluting your compound, but eluting it with good separation from everything else.

Q2: What is the mechanism by which triethylamine (TEA) improves peak shape?

A2: Triethylamine acts as a "silanol suppressor".[8] The lone pair of electrons on the nitrogen atom of TEA, a tertiary amine, readily interacts with the acidic protons of the silanol groups on the silica surface.[9][13] By binding to these active sites, TEA effectively "masks" them from your polar amine analyte.[8][13] This minimizes the strong acid-base interactions that cause peak tailing, allowing for a more uniform and predictable elution based on polarity.[9]

Q3: When should I choose alumina over silica for purifying amines?

A3: You should consider using alumina when your amine is particularly basic and shows excessive tailing or irreversible binding to silica, even with the use of mobile phase modifiers.[14] Alumina is generally less acidic than silica and comes in three forms: acidic, neutral, and basic.[14] For most amines, neutral or basic alumina would be the appropriate choice.[14] Neutral alumina is a good starting point for a wide range of compounds.[19]

Q4: Can I use reverse-phase chromatography for all polar amines?

A4: Reverse-phase chromatography is an excellent technique for many polar amines, especially those that are water-soluble.[1][23][24] However, the amine must have some solubility in the organic component of the mobile phase (e.g., methanol or acetonitrile) to be eluted.[16] If the amine is highly polar and only soluble in water, it may elute very early with poor retention on a standard C18 column. In such cases, specialized polar-embedded reverse-phase columns or Hydrophilic Interaction Liquid Chromatography (HILIC) might be more suitable.[27]

Q5: How do I choose between dry loading and liquid loading my sample?

A5: The choice depends on the solubility of your crude sample in the initial mobile phase.

  • Liquid Loading: This is the preferred method if your sample dissolves completely in a small volume of the starting mobile phase.[11] It generally provides better resolution.

  • Dry Loading: If your sample is not very soluble in the initial mobile phase, dry loading is the best option.[25] To do this, dissolve your crude material in a suitable volatile solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder is then loaded onto the top of the column.[25] This technique prevents issues with sample precipitation at the top of the column.

Data and Protocols

Table 1: Common Mobile Phase Modifiers for Amine Purification on Silica
ModifierTypical ConcentrationpKa (of Conjugate Acid)Notes
Triethylamine (TEA)0.1 - 2% (v/v)~10.75Volatile, easy to remove post-purification.[28]
Diethylamine0.1 - 1% (v/v)~10.93Can be more effective than TEA for some separations due to slightly higher basicity.[8]
Ammonium Hydroxide1 - 5% of a 10% solution in MeOH~9.25Very effective for highly polar amines.[29] Can be more difficult to remove.
Pyridine0.1 - 0.5% (v/v)~5.25Less basic, but can be useful in specific cases.[1]

pKa values are approximate and can vary with solvent conditions.[30]

Experimental Workflow: Troubleshooting Amine Purification

Below is a logical workflow to follow when encountering difficulties in purifying polar amines.

Troubleshooting_Workflow cluster_0 Start: Crude Amine Mixture cluster_1 Phase 1: Initial Method Development cluster_2 Phase 2: Purification & Troubleshooting cluster_3 End Goal Start Crude Polar Amine TLC Run TLC on Silica (e.g., DCM/MeOH + 0.5% TEA) Start->TLC Rf_Check Good Separation? (Rf 0.15-0.35, ΔRf > 0.1) TLC->Rf_Check Flash_Silica Run Flash Column (Silica + Modifier) Rf_Check->Flash_Silica Yes Change_Stationary Change Stationary Phase Rf_Check->Change_Stationary No Result_Check Successful Purification? Flash_Silica->Result_Check Tailing Issue: Peak Tailing/ No Elution Result_Check->Tailing No Success Pure Amine Result_Check->Success Yes Increase_Mod Increase Modifier Conc. or Change Modifier Tailing->Increase_Mod Tailing->Change_Stationary If modifier fails Increase_Mod->Flash_Silica Re-run Alumina Try Alumina (Neutral/Basic) Change_Stationary->Alumina Amine_Silica Try Amine-Silica Change_Stationary->Amine_Silica Reverse_Phase Try Reverse Phase (C18) Change_Stationary->Reverse_Phase Alumina->Flash_Silica Re-develop & Re-run Amine_Silica->Flash_Silica Re-develop & Re-run Reverse_Phase->Flash_Silica Re-develop & Re-run

References

common side products in the synthesis of 3-(Methylamino)cyclobutan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Methylamino)cyclobutan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side products, and purification strategies encountered during the synthesis of this valuable cyclobutane-containing building block.

The primary synthetic route to this compound involves the reductive amination of 3-hydroxycyclobutanone with methylamine. While seemingly straightforward, this reaction can present several challenges related to selectivity, impurity formation, and product isolation. This guide provides in-depth, experience-driven solutions to these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields in the reductive amination of 3-hydroxycyclobutanone can stem from several factors, primarily related to the stability of the starting material and the efficiency of the imine/enamine formation and subsequent reduction.

Common Causes & Solutions:

  • Decomposition of 3-Hydroxycyclobutanone: 3-Hydroxycyclobutanone is susceptible to self-condensation and polymerization, especially under basic or acidic conditions or upon prolonged storage.

    • Troubleshooting:

      • Use freshly prepared or purified 3-hydroxycyclobutanone for the best results.

      • Store the ketone at low temperatures (e.g., -20°C) and under an inert atmosphere (N₂ or Ar).

      • Avoid exposing the starting material to strong acids or bases for extended periods before the reductive amination.

  • Inefficient Imine/Enamine Formation: The equilibrium between the ketone, methylamine, and the corresponding imine/enamine intermediate may not be favorable under the chosen reaction conditions.

    • Troubleshooting:

      • pH Control: The optimal pH for imine formation is typically mildly acidic (pH 4-6). This protonates the hydroxyl group of the hemiaminal intermediate, facilitating water elimination.[1] Acetic acid is a commonly used catalyst for this purpose.[2]

      • Water Removal: The formation of the imine/enamine is an equilibrium reaction that produces water. Removing water can drive the reaction forward. While not always practical in a one-pot reductive amination, using a dehydrating agent like molecular sieves can be beneficial.

  • Sub-optimal Reducing Agent or Conditions: The choice and handling of the reducing agent are critical.

    • Troubleshooting:

      • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoboorohydride (NaBH₃CN) are often preferred for reductive aminations.[1] They are mild enough not to significantly reduce the starting ketone but are effective at reducing the iminium ion intermediate.

      • Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used. An excess (1.2-1.5 equivalents) is often recommended to ensure complete conversion.

      • Temperature Control: Reductive aminations are typically run at or below room temperature. Exothermic reactions upon addition of the reducing agent should be controlled with an ice bath to prevent side reactions.

Below is a decision-making workflow for troubleshooting low yields:

G start Low Yield Observed check_sm Verify Purity of 3-Hydroxycyclobutanone (GC/NMR) start->check_sm sm_ok Purity >95%? check_sm->sm_ok purify_sm Purify Ketone (e.g., Distillation) sm_ok->purify_sm No check_conditions Review Reaction Conditions sm_ok->check_conditions Yes purify_sm->check_conditions ph_ok Is pH 4-6? check_conditions->ph_ok adjust_ph Add Acetic Acid (catalytic) ph_ok->adjust_ph No reductant_ok Check Reducing Agent (Age, Stoichiometry) ph_ok->reductant_ok Yes adjust_ph->reductant_ok reductant_issue Use Fresh Reducing Agent (1.2-1.5 equiv.) reductant_ok->reductant_issue Issue Found temp_ok Was Temperature Controlled (0°C to RT)? reductant_ok->temp_ok OK reductant_issue->temp_ok control_temp Use Ice Bath During Reductant Addition temp_ok->control_temp No success Improved Yield temp_ok->success Yes control_temp->success

Caption: Troubleshooting workflow for low yield.

FAQ 2: I am observing a significant amount of a side product with a similar mass to my desired product. What could it be?

Answer:

A common side product in this synthesis is the di-substituted amine, 3,3'-(methylazanediyl)bis(cyclobutan-1-ol) , formed from the reaction of the desired product, this compound, with another molecule of 3-hydroxycyclobutanone.

Mechanism of Formation:

  • The primary amine product, this compound, acts as a nucleophile.

  • It reacts with remaining 3-hydroxycyclobutanone to form a new iminium ion.

  • This intermediate is then reduced to yield the tertiary amine side product.

This is a common issue in reductive aminations where the product amine is more nucleophilic than the starting amine.[1]

G cluster_0 Desired Reaction cluster_1 Side Reaction ketone 3-Hydroxycyclobutanone product This compound (Primary Amine) ketone->product + Reductant methylamine Methylamine methylamine->product product2 This compound side_product 3,3'-(methylazanediyl)bis(cyclobutan-1-ol) (Tertiary Amine) product2->side_product + Reductant ketone2 3-Hydroxycyclobutanone ketone2->side_product

Caption: Formation of the tertiary amine side product.

Troubleshooting & Mitigation:

  • Control Stoichiometry: Use a slight excess of methylamine relative to the 3-hydroxycyclobutanone. This increases the probability of the ketone reacting with the primary amine starting material rather than the product.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly, especially at the beginning of the reaction, allows for the formation of the initial imine before a significant concentration of the product amine builds up.

  • One-Pot vs. Stepwise: For critical applications requiring high purity, consider a two-step procedure. First, form the imine/enamine, remove the excess methylamine, and then add the reducing agent.[3]

ParameterRecommended AdjustmentRationale
Methylamine 1.5 - 2.0 equivalentsCompetitively favors formation of the primary amine.
Reducing Agent Slow addition over 30-60 minMinimizes reaction with the product amine.
Temperature 0°CSlows down the rate of the side reaction.
FAQ 3: My final product contains both cis and trans isomers. How can I control the stereochemistry or separate the isomers?

Answer:

The reduction of the intermediate imine/enamine of 3-hydroxycyclobutanone can lead to both cis and trans isomers of this compound. The ratio of these isomers is influenced by the reducing agent and the reaction conditions.

Stereochemical Considerations:

  • The hydride from the reducing agent can approach the cyclobutane ring from either the same face as the hydroxyl group (syn-attack) leading to the trans product, or from the opposite face (anti-attack) leading to the cis product.

  • The use of bulkier reducing agents can favor the formation of the trans isomer by attacking from the less sterically hindered face, opposite to the hydroxyl group.

Control and Separation Strategies:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): A less sterically demanding reducing agent, which may lead to a mixture of isomers.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Its bulkier nature can provide a higher diastereoselectivity, often favoring the trans isomer.

  • Purification:

    • Column Chromatography: The cis and trans isomers often have slightly different polarities and can be separated by silica gel column chromatography. A gradient elution system, for example, dichloromethane/methanol or ethyl acetate/heptane with triethylamine, is typically effective.

    • Recrystallization: If one isomer is formed in significant excess and the product is a solid, recrystallization can be an effective method for purification. The hydrochloride salt of the amine can also be a good candidate for purification by recrystallization.[4]

Experimental Protocol: Isomer Separation by Column Chromatography

  • Slurry Preparation: Adsorb the crude product mixture onto a small amount of silica gel by dissolving it in a minimal amount of methanol and then adding the silica. Evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., 95:5 dichloromethane:methanol).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. A common starting point is 100% dichloromethane, gradually increasing the polarity by adding methanol. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can prevent the amine product from streaking on the acidic silica gel.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the separated isomers.

  • Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

References

Technical Support Center: Optimizing Reaction Conditions for Reductive Amination of Cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the reductive amination of cyclobutanone. This guide is designed to provide in-depth, practical advice to help you overcome common challenges and optimize your reaction conditions. As Senior Application Scientists, we've synthesized our field expertise with established chemical principles to create a resource that is both scientifically rigorous and immediately applicable in a laboratory setting.

I. Core Principles & Mechanism

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[1][2] The reaction proceeds in two key steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[1][3][4] Understanding this mechanism is crucial for effective troubleshooting.

The Two-Step Process:
  • Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of cyclobutanone. This is followed by dehydration to form an imine (with primary amines) or an iminium ion (with secondary amines).[3][4] This step is typically favored under mildly acidic conditions which facilitate the departure of the water molecule.[4][5]

  • Reduction: A reducing agent is then used to reduce the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final amine product.[4][5] The choice of reducing agent is critical, as it must selectively reduce the imine/iminium ion in the presence of the starting cyclobutanone.[1][2]

References

Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cyclobutane synthesis. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of substituted cyclobutanes from bench-scale discovery to larger-scale production. Cyclobutane motifs are increasingly vital in medicinal chemistry, serving as conformationally restricted linkers and bioisosteres. However, their synthesis is often plagued by challenges related to ring strain, selectivity, and reaction energetics, which are magnified during scale-up.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and practical, field-proven solutions.

Section 1: Troubleshooting Common Synthetic Issues

This section addresses the most frequent challenges encountered during the synthesis of substituted cyclobutanes, providing a logical framework for problem-solving.

Q1: My reaction is suffering from low or non-existent product yield. What are the primary factors to investigate?

A1: Low yield is a multifaceted problem that requires systematic investigation. The cause often lies in reaction kinetics, substrate reactivity, or inappropriate reaction conditions, especially when scaling.

Troubleshooting Workflow:

LowYield_Troubleshooting start Low or No Yield Observed check_conditions Verify Reaction Conditions (Thermal vs. Photochemical) start->check_conditions check_kinetics Investigate Reaction Kinetics check_conditions->check_kinetics Conditions Correct solution_conditions Solution: - Confirm if cycloaddition is thermally or  photochemically allowed/forbidden. - For photo-reactions, ensure appropriate  wavelength and light source. check_conditions->solution_conditions Conditions Incorrect check_substrate Assess Substrate Reactivity check_kinetics->check_substrate Kinetics Addressed solution_kinetics Solution: - Increase concentration to favor  intermolecular reactions. - Extend reaction time; monitor closely  via TLC, GC-MS, or NMR. - Re-evaluate solvent choice. check_kinetics->solution_kinetics Kinetics is the Issue solution_substrate Solution: - For [2+2] cycloadditions, enhance polarity  mismatch (electron-rich + electron-poor alkene). - For less reactive substrates, consider adding a  photosensitizer (e.g., benzophenone). - Consider alternative synthetic routes (e.g., ring expansion/contraction). check_substrate->solution_substrate Substrate is the Issue

Expert Insights:

  • Reaction Concentration: Dilute conditions can significantly slow down intermolecular reactions. On scale-up, inadequate mixing can create localized pockets of low concentration, hindering conversion.

  • Reaction Monitoring: Do not rely solely on time. Always monitor reaction progress using appropriate analytical techniques (TLC, GC-MS, LC-MS). An apparent stall may indicate catalyst death, reagent degradation, or product inhibition.

  • Alternative Chemistries: If a direct [2+2] cycloaddition is failing, consider alternative strategies. Methods such as the ring expansion of cyclopropanones, contraction of pyrrolidines, or C-H functionalization of cyclobutane precursors can offer more robust pathways to complex targets.

Q2: I am observing poor diastereoselectivity. How can this be controlled?

A2: Diastereoselectivity in cyclobutane formation is governed by the subtle interplay of steric and electronic factors in the transition state. Control can often be achieved by rationally modifying reaction parameters.

ParameterCause of Poor SelectivitySuggested Solution & Rationale
Temperature At higher temperatures, reactions may proceed under kinetic control, favoring the faster-forming but less stable diastereomer. Sufficient thermal energy can also overcome the small energy difference between diastereomeric transition states.Lower the reaction temperature. This will favor the formation of the thermodynamically more stable diastereomer by allowing the system to overcome only the lowest energy barrier.
Solvent The polarity of the solvent can differentially stabilize the transition states leading to different diastereomers. A non-optimal solvent may offer poor discrimination.Screen a range of solvents from non-polar (e.g., hexanes) to polar (e.g., acetonitrile). Polar solvents may better stabilize charge separation in zwitterionic intermediates, altering the stereochemical course of the reaction.
Chiral Auxiliaries For asymmetric syntheses, a poorly chosen or positioned chiral auxiliary will fail to effectively shield one face of the molecule.Attach a bulky chiral auxiliary to one of the reacting partners. The steric hindrance will direct the cycloaddition to the less hindered face, effectively controlling facial selectivity. The auxiliary can be cleaved post-reaction.
Reaction Type Radical-based ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) are notoriously difficult to control diastereoselectively.Consider switching to a polar, catalyst-controlled strain-release reaction. For example, recent advances in copper catalysis have enabled highly diastereoselective hydrophosphination of acyl BCBs.
Q3: My [2+2] cycloaddition produces a mixture of regioisomers (head-to-head vs. head-to-tail). How do I improve regioselectivity?

A3: Regioselectivity in [2+2] cycloadditions of unsymmetrical alkenes is primarily dictated by the electronic properties of the substituents, which stabilize the key diradical or zwitterionic intermediates.

Technical Support Center: Optimizing the Synthesis of 3-(Methylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(Methylamino)cyclobutan-1-ol. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable cyclobutane building block. The synthesis, while conceptually straightforward, presents several practical hurdles that can impact success. This document provides in-depth troubleshooting, frequently asked questions, and a validated protocol to navigate these complexities.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.

Q1: My reaction yield is extremely low, or I've isolated no product. What are the likely causes?

Low to no yield is the most common issue, often stemming from problems in the initial iminium ion formation or its subsequent reduction.

Probable Causes & Solutions:

  • Incorrect pH for Iminium Formation: The formation of the iminium ion from 3-hydroxycyclobutanone and methylamine is a pH-sensitive equilibrium.

    • Causality: A slightly acidic medium (pH 4-6) is required to catalyze the dehydration of the hemiaminal intermediate. If the medium is too acidic, the methylamine starting material will be fully protonated and non-nucleophilic. If it's too basic, the dehydration step will not be efficiently catalyzed.

    • Solution: Buffer the reaction mixture. A common and effective method is to use a few drops of acetic acid to catalyze imine formation.[1] Monitor the pH of your reaction mixture before adding the reducing agent.

  • Ineffective Reducing Agent: The choice and quality of the hydride reducing agent are critical.

    • Causality: Sodium borohydride (NaBH₄) is capable of reducing the imine, but it will also readily reduce the starting ketone, leading to a 3-hydroxycyclobutanol byproduct.[2] More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are designed to preferentially reduce the protonated iminium ion over the ketone.[2][3]

    • Solution: Switch to NaBH(OAc)₃ or NaBH₃CN. These reagents are more stable at the optimal pH for iminium formation and offer superior selectivity.[2] Ensure the reagent is fresh and has been stored under anhydrous conditions.

  • Poor Quality Starting Materials: Impurities in either the 3-hydroxycyclobutanone or the methylamine solution can inhibit the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. Use a fresh bottle of methylamine solution, as its concentration can decrease over time.

Q2: My post-reaction analysis (¹H NMR, GC-MS) shows a significant amount of unreacted 3-hydroxycyclobutanone. Why did the reaction not go to completion?

This indicates a bottleneck in the first step of the reductive amination process.

Probable Causes & Solutions:

  • Insufficient Reaction Time for Iminium Formation: The reaction is a two-step, one-pot process.[3][4] Sufficient time must be allowed for the ketone and amine to form the iminium ion before reduction.

    • Causality: If the reducing agent is added too early, it will have little to no iminium ion to reduce. The selectivity of NaBH₃CN allows it to coexist with the ketone without significant side reactions, giving the equilibrium time to be established.[2]

    • Solution: After mixing the 3-hydroxycyclobutanone, methylamine, and acid catalyst, allow the mixture to stir for at least 1-2 hours at room temperature before introducing the reducing agent.

  • Sub-stoichiometric Amine: Using an insufficient amount of methylamine will leave unreacted ketone.

    • Causality: The reaction is governed by Le Châtelier's principle. Using a slight excess of the amine can help drive the equilibrium towards the formation of the iminium ion.

    • Solution: Use 1.2 to 1.5 equivalents of methylamine relative to the 3-hydroxycyclobutanone.

Q3: The final product is a mixture of cis and trans isomers. How can I improve the diastereoselectivity?

Controlling the stereochemistry of the substituents on the cyclobutane ring is a primary challenge in this synthesis.[5] The product is often sold as a mixture of isomers.[6]

Probable Causes & Solutions:

  • Nature of the Reducing Agent: The steric bulk of the hydride reagent is a key factor in determining the facial selectivity of the attack on the iminium ion.

    • Causality: The intermediate iminium ion is planar. The incoming hydride can attack from either face, leading to cis or trans products. A sterically demanding reducing agent will preferentially attack from the less hindered face, which is often influenced by the orientation of the hydroxyl group.

    • Solution for cis selectivity: Employ a bulkier hydride reagent. Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) is known to favor the formation of the cis isomer in the reduction of substituted cyclobutanones.[5]

    • Solution for trans selectivity: This is often more challenging with standard chemical reductants. Enzymatic reductions using ketoreductases (KREDs) can offer exceptional stereoselectivity and are a powerful tool if available.[5]

  • Reaction Temperature: Lower temperatures can enhance selectivity.

    • Causality: At lower temperatures, the kinetic product is more favored. The transition state with the lower activation energy will dominate, often leading to a higher diastereomeric ratio.

    • Solution: Run the reduction step at 0 °C or even lower temperatures (-20 °C) and monitor the effect on the isomer ratio.

Q4: I'm struggling with the final purification. The product seems difficult to separate from byproducts. What are the best practices?

Purification is often complicated by the presence of stereoisomers and other polar impurities.[5][7]

Probable Causes & Solutions:

  • Co-elution in Column Chromatography: The polarity of the cis and trans isomers, along with other potential amine byproducts, can be very similar, making separation on silica gel challenging.

    • Causality: The hydroxyl and amino groups make the molecule quite polar, leading to strong interactions with the silica stationary phase and potential peak tailing.

    • Solution:

      • Solvent System Modification: Use a solvent system with a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide in the mobile phase (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 90:9:1). This deactivates the acidic sites on the silica gel, improving peak shape and resolution.

      • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purifying a single stereoisomer, provided a suitable solvent system is found (e.g., isopropanol).[7]

  • Residual Solvents and Reagents: Water-soluble reagents and solvents from the workup can contaminate the final product.

    • Causality: The product itself has some water solubility due to its polar functional groups.[6][8]

    • Solution: After quenching the reaction, perform a thorough aqueous workup. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine to remove excess water, then dry thoroughly over anhydrous sodium sulfate or magnesium sulfate before concentrating.[5]

Data & Workflow Visualization
General Reductive Amination Pathway

The diagram below outlines the fundamental mechanism for the synthesis of this compound via reductive amination.

Reductive_Amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Ketone 3-Hydroxycyclobutanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + CH3NH2 Amine Methylamine (CH3NH2) Amine->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O (Acid Catalyzed, pH 4-6) Product This compound Iminium->Product + [H-] Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product Troubleshooting_Workflow Start Low or No Yield Observed Check_Ketone Analysis shows mainly unreacted starting ketone? Start->Check_Ketone Check_Byproduct Analysis shows mainly 3-hydroxycyclobutanol byproduct? Start->Check_Byproduct No Check_Ketone->Check_Byproduct No Solution_Imine Problem: Inefficient Iminium Formation Solutions: 1. Increase pre-stir time (1-2h) before adding reductant. 2. Check/adjust pH to 4-6 with Acetic Acid. 3. Use 1.2-1.5 eq. of methylamine. Check_Ketone->Solution_Imine Yes Solution_Reducer Problem: Non-selective Reduction Solutions: 1. Switch from NaBH4 to a selective agent:   - NaBH(OAc)3   - NaBH3CN Check_Byproduct->Solution_Reducer Yes Solution_General Problem: General Reaction Failure Solutions: 1. Verify purity of all reagents and solvents. 2. Ensure reducing agent is fresh/anhydrous. 3. Re-check stoichiometry and concentrations. Check_Byproduct->Solution_General No

References

troubleshooting guide for the synthesis of cyclobutanolamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclobutanolamines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of these valuable chemical motifs. This guide is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Frequently Asked Questions (FAQs)
Section 1: Low or No Product Yield

Question 1: My reductive amination of cyclobutanone is giving very low yields. What are the most likely causes and how can I fix it?

Answer: Low yields in the reductive amination of cyclobutanones are a frequent issue, often stemming from one of three areas: imine formation, the reduction step, or reagent stability.

  • Inefficient Imine/Enamine Formation: The initial condensation between the cyclobutanone and the amine to form the iminium ion or enamine is a critical equilibrium-driven step.

    • Causality: Water is a byproduct of this step. If not removed, the equilibrium will not favor the imine, leading to a low concentration of the intermediate to be reduced. This results in the reducing agent primarily reducing the starting cyclobutanone to cyclobutanol.

    • Solution:

      • Dehydrating Agents: Add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms.

      • Azeotropic Removal: For reactions run at higher temperatures, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can effectively remove water azeotropically.

      • pH Control: The reaction is typically acid-catalyzed. A slightly acidic pH (around 4-6) is optimal.[1] Too low a pH will protonate the amine, rendering it non-nucleophilic, while too high a pH will not sufficiently activate the carbonyl. Use a mild acid like acetic acid.

  • Incorrect Choice or Handling of Reducing Agent: The choice of reducing agent is crucial for selectively reducing the iminium ion in the presence of the starting ketone.[2][3]

    • Causality: A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the cyclobutanone before it has a chance to form the imine. Milder, imine-selective reagents are necessary for a "one-pot" procedure.

    • Solution: Use a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2] NaBH(OAc)₃ is often preferred as it is less toxic and its reaction rate is often faster.

  • Reaction Stalling: The reaction may start but fail to proceed to completion.

    • Causality: This can be due to impure starting materials (e.g., cyclobutanone dimerizing or oxidizing) or gradual decomposition of the reducing agent, especially if the reaction is prolonged or exposed to moisture.

    • Solution:

      • Ensure the purity of your cyclobutanone and amine. Distill or purify them if necessary.

      • Add the reducing agent portion-wise to maintain its effective concentration throughout the reaction.

      • Always run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.[4]

Question 2: I am attempting a Paternò-Büchi reaction to form an oxetane intermediate, but I'm getting no product. What's going wrong?

Answer: The Paternò-Büchi reaction, a [2+2] photocycloaddition, is a powerful but technically demanding method.[5][6] Failure is often linked to the photochemical setup or the electronic properties of the reactants.

  • Incorrect Photochemical Setup: The laws of photochemistry dictate that a reaction can only occur if light is absorbed by a reactant.[7]

    • Causality: If the wavelength of your light source does not overlap with the absorbance spectrum of the cyclobutanone (specifically the n→π* transition), no photoexcitation will occur, and the reaction will not start.

    • Solution:

      • Verify Wavelength: Check the UV-Vis spectrum of your cyclobutanone. The n→π* transition for ketones is typically weak but present around 280-320 nm. Use a lamp (e.g., medium-pressure mercury lamp) that emits in this range.

      • Reactor Material: Ensure you are using a quartz reaction vessel, as standard borosilicate glass (Pyrex) will absorb most of the required UV radiation below ~300 nm.

      • Degassing: Dissolved oxygen can quench the excited triplet state of the ketone, preventing the reaction.[8] Degas your solvent and reactants thoroughly before irradiation by sparging with nitrogen or argon, or by using freeze-pump-thaw cycles.

  • Quantum Yield and Reaction Time: Photochemical reactions can have low quantum yields, meaning many absorbed photons do not result in a product molecule.[9]

    • Causality: The excited state has multiple pathways for deactivation (fluorescence, phosphorescence, non-radiative decay) that compete with the desired cycloaddition.

    • Solution:

      • Patience: These reactions can be slow. Monitor the reaction over an extended period (12-48 hours) by a suitable method like GC-MS or TLC before concluding it has failed.

      • Concentration: Adjust the concentration. Too high a concentration of the ketone can lead to self-quenching or side reactions.

  • Unfavorable Electronic Matching: The efficiency of the Paternò-Büchi reaction depends on the interaction between the excited ketone and the ground-state alkene (or vice-versa in some cases).[8]

    • Causality: The reaction generally works best between an excited n,π* state of a ketone and an electron-rich alkene. If your alkene is electron-deficient, the reaction may be inefficient.[10]

    • Solution: If possible, modify the electronics of your alkene partner. Adding electron-donating groups can increase the reaction rate.

Section 2: Impurities and Side Products

Question 3: My reductive amination is producing a significant amount of a dialkylated amine impurity. How can I promote mono-alkylation?

Answer: The formation of tertiary amines (from a primary amine starting material) is a classic problem in reductive amination, arising when the desired secondary amine product re-reacts with the cyclobutanone.[3][11]

  • Causality: The product, a secondary cyclobutanolamine, is often more nucleophilic than the primary amine you started with. It can therefore compete with the starting amine in reacting with the cyclobutanone, leading to a dialkylated (tertiary amine) byproduct.

  • Solution:

    • Stoichiometry Control: Use a significant excess of the primary amine (2 to 5 equivalents). Le Châtelier's principle dictates that this will favor the reaction of the cyclobutanone with the more abundant primary amine, suppressing the secondary reaction pathway.

    • Slow Addition: Add the cyclobutanone slowly to a solution of the amine and the reducing agent. This maintains a low concentration of the ketone and a high relative concentration of the primary amine, minimizing the chance for the product to react a second time.

    • Protecting Groups: For valuable or complex amines, consider using a protecting group strategy. For example, start with a mono-protected diamine, perform the reductive amination, and then deprotect.

Question 4: After workup, my crude NMR looks messy and I can't identify my desired cyclobutanolamine. What are common workup-related side reactions?

Answer: Cyclobutanolamines can be sensitive molecules. The workup procedure itself can introduce impurities or lead to product degradation.[12]

  • Causality 1 (pH Sensitivity): Acidic or basic conditions during an aqueous workup can cause unforeseen reactions. Strong acid can potentially promote ring-opening or elimination reactions, especially if the hydroxyl group is tertiary.

    • Diagnostic Test: Before your next attempt, take a small, pure sample of a similar compound (if available) or a fraction from a pilot reaction and expose it to the acidic/basic conditions of your workup (e.g., 1M HCl). Monitor by TLC or LC-MS to see if new spots appear.[12]

    • Solution: Use a milder workup. Quench the reaction with a saturated solution of sodium bicarbonate or ammonium chloride instead of strong acids or bases. Extract the product quickly and avoid prolonged contact with the aqueous layer.

  • Causality 2 (Emulsions): Amines, especially those with some water solubility, are notorious for forming emulsions during extraction, trapping product and making separation difficult.

    • Solution: To break emulsions, try adding brine (saturated NaCl solution) or small amounts of a different organic solvent. In stubborn cases, filtering the entire emulsified layer through a pad of Celite® can be effective.

  • Causality 3 (Product Volatility/Solubility):

    • Causality: Low molecular weight cyclobutanolamines can be volatile or have significant water solubility.

    • Solution: If you suspect volatility, be gentle during solvent removal with the rotary evaporator (use a lower bath temperature and higher pressure). If you suspect water solubility, re-extract the aqueous layers multiple times (5-6 times) with a more polar solvent like dichloromethane (DCM) or ethyl acetate.[12]

Section 3: Product Isolation, Purification, and Characterization

Question 5: I am struggling to purify my cyclobutanolamine using column chromatography. It either streaks badly on the column or I get very poor recovery.

Answer: Purifying polar, basic compounds like amines on silica gel is a common challenge due to strong interactions with the acidic silica surface.

  • Causality: The lone pair on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This leads to irreversible adsorption, peak tailing (streaking), and decomposition on the column.

  • Solution:

    • Deactivate the Silica: Pre-treat your silica gel. You can do this by preparing your column slurry in the eluent and adding 1-2% of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide. This base will neutralize the acidic sites on the silica, allowing your amine product to elute cleanly.

    • Use a Different Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase like alumina (basic or neutral grade) or a polymer-based support.

    • Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a mobile phase like water/acetonitrile or water/methanol with a buffer (e.g., 0.1% TFA or formic acid) is an excellent alternative.

    • Alternative Purification: Consider other methods like crystallization (by forming a salt, such as the hydrochloride or tartrate) or distillation if your compound is thermally stable and sufficiently volatile.

Question 6: How can I confidently confirm the structure and stereochemistry of my substituted cyclobutanolamine using NMR?

Answer: NMR spectroscopy is the most powerful tool for this, but interpreting the spectra of cyclobutane rings requires attention to specific details.[13]

  • Proton (¹H) NMR:

    • Ring Protons: The puckered nature of the cyclobutane ring means that protons will exist in pseudo-axial and pseudo-equatorial environments, leading to complex splitting patterns, often in the 1.5-2.5 ppm range.

    • Coupling Constants: Vicinal coupling constants (³J) are highly dependent on the dihedral angle and can help assign relative stereochemistry. Cis couplings are typically larger (8-11 Hz) than trans couplings (2-8 Hz), but these ranges can overlap significantly.[13]

    • Methine Proton (CH-OH/CH-N): The chemical shift of the proton attached to the carbon bearing the hydroxyl or amino group is a key diagnostic signal.

  • Carbon (¹³C) NMR: The chemical shifts of the ring carbons can indicate substitution patterns. Carbons bearing the electronegative oxygen and nitrogen atoms will be shifted downfield.

  • 2D NMR Techniques: These are essential for unambiguous assignment.

    • COSY (Correlation Spectroscopy): Use this to identify which protons are coupled to each other and trace the connectivity within the cyclobutane ring.

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, allowing you to assign carbon signals based on the more easily assigned proton signals.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for determining stereochemistry. NOE correlations are observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. For example, a strong NOE between two protons on different carbons of the ring would strongly suggest they are on the same face (cis).

Visualizations & Protocols
Troubleshooting Flowchart for Cyclobutanolamine Synthesis

This decision tree provides a logical workflow for diagnosing common synthesis problems.

TroubleshootingFlowchart start Reaction Problem: Low/No Yield or Impurities check_sm Are Starting Materials (SMs) Pure and Correctly Characterized? start->check_sm check_reagents Are Reagents (Solvent, Catalysts) Anhydrous and Active? check_sm->check_reagents Yes purify_sm Action: Purify/Re-characterize SMs (Distillation, Recrystallization, etc.) check_sm->purify_sm No reaction_type What is the Reaction Type? check_reagents->reaction_type Yes replace_reagents Action: Use Fresh/Dry Solvents, Verify Catalyst Activity check_reagents->replace_reagents No red_am Reductive Amination Issues reaction_type->red_am Reductive Amination photo Photochemical Issues reaction_type->photo Photochemical imine_check Is Imine Formation Inefficient? red_am->imine_check light_check Is Light Source Correct? photo->light_check red_agent_check Is Reducing Agent Correct? imine_check->red_agent_check No add_drying Action: Add Molecular Sieves, Adjust pH (4-6), Consider Dean-Stark imine_check->add_drying Yes dialkyl_check Is Dialkylation an Issue? red_agent_check->dialkyl_check No use_selective_reductant Action: Use NaBH(OAc)₃ or NaBH₃CN. Avoid NaBH₄. red_agent_check->use_selective_reductant Yes end_node Consult Further Literature or Technical Support dialkyl_check->end_node No adjust_stoich Action: Use Excess Amine, Slowly Add Ketone. dialkyl_check->adjust_stoich Yes o2_check Is O₂ Quenching Possible? light_check->o2_check No check_wavelength Action: Match Lamp to SM Absorbance. Use Quartz Vessel. light_check->check_wavelength Yes o2_check->end_node No degas_solution Action: Degas Solvent/SMs (N₂ Sparge, Freeze-Pump-Thaw) o2_check->degas_solution Yes

Caption: A troubleshooting decision tree for the synthesis of cyclobutanolamines.

Mechanism: Reductive Amination of Cyclobutanone

This diagram illustrates the key steps in the formation of a secondary amine from cyclobutanone and a primary amine.

ReductiveAmination ketone Cyclobutanone hemiaminal Hemiaminal Intermediate ketone->hemiaminal 1. Nucleophilic Attack amine R-NH₂ (Primary Amine) amine->hemiaminal iminium Iminium Ion hemiaminal->iminium 2. Dehydration (+H⁺, -H₂O) product Product: Cyclobutanolamine iminium->product 3. Reduction (e.g., [H]⁻ from NaBH(OAc)₃)

Caption: Key mechanistic steps of reductive amination.

Experimental Protocols & Data
Protocol: General Procedure for Reductive Amination using NaBH(OAc)₃

This protocol provides a reliable starting point for the synthesis of a cyclobutanolamine from cyclobutanone and a primary amine.

Materials:

  • Cyclobutanone (1.0 eq)

  • Primary Amine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, 1-5 mol%)

  • Saturated NaHCO₃ solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the primary amine (1.2 eq) and anhydrous DCM.

  • Addition: Add the cyclobutanone (1.0 eq) to the solution and stir for 20-30 minutes at room temperature. If the reaction is known to be slow, a catalytic amount of acetic acid can be added at this stage.

  • Reduction: Add the sodium triacetoxyborohydride (1.5 eq) to the mixture in small portions over 15 minutes. Note: The reaction can be mildly exothermic.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-12 hours).

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel treated with 1% Et₃N in the eluent) or another suitable method.

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentAbbreviationProsConsBest For
Sodium Triacetoxyborohydride NaBH(OAc)₃Mild, selective for imines/iminium ions; non-toxic byproducts; effective in one-pot reactions.[2]Moisture sensitive; can be slower than other reagents.General one-pot reductive aminations with sensitive functional groups.
Sodium Cyanoborohydride NaBH₃CNMild and highly selective; stable in weakly acidic conditions (pH 3-6).[1][2]Highly toxic (releases HCN gas in strong acid); requires careful handling and disposal.One-pot reactions where pH control is critical.
Sodium Borohydride NaBH₄Inexpensive, powerful reducing agent.Not selective; will readily reduce aldehydes and ketones.[2]Two-step procedures where the imine is formed first, isolated or confirmed, and then reduced.
Hydrogenation (H₂/Catalyst) H₂, Pd/C, PtO₂Clean (byproduct is water/catalyst is filtered); can be highly selective.Requires specialized hydrogenation equipment; may reduce other functional groups (e.g., alkenes, alkynes).Large-scale synthesis; molecules with functional groups sensitive to hydride reagents.

References

Technical Support Center: Analysis of 3-(Methylamino)cyclobutan-1-OL Samples

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(Methylamino)cyclobutan-1-ol. Here, we address common challenges in the identification and quantification of impurities, providing in-depth troubleshooting advice and validated analytical protocols. Our approach is rooted in established scientific principles to ensure the integrity and reliability of your experimental results.

I. Understanding the Impurity Profile of this compound

A thorough understanding of potential impurities is the cornerstone of developing a robust analytical method. For this compound, impurities can originate from the synthetic route or degradation.

Potential Synthetic Impurities

The most probable synthetic pathway to this compound involves the reduction of a 3-(methylamino)cyclobutanone precursor or a related reductive amination process. This suggests the presence of several classes of impurities:

  • Unreacted Starting Materials: Residual 3-methoxycyclobutanone or 3-hydroxycyclobutanone.

  • Intermediates: Incomplete reaction may lead to the presence of imine intermediates.

  • Byproducts of Reduction: Diastereomers of the final product (cis/trans isomers) are common impurities due to the stereochemistry of the reduction step.

  • Reagent-Related Impurities: Residual reducing agents (e.g., borohydride salts) and solvents used in the synthesis and purification steps.

  • Over-alkylation Products: In some synthetic routes, the secondary amine could be further alkylated to a tertiary amine.

Potential Degradation Products

Forced degradation studies are essential to identify potential degradation products that may arise during storage or under stress conditions such as heat, light, oxidation, and extreme pH. For this compound, potential degradation pathways include:

  • Oxidation: The secondary amine is susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. The alcohol group can also be oxidized.

  • Dehydration: Under acidic conditions and heat, the alcohol group could be eliminated to form an alkene.

  • Ring Opening: Although cyclobutane rings are relatively stable, harsh acidic or basic conditions could potentially lead to ring-opening reactions.

II. Troubleshooting Common Analytical Challenges

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Peak Shape (Tailing)

  • Causality: The basic nature of the secondary amine in this compound leads to strong interactions with residual acidic silanol groups on the surface of silica-based stationary phases. This results in peak tailing, which compromises resolution and integration accuracy.

  • Troubleshooting:

    • Mobile Phase Modification:

      • Increase Ionic Strength: Add a salt like potassium phosphate or sodium perchlorate (20-50 mM) to the mobile phase to compete with the analyte for active sites on the stationary phase.

      • Use a Competing Amine: Incorporate a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA) (0.1-0.5%), in the mobile phase to saturate the silanol groups.

    • Column Selection:

      • End-capped Columns: Utilize columns with high-density end-capping to minimize the number of accessible silanol groups.

      • Hybrid Silica Columns: Consider columns with a hybrid organic/inorganic silica matrix, which have fewer surface silanols.

      • pH Stability: Employ a column that is stable at higher pH values (pH 8-10). At higher pH, the amine is in its neutral form, reducing interactions with the stationary phase.

    • Elevated Temperature: Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape by reducing the viscosity of the mobile phase and increasing the kinetics of analyte interaction with the stationary phase.

Issue 2: Inadequate Retention of the Analyte

  • Causality: this compound is a small, polar molecule, which can result in poor retention on traditional reversed-phase columns (e.g., C18).

  • Troubleshooting:

    • Column Chemistry:

      • Polar-Embedded Columns: Use columns with a polar-embedded group (e.g., amide, carbamate) that provide an alternative interaction mechanism for polar analytes.

      • Polar-Endcapped Columns: These columns are specifically designed for the retention of polar compounds.

    • Mobile Phase Composition:

      • Highly Aqueous Mobile Phases: Use a mobile phase with a high percentage of aqueous buffer. Ensure your column is "aqueous stable" to prevent phase collapse.

      • Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion mode) to the mobile phase to form a neutral complex with the analyte, thereby increasing its retention on a reversed-phase column.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: Poor Peak Shape and Low Response

  • Causality: The high polarity and hydrogen-bonding capacity of the amine and alcohol functional groups in this compound lead to strong interactions with the stationary phase and active sites in the GC system (e.g., injector liner, column), resulting in peak tailing, peak broadening, and irreversible adsorption.

  • Troubleshooting:

    • Derivatization: This is often the most effective solution for analyzing polar amines by GC.

      • Silylation: React the analyte with a silylating agent (e.g., BSTFA, TMCS) to replace the active hydrogens on the amine and alcohol groups with non-polar trimethylsilyl (TMS) groups. This increases volatility and reduces interactions with the stationary phase.

      • Acylation: Use an acylating agent (e.g., trifluoroacetic anhydride - TFAA) to form a less polar and more volatile derivative.

    • Column Selection:

      • Base-Deactivated Columns: If analyzing without derivatization, use a column specifically designed for the analysis of amines, which has a base-deactivated surface to minimize active sites.

      • Wax Columns: For highly polar compounds, a polyethylene glycol (PEG)-based stationary phase (wax column) can sometimes provide better peak shape than traditional non-polar phases.

Issue 2: Thermal Degradation

  • Causality: High temperatures in the GC inlet can cause degradation of thermally labile compounds.

  • Troubleshooting:

    • Lower Inlet Temperature: Optimize the injector temperature to the lowest possible value that still ensures complete and rapid volatilization of the analyte.

    • Use a Cooled Injection Technique: Techniques like cool on-column or programmed temperature vaporization (PTV) inlets can minimize the thermal stress on the analyte during injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Broad Peaks for -OH and -NH Protons

  • Causality: The protons on the hydroxyl and amine groups can undergo chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange process can lead to significant peak broadening, making it difficult to identify and integrate these signals.

  • Troubleshooting:

    • Solvent Selection: Use a well-dried deuterated solvent (e.g., DMSO-d6, CDCl3). DMSO-d6 is often preferred for compounds with exchangeable protons as it can slow down the exchange rate.

    • D2O Exchange: Add a drop of deuterium oxide (D2O) to the NMR tube and re-acquire the spectrum. The exchangeable -OH and -NH protons will be replaced by deuterium, causing their signals to disappear from the 1H NMR spectrum. This is a definitive way to identify these peaks.

    • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, resulting in sharper peaks for the -OH and -NH protons.

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the stereochemistry (cis/trans) of impurities?

A1: NMR spectroscopy is a powerful tool for this. The coupling constants (J-values) between protons on the cyclobutane ring can provide information about their relative stereochemistry. 2D NMR techniques like NOESY or ROESY can also be used to identify through-space interactions between protons, which can help in assigning the cis or trans configuration. In some cases, separation of the diastereomers by chiral HPLC or GC may be possible, allowing for their individual characterization.

Q2: I see an unexpected peak in my HPLC-MS analysis with a mass of [M+Na]+ or [M+K]+. What is this?

A2: These are common adduct ions formed in electrospray ionization (ESI) mass spectrometry. The analyte molecule (M) can associate with sodium (Na+) or potassium (K+) ions present in the mobile phase, solvents, or glassware. To confirm, try to identify the [M+H]+ ion, which should be the primary ion in positive ESI mode. If adduct formation is problematic, you can try to reduce the concentration of salts in your mobile phase or use a higher purity solvent.

Q3: My mass balance in the forced degradation study is low. What could be the reason?

A3: A low mass balance suggests that some of the degradants are not being detected by your analytical method. This could be due to several reasons:

  • Non-chromophoric Degradants: Some degradation products may lack a UV chromophore, making them invisible to a UV detector. In this case, a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) is necessary.

  • Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation.

  • Insoluble Degradants: The degradation products may be insoluble in the sample diluent.

  • Degradants Adsorbed on the Column: Highly polar or reactive degradants may be irreversibly adsorbed onto the HPLC column.

Q4: What is the best initial approach for method development for impurity profiling of this compound?

A4: A good starting point is a reversed-phase HPLC method with a C18 column and a mobile phase consisting of a low pH buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). This will protonate the amine, leading to good solubility in the mobile phase. Use a gradient elution to separate compounds with a range of polarities. A mass spectrometer is a highly recommended detector for initial method development as it provides mass information for both the main peak and any impurities, which is invaluable for their identification.

IV. Experimental Protocols

Protocol 1: HPLC-UV/MS Method for Impurity Profiling
  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    10.0 50
    12.0 95
    14.0 95
    14.1 5

    | 16.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • UV Detection: 210 nm

  • MS Detection: ESI Positive Mode, Scan Range 50-500 m/z

Protocol 2: GC-MS Method with Derivatization
  • Sample Preparation:

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Scan Range: 40-450 m/z

V. Visualizations

Logical Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_synthesis Synthesis & Degradation cluster_analysis Analytical Characterization cluster_identification Impurity Identification cluster_control Control Strategy Synthesis Synthesis of this compound HPLC_MS HPLC-MS Analysis Synthesis->HPLC_MS Forced_Degradation Forced Degradation Studies Forced_Degradation->HPLC_MS Impurity_Profile Establish Impurity Profile HPLC_MS->Impurity_Profile GC_MS GC-MS Analysis GC_MS->Impurity_Profile NMR NMR Spectroscopy Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Impurity_Profile->Structure_Elucidation Method_Validation Analytical Method Validation Structure_Elucidation->Method_Validation Specification_Setting Set Impurity Specifications Method_Validation->Specification_Setting

Caption: A logical workflow for the identification and control of impurities in this compound.

Troubleshooting Decision Tree for HPLC Peak Tailing

HPLC_Troubleshooting Start Poor Peak Shape (Tailing) Observed Check_Mobile_Phase Is Mobile Phase pH Appropriate? Start->Check_Mobile_Phase Adjust_pH Adjust pH (if column allows) or Use Competing Amine Check_Mobile_Phase->Adjust_pH No Check_Column Is Column Suitable for Amines? Check_Mobile_Phase->Check_Column Yes Adjust_pH->Check_Column Select_Column Use End-capped, Hybrid, or Polar-Embedded Column Check_Column->Select_Column No Check_Temp Is Column Temperature Optimized? Check_Column->Check_Temp Yes Select_Column->Check_Temp Increase_Temp Increase Temperature (e.g., 40-50 °C) Check_Temp->Increase_Temp No Resolved Peak Shape Improved Check_Temp->Resolved Yes Increase_Temp->Resolved

Caption: A decision tree for troubleshooting peak tailing in the HPLC analysis of this compound.

VI. References

  • Forced Degradation Studies. MedCrave online. (2016). --INVALID-LINK--

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. (2014). --INVALID-LINK--

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. (2013). --INVALID-LINK--

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. (2020). --INVALID-LINK--

  • Reductive amination. Wikipedia. --INVALID-LINK--

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). --INVALID-LINK--

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. --INVALID-LINK--

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. --INVALID-LINK--

  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Publishing. --INVALID-LINK--

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. --INVALID-LINK--

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. --INVALID-LINK--

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. --INVALID-LINK--

stability and storage conditions for aminocyclobutanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-for-Researchers-Scientists-and-Drug-Development-Professionals

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with aminocyclobutanol derivatives. It addresses common challenges related to the stability and storage of these compounds, offering troubleshooting advice and frequently asked questions in a user-friendly format. The information is grounded in established scientific principles and practical laboratory experience to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the optimal storage conditions for aminocyclobutanol derivatives?

A1: To maintain the purity and integrity of aminocyclobutanol derivatives, specific storage conditions are crucial. Based on the chemical properties of aminocyclobutane compounds and general guidelines for substances containing amines, the following conditions are recommended.[1]

Table 1: Recommended Storage Conditions for Aminocyclobutanol Derivatives [1][2]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.
Humidity Low humidity, store with a desiccantAmines can be hygroscopic, and moisture can promote degradation.
Light Protect from light, store in amber vialsPrevents potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation of the primary amine.
Container Tightly sealed, non-reactive containers (e.g., glass, HDPE)Prevents contamination and reaction with container materials.

Q2: My aminocyclobutanol derivative appears to be degrading despite being stored at the recommended temperature. What could be the cause?

A2: If you observe degradation under recommended refrigerated conditions, consider other contributing factors such as exposure to light, moisture, or oxygen. Amines are susceptible to oxidation, and many organic compounds can undergo photodegradation.[1] Ensure the compound is stored in a tightly sealed, amber vial under an inert atmosphere. If the problem persists, the compound may have inherent instabilities that require more stringent handling, such as storage at lower temperatures (-20°C or -80°C).

Q3: Can I store aminocyclobutanol derivatives in a solution?

A3: Storing these derivatives in solution is generally not recommended for long-term storage due to the increased risk of degradation. The choice of solvent can significantly impact stability. Protic solvents may participate in reactions, while aqueous solutions can facilitate hydrolysis. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures. It is advisable to prepare solutions fresh for each experiment.

Q4: Are there any known incompatibilities for aminocyclobutanol derivatives?

A4: Yes, due to the presence of the amino group, these compounds are incompatible with strong oxidizing agents, strong acids, and acid chlorides. The amino group can be readily protonated or oxidized, leading to the formation of impurities. The hydroxyl group can also react with strong acids and bases.[3] It is crucial to avoid these substances during storage and in reaction mixtures unless they are part of a controlled synthetic step.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during experiments involving aminocyclobutanol derivatives.

Issue 1: Inconsistent results in biological assays.
  • Possible Cause 1: Compound Degradation. The active concentration of your compound may be lower than expected due to degradation in the assay medium.

    • Troubleshooting Steps:

      • Confirm Purity: Re-analyze the purity of your stock compound using a suitable analytical method like HPLC or LC-MS.

      • Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment. Analyze samples at different time points to check for degradation.

      • Fresh Preparations: Always prepare fresh dilutions of the compound from a solid stock immediately before each experiment.

  • Possible Cause 2: Solubility Issues. Poor solubility can lead to inaccurate concentrations and variable results.

    • Troubleshooting Steps:

      • Solubility Testing: Determine the solubility of your compound in the assay buffer.[3]

      • Use of Co-solvents: If solubility is low, consider using a small percentage of a biocompatible co-solvent like DMSO. Be sure to run appropriate vehicle controls.

      • Gentle Warming: Gentle warming and sonication can sometimes aid dissolution, but be cautious of potential thermal degradation.[3]

Issue 2: Appearance of unexpected peaks in chromatography (HPLC/LC-MS).
  • Possible Cause 1: On-column Degradation. The compound may be degrading on the chromatography column, especially if it is sensitive to the pH of the mobile phase or the stationary phase chemistry.

    • Troubleshooting Steps:

      • Vary Mobile Phase: Experiment with different mobile phase compositions and pH values.

      • Change Column: Test a different type of column with a different stationary phase.

      • Lower Temperature: Run the chromatography at a lower temperature to minimize thermal degradation.

  • Possible Cause 2: Photodegradation. Exposure to UV light during sample preparation or analysis can cause degradation.

    • Troubleshooting Steps:

      • Use Amber Vials: Protect samples from light by using amber autosampler vials.

      • Minimize Exposure: Keep samples covered and away from direct light sources as much as possible during preparation.

III. Experimental Protocols: Stability Assessment

To proactively assess the stability of your aminocyclobutanol derivative, a forced degradation study is recommended.[4][5] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways.[5]

Forced Degradation Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Weigh Aminocyclobutanol Derivative Prep_Solution Prepare Stock Solution (e.g., 1 mg/mL) Start->Prep_Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Solution->Base Oxidation Oxidative Degradation (3% H2O2, RT) Prep_Solution->Oxidation Thermal Thermal Degradation (Solid, 80°C) Prep_Solution->Thermal Photo Photolytic Degradation (UV light, 254 nm) Prep_Solution->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC/LC-MS Analysis Dilute->HPLC Characterize Characterize Degradants HPLC->Characterize caption Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting forced degradation studies on aminocyclobutanol derivatives.

Step-by-Step Protocols for Forced Degradation

These protocols are illustrative and may need to be adapted based on the specific properties of your compound.

1. Acid Hydrolysis [1]

  • Prepare a 1 mg/mL solution of the aminocyclobutanol derivative in 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase for HPLC analysis.

2. Base Hydrolysis [1]

  • Prepare a 1 mg/mL solution of the aminocyclobutanol derivative in 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

3. Oxidative Degradation [1]

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., water or methanol).

  • Add 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

4. Thermal Degradation (Solid State) [1]

  • Place a known amount of the solid compound in a vial.

  • Heat in an oven at 80°C for 7 days.

  • At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.

5. Photolytic Degradation [6]

  • Place approximately 10 mg of the pure compound in a clean, dry petri dish.

  • Expose it to UV light at 254 nm for 24 hours in a UV cabinet.

  • Accurately weigh a small amount (e.g., 0.3 mg) of the exposed drug, dissolve it in the mobile phase, and bring it to a final volume of 10 mL for HPLC analysis.

IV. Potential Degradation Pathways

Understanding the potential degradation pathways of aminocyclobutanol derivatives is key to preventing the formation of impurities and ensuring the accuracy of experimental results.

Degradation_Pathways cluster_pathways Potential Degradation Pathways Parent Aminocyclobutanol Derivative Oxidation Oxidation (e.g., N-oxide formation, deamination) Parent->Oxidation O2, H2O2 Hydrolysis Hydrolysis (if ester or amide groups are present) Parent->Hydrolysis H+/OH-, H2O RingOpening Ring Opening (under harsh conditions, e.g., strong acid/base, high temp) Parent->RingOpening Heat, Strong Acid/Base Photodegradation Photodegradation (UV light exposure) Parent->Photodegradation UV Light caption Potential Degradation Pathways

Caption: Potential degradation pathways for aminocyclobutanol derivatives under various stress conditions.

  • Oxidation: The primary or secondary amine group is susceptible to oxidation, which can lead to the formation of N-oxides, imines, or deamination products. Storing under an inert atmosphere is the primary preventative measure.[1]

  • Hydrolysis: If the derivative contains hydrolyzable functional groups such as esters or amides, they can be cleaved under acidic or basic conditions.[3]

  • Ring Opening: The cyclobutane ring, while more stable than a cyclopropane ring, possesses ring strain and can be susceptible to opening under harsh conditions like high temperatures or in the presence of strong acids or bases.[3]

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions. Storing compounds in amber vials is a simple and effective way to prevent this.[1]

By understanding these potential issues and implementing the recommended storage and handling procedures, researchers can ensure the stability and reliability of their aminocyclobutanol derivatives, leading to more accurate and reproducible experimental outcomes.

V. References

  • Stability and Storage of 1-(2-Aminoethyl)cyclobutan-1-ol: A Technical Guide. Benchchem. Available from: 1

  • 3-aminocyclobutanol(SALTDATA: FREE) CAS#: 4640-44-2. ChemicalBook. Available from: 2

  • Common pitfalls in the handling and storage of 3-Hydroxycyclobutanecarbonitrile. Benchchem. Available from: 3

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. PharmTech. Available from: 7

  • Forced Degradation Studies. MedCrave online. Available from: 4

  • Forced Degradation Studies. Coriolis Pharma. Available from: 8

  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. IJPPR. Available from: 6

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: 5

References

Technical Support Center: Troubleshooting Low Reactivity of Cyclobutanone in Amination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving challenges with cyclobutanone amination. This guide is designed for researchers, scientists, and professionals in drug development who encounter the uniquely sluggish reactivity of this strained four-membered ring ketone. Here, we move beyond simple protocols to dissect the underlying mechanistic hurdles and provide field-proven, evidence-based solutions to drive your reactions to completion.

The Cyclobutanone Conundrum: Why Is Amination So Difficult?

Cyclobutanone's reactivity is a fascinating interplay of ring strain and electronics. While the significant ring strain (approximately 26 kcal/mol) might suggest a high degree of reactivity, it doesn't always translate to facile nucleophilic additions like amination.[1] The internal bond angles of about 90° deviate significantly from the ideal 109.5° for sp³ hybridized carbons, making the molecule inherently unstable.[1] This strain does, in fact, make the carbonyl carbon more electrophilic compared to less strained ketones like cyclohexanone.[1][2]

However, the formation of the initial tetrahedral intermediate in amination can be sterically hindered, and the subsequent dehydration to the imine is often the rate-limiting and thermodynamically unfavorable step.[3][4] The equilibrium for imine formation often lies unfavorably towards the starting materials, necessitating strategic interventions to drive the reaction forward.[5][6]

Troubleshooting Guide & FAQs

This section addresses specific issues you may be facing in the lab, offering both mechanistic explanations and actionable protocols.

Question 1: My reductive amination of cyclobutanone with a primary/secondary amine is showing low to no conversion. What are the primary factors I should investigate?

Answer:

Low conversion in the reductive amination of cyclobutanone is a common issue stemming from several factors. The primary bottleneck is often the unfavorable equilibrium of imine or iminium ion formation, which precedes the reduction step.[4] Steric hindrance from both the cyclobutanone and the amine can also significantly slow down the initial nucleophilic attack.[3][7][8]

Here’s a systematic approach to troubleshooting:

1. Activating the Carbonyl Group with Lewis Acids:

  • The "Why": A Lewis acid will coordinate to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amine.[9] This is particularly effective for activating hindered or less reactive ketones.[10][11]

  • Recommended Action: The addition of a catalytic amount of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can dramatically improve reaction rates.[4]

2. Driving the Equilibrium: Water Removal

  • The "Why": Imine formation is a condensation reaction that produces water as a byproduct.[12][13] According to Le Châtelier's principle, removing water will shift the equilibrium towards the imine product, thereby increasing the concentration of the species that will be reduced.

  • Recommended Action:

    • Molecular Sieves: Add activated 4 Å molecular sieves to the reaction mixture to sequester water as it is formed.[9][14]

    • Azeotropic Distillation: For reactions run at higher temperatures, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can be highly effective.[6]

3. Choosing the Right Reducing Agent:

  • The "Why": The choice of reducing agent is critical. A reagent that is too reactive might reduce the cyclobutanone before it can form the imine. A milder reducing agent that selectively reduces the imine or iminium ion is preferred for a one-pot direct reductive amination.[4][15]

  • Recommended Agents:

    • Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is an excellent choice as it is a mild reducing agent that is particularly effective for the reductive amination of ketones.[15][16] It is less reactive towards the ketone starting material compared to sodium borohydride.[4]

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, NaBH₃CN, is stable in mildly acidic conditions often used to catalyze imine formation and is selective for the iminium ion over the ketone.[4][15] However, it generates toxic cyanide byproducts.[14]

Workflow Diagram: Troubleshooting Low Conversion

G Start Low Conversion Observed Check_Activation Is Carbonyl Sufficiently Electrophilic? Start->Check_Activation Check_Equilibrium Is Imine Formation Favorable? Check_Reduction Is Reducing Agent Selective? Check_Equilibrium->Check_Reduction Yes Remove_Water Action: Remove Water (Molecular Sieves / Dean-Stark) Check_Equilibrium->Remove_Water No Check_Activation->Check_Equilibrium Yes Add_Lewis_Acid Action: Add Lewis Acid (e.g., Ti(Oi-Pr)₄) Check_Activation->Add_Lewis_Acid No Change_Reductant Action: Switch to Milder Reductant (e.g., NaBH(OAc)₃) Check_Reduction->Change_Reductant No Success Improved Conversion Check_Reduction->Success Yes Add_Lewis_Acid->Check_Equilibrium Remove_Water->Check_Reduction Change_Reductant->Success

Caption: A logical workflow for troubleshooting low conversion in cyclobutanone amination.

Question 2: I am observing significant side products, such as the corresponding alcohol from cyclobutanone reduction. How can I improve the selectivity for the desired amine?

Answer:

The formation of cyclobutanol is a clear indication that your reducing agent is reacting with the starting ketone faster than the imine is being formed and reduced. This is a common problem when using overly reactive hydrides like sodium borohydride (NaBH₄) in a one-pot procedure.[4]

Strategies for Enhancing Selectivity:

1. A Stepwise vs. One-Pot Approach:

  • The "Why": Physically separating the imine formation step from the reduction step gives you maximum control. By forming the imine first and then adding the reducing agent, you eliminate the competition between the ketone and the imine for the hydride.

  • Recommended Protocol (Stepwise):

    • Dissolve cyclobutanone and the amine in a suitable solvent (e.g., methanol or dichloromethane).

    • Add an acid catalyst (e.g., acetic acid) and stir at room temperature for several hours to allow for imine formation. You can monitor the disappearance of the ketone by TLC or GC-MS.

    • Once imine formation is maximized, cool the reaction and add the reducing agent (now you can use a stronger one like NaBH₄ if desired).

2. Modifying the One-Pot Protocol:

  • The "Why": If a one-pot reaction is desired for operational simplicity, carefully tuning the components is key.

  • Recommended Actions:

    • Delayed Addition: Add the reducing agent after allowing the ketone and amine to stir together for a period (e.g., 1-2 hours) to allow for some initial imine formation.

    • Use a Selective Reductant: As mentioned previously, NaBH(OAc)₃ is the reagent of choice for direct reductive aminations precisely because it mitigates this side reaction.[16]

Data Table: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical UseAdvantagesDisadvantages
Sodium BorohydrideNaBH₄Stepwise reduction of pre-formed iminesInexpensive, powerfulCan reduce starting ketone in one-pot setups, leading to alcohol byproducts.[4]
Sodium CyanoborohydrideNaBH₃CNOne-pot reductive aminationSelective for iminium ions over ketones; stable in mild acid.[4][15]Produces toxic cyanide waste; can be slow with hindered ketones.[14]
Sodium TriacetoxyborohydrideNaBH(OAc)₃One-pot reductive amination (preferred method)Mild, highly selective for imines/iminium ions; non-toxic byproducts.[15][16]More expensive than NaBH₄.
Catalytic Hydrogenation (H₂)H₂/CatalystOne-pot or stepwise reductive amination"Green" reagent, high atom economy.[17]May reduce other functional groups; requires specialized pressure equipment.[14]
Question 3: My amine is highly hindered, and the reaction is not proceeding even with standard catalysts and conditions. Are there more forcing conditions or alternative methodologies?

Answer:

Highly hindered amines present a significant steric barrier to nucleophilic attack.[8] When standard conditions fail, you need to consider more specialized reagents and reaction setups.

1. High-Pressure and Temperature Catalytic Systems:

  • The "Why": For very challenging substrates, catalytic hydrogenation over transition metals like palladium, platinum, or nickel can be effective.[15][17] Increased temperature provides the necessary activation energy, while high pressure of hydrogen and ammonia (if used as the amine source) increases their concentrations in the solution, driving the reaction forward.

  • Example System: A study on the reductive amination of cyclohexanone successfully used Rh-Ni bimetallic catalysts under hydrogen and ammonia pressure to achieve high conversion and selectivity.[18] Similar principles can be applied to cyclobutanone.

2. Alternative Amination Strategies:

  • The "Why": If direct amination is not feasible, converting the cyclobutanone to a different intermediate that is more susceptible to reaction with the hindered amine can be a viable pathway.

  • Potential Alternative (Advanced):

    • Convert cyclobutanone to its oxime by reacting it with hydroxylamine.

    • Reduce the cyclobutanone oxime to the corresponding primary amine.

    • Attempt a direct alkylation of the resulting cyclobutylamine with an appropriate electrophile, though this can be prone to over-alkylation.[4]

Experimental Protocol: Lewis Acid-Catalyzed Reductive Amination of Cyclobutanone with NaBH(OAc)₃

This protocol is a robust starting point for the amination of cyclobutanone.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cyclobutanone (1.0 eq).

  • Solvent: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to make a ~0.1 M solution).

  • Amine Addition: Add the desired amine (1.1 - 1.5 eq).

  • Catalyst (Optional but Recommended): Add glacial acetic acid (1.0 - 2.0 eq) to catalyze iminium ion formation.

  • Stir: Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes (the reaction can be exothermic).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reaction Mechanism Visualization

G cluster_0 Step 1: Iminium Ion Formation (Acid Catalyzed) cluster_1 Step 2: Reduction Ketone Cyclobutanone Protonated_Ketone Protonated Carbonyl Ketone->Protonated_Ketone + H⁺ Amine + R₂NH Tetrahedral_Int Tetrahedral Intermediate Protonated_Ketone->Tetrahedral_Int + R₂NH Iminium Iminium Ion (Electrophilic) Tetrahedral_Int->Iminium - H₂O Water + H₂O Start_Reduction Iminium Ion Iminium->Start_Reduction Proceeds to Reduction Hydride + 'H⁻' (from NaBH(OAc)₃) Product Final Amine Hydride->Product

Caption: The two-stage process of reductive amination: iminium ion formation followed by hydride reduction.

References

Validation & Comparative

A Senior Application Scientist's Guide to In Vitro Assays for Screening Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of therapies for neurodegenerative diseases and acute neuronal injury, the initial identification of potentially neuroprotective compounds is a critical bottleneck. High-throughput in vitro screening assays serve as the first line of defense, enabling the rapid evaluation of vast chemical libraries to identify promising candidates for further development. This guide provides a comprehensive overview and comparison of commonly employed in vitro assays, offering insights into their underlying principles, experimental workflows, and data interpretation, tailored for researchers, scientists, and drug development professionals.

The Landscape of Neuronal Insult: Modeling Neurodegeneration In Vitro

To screen for neuroprotective compounds, one must first establish a reliable and reproducible in vitro model of neuronal injury. The choice of model is paramount as it dictates the translatability of the findings. Common strategies involve inducing cytotoxicity through various stressors that mimic the pathological conditions observed in neurological disorders.

Two widely adopted models are:

  • Glutamate-Induced Excitotoxicity: Excessive stimulation by the neurotransmitter glutamate is a key pathological process in conditions like stroke and traumatic brain injury.[1][2] In vitro, a brief exposure of primary neurons or neuronal cell lines to high concentrations of glutamate can trigger neuronal death, providing a robust system to evaluate the efficacy of neuroprotective agents.[3] Glutamate-induced excitotoxicity is a well-characterized mechanism implicated in several neurodegenerative diseases.[4]

  • Oxygen-Glucose Deprivation (OGD): This model simulates the ischemic conditions of a stroke by depriving neuronal cultures of oxygen and glucose.[5][6][7] OGD is a widely used in vitro model for stroke and shows similarities to in vivo models of brain ischemia.[6][7] This method is not only crucial for understanding the molecular mechanisms of ischemic brain injury but also for the development of novel neuroprotective strategies.[6]

  • Other Toxin-Based Models: Various neurotoxins are employed to mimic specific aspects of neurodegenerative diseases. For instance, beta-amyloid peptides are used to model Alzheimer's disease[8][9], and rotenone or MPP+ are used to model Parkinson's disease by inhibiting mitochondrial function.[10]

Assessing Neuronal Health: A Toolkit of In Vitro Assays

Once a neuronal injury model is established, a battery of assays can be employed to quantify the extent of damage and the protective effects of test compounds. These assays can be broadly categorized based on the cellular process they measure.

Cell Viability and Cytotoxicity Assays

These assays provide a general measure of cell health and are often the primary readout in high-throughput screens.

  • MTT Assay: This colorimetric assay is a stalwart of cell viability testing. It measures the metabolic activity of cells, specifically the activity of mitochondrial dehydrogenases.[11][12] In viable cells, the yellow tetrazolium salt MTT is reduced to a purple formazan product, the amount of which is directly proportional to the number of living cells.[11][13]

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[14][15] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[14][16][17] The amount of LDH in the supernatant is quantified through an enzymatic reaction that produces a colored product, indicating the extent of cell death.[16][18]

LDH_Assay_Workflow start Induce Cytotoxicity in Neuronal Culture collect_supernatant Collect Cell Culture Supernatant start->collect_supernatant LDH Release add_reaction_mix Add LDH Reaction Mixture collect_supernatant->add_reaction_mix incubate Incubate at Room Temperature add_reaction_mix->incubate measure_absorbance Measure Absorbance (490 nm) incubate->measure_absorbance end Quantify Cytotoxicity measure_absorbance->end

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism in many neurodegenerative diseases. Assays that specifically measure apoptosis can provide more mechanistic insights than general viability assays.

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[19] Assays are available to measure the activity of specific caspases, such as the executioner caspases-3 and -7.[19][20] These assays often utilize a substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent signal.[21]

Caspase_Signaling_Pathway apoptotic_stimulus Apoptotic Stimulus (e.g., Toxin, OGD) initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) apoptotic_stimulus->initiator_caspases Activation executioner_caspases Executioner Caspases (e.g., Caspase-3, -7) initiator_caspases->executioner_caspases Activation substrate_cleavage Cleavage of Cellular Substrates executioner_caspases->substrate_cleavage Execution apoptosis Apoptosis substrate_cleavage->apoptosis

Oxidative Stress Assays

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common feature of neurodegeneration.[22]

  • Reactive Oxygen Species (ROS) Assays: These assays utilize fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), that become fluorescent upon oxidation by ROS.[23][24][25] The intensity of the fluorescence signal is proportional to the level of intracellular ROS.[25]

Neurite Outgrowth Assays

The morphology of neurons, particularly the length and complexity of their neurites (axons and dendrites), is a sensitive indicator of neuronal health and function.[26][27]

  • High-Content Imaging of Neurite Outgrowth: This powerful technique uses automated microscopy and image analysis to quantify various parameters of neurite morphology, including neurite length, number of branches, and number of neurites per cell.[26][28][29] This assay is particularly valuable for identifying compounds that not only prevent cell death but also promote neuronal regeneration and connectivity.[30]

Neurite_Outgrowth_Workflow plate_cells Plate Neuronal Cells treat_compounds Treat with Test Compounds plate_cells->treat_compounds incubate Incubate (e.g., 72 hours) treat_compounds->incubate fix_stain Fix and Stain Cells (e.g., for Tubulin) incubate->fix_stain image_acquisition Automated Image Acquisition (High-Content Screening) fix_stain->image_acquisition image_analysis Image Analysis Software image_acquisition->image_analysis quantify_neurites Quantify Neurite Parameters image_analysis->quantify_neurites

Comparison of In Vitro Neuroprotection Assays

AssayPrincipleAdvantagesDisadvantagesThroughput
MTT Assay Measures mitochondrial dehydrogenase activity in viable cells.[11]Simple, inexpensive, and well-established.[31]Can be affected by compounds that alter mitochondrial respiration.High
LDH Assay Measures the release of lactate dehydrogenase from damaged cells.[14][15]Simple, inexpensive, and non-destructive to remaining cells.[15]Less sensitive than other assays; cannot distinguish between apoptosis and necrosis.[15]High
Caspase Activity Assays Detects the activity of key apoptotic enzymes.[19]Provides mechanistic insight into programmed cell death.May not capture all forms of cell death.Medium to High
ROS Assays Measures the levels of intracellular reactive oxygen species.[24]Directly assesses oxidative stress, a key pathological mechanism.ROS are often transient and difficult to measure accurately.[24]Medium to High
Neurite Outgrowth Assays Quantifies changes in neuronal morphology.[26][28]Provides a functional readout of neuronal health and regeneration.[30]More complex and time-consuming than viability assays.Medium

Experimental Protocols

General Cell Culture and Treatment
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in a 96-well plate at an appropriate density.[13][17]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-24 hours).[3]

  • Induction of Neurotoxicity: Induce neuronal injury using a chosen method (e.g., glutamate, OGD, or a specific neurotoxin) in the presence of the test compounds.[3][10]

  • Incubation: Incubate the cells for a further period (e.g., 24-48 hours) to allow for the development of cytotoxicity.[12]

MTT Assay Protocol
  • After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12][13]

  • The MTT-containing medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[13]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11]

LDH Assay Protocol
  • After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[10][18]

  • Add the LDH reaction mixture to each well.[10][18]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][18]

  • Measure the absorbance at 490 nm using a microplate reader.[10][18]

Conclusion: An Integrated Approach to Screening

No single assay can provide a complete picture of a compound's neuroprotective potential. Therefore, a multi-parametric approach, combining different assays, is highly recommended. For instance, a primary high-throughput screen using a robust viability assay like MTT or LDH can be followed by more detailed mechanistic studies on the "hit" compounds using caspase, ROS, and neurite outgrowth assays.[3][4] This tiered screening strategy allows for the efficient identification and validation of promising neuroprotective candidates, accelerating the journey from the laboratory bench to potential clinical applications. While in vitro models have their limitations and cannot fully replicate the complexity of the human nervous system, they remain an indispensable tool in the initial stages of neuroprotective drug discovery.[32][33]

References

A Senior Application Scientist's Guide to Animal Models for Testing Antidepressant Activity

Author: BenchChem Technical Support Team. Date: January 2026

The journey of an antidepressant from a laboratory compound to a clinical therapeutic is long and fraught with challenges. A critical juncture in this journey is preclinical validation, where animal models serve as the primary platform for assessing efficacy. However, modeling a uniquely human and complex neuropsychiatric syndrome like Major Depressive Disorder (MDD) in laboratory animals is inherently difficult. No single model can recapitulate the full spectrum of human depression, which includes emotional, cognitive, and somatic symptoms like guilt, suicidal ideation, and persistent sadness.

Instead, researchers rely on a battery of models that aim to reproduce specific endophenotypes, or measurable components of the disorder. These include anhedonia (the loss of interest in pleasurable activities), behavioral despair, anxiety-like behaviors, and neurovegetative changes like altered sleep and appetite. This guide provides an in-depth comparison of the most established and widely utilized animal models, detailing their underlying principles, experimental workflows, and respective strengths and limitations, to empower researchers in making informed decisions for their drug discovery programs.

Pillars of a Valid Animal Model

Before delving into specific models, it is crucial to understand the criteria used to evaluate their relevance to human depression. An ideal model should satisfy three core pillars of validity:

  • Face Validity: The model should phenotypically mimic key symptoms of human depression. For instance, a reduction in the consumption of a palatable sweet solution in rodents is considered an analogue of anhedonia.

  • Construct Validity: The model should share a similar underlying cause or pathophysiology with the human disorder. Models based on chronic stress, a major risk factor for depression in humans, generally have strong construct validity.

  • Predictive Validity: The model should be able to correctly identify effective antidepressant treatments. If a model consistently shows that known antidepressants (like SSRIs) reverse the "depressive-like" behaviors, it has high predictive validity.

Part 1: Behavioral Despair Models

These models are the workhorses of high-throughput antidepressant screening. They are based on the principle that when exposed to an acute, inescapable stressor, rodents will eventually cease active escape attempts and adopt an immobile posture. This immobility is interpreted as "behavioral despair," a state that is reliably reversed by acute administration of most antidepressant drugs.

Forced Swim Test (FST)

The Forced Swim Test (FST), or Porsolt test, is one of the most frequently used tools for screening potential antidepressant compounds. It is based on the observation that animals placed in an inescapable cylinder of water will, after initial struggling, adopt a characteristic immobile posture, making only the minimal movements necessary to keep their head above water.

The core assumption is that a longer duration of immobility reflects a state of behavioral despair. Antidepressant compounds are expected to increase active, escape-oriented behaviors (swimming, climbing) and reduce the total time spent immobile. The water temperature is carefully controlled (typically 24-30°C) to prevent hypothermia, which would be an experimental confound affecting the animal's mobility and welfare. The test duration is typically six minutes, but often only the final four minutes are analyzed, as the initial two minutes are characterized by high activity in most animals, which can mask treatment effects.

  • Apparatus: A transparent glass or plastic cylinder (e.g., 20 cm in diameter, 30-50 cm in height) is used.

  • Water Preparation: The cylinder is filled with water (24-2

A Comparative Guide to the Efficacy of Novel Amine Scaffolds and SSRIs in Serotonergic Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Serotonin Reuptake Inhibitors (SSRIs) have long been a cornerstone in the pharmacological management of depressive and anxiety disorders. Their mechanism, centered on the allosteric inhibition of the serotonin transporter (SERT), is well-established, leading to increased synaptic serotonin levels.[1][2][3] However, the quest for agents with improved efficacy, faster onset of action, and more favorable side-effect profiles is a driving force in modern medicinal chemistry. This guide provides a comparative framework for evaluating the potential efficacy of novel compounds, such as 3-(methylamino)cyclobutan-1-ol, against the benchmark of classical SSRIs. Due to the limited publicly available data on this compound, this document outlines a comprehensive, hypothetical research program designed to rigorously assess its potential as a serotonergic modulator and compare its performance characteristics against well-characterized SSRIs.

Introduction: The Serotonergic Synapse as a Therapeutic Target

The serotonergic system is a critical regulator of mood, cognition, and emotion. The serotonin transporter (SERT) plays a pivotal role in this system by mediating the reuptake of serotonin (5-HT) from the synaptic cleft, thereby terminating its signaling.[4] SSRIs, by blocking this transporter, induce a cascade of neuroadaptive changes that are thought to underlie their therapeutic effects.[2] These effects, however, can take several weeks to manifest, and a significant portion of patients experience only partial or no response.[3] This therapeutic lag and variability in patient response underscore the need for novel chemical entities with potentially different mechanisms of action or improved pharmacokinetic and pharmacodynamic profiles.

The compound this compound, a small molecule containing a secondary amine, presents an interesting scaffold for investigation.[5] While its specific biological activity is not extensively documented in public literature, its structural motifs warrant exploration for potential interaction with monoamine transporters. This guide will use the well-understood pharmacology of SSRIs as a reference to propose a structured evaluation of this and similar novel compounds.

Unraveling the Mechanism of Action: A Head-to-Head Comparison

A fundamental aspect of comparing novel compounds to established drugs is a thorough characterization of their mechanism of action. For SSRIs, the primary mechanism is the selective inhibition of SERT.[1][6]

SSRIs: The Established Benchmark

SSRIs bind to an allosteric site on the serotonin transporter, stabilizing a conformation that prevents serotonin from binding and being transported back into the presynaptic neuron.[2] This leads to an acute increase in synaptic serotonin levels. Chronic administration is associated with downstream effects, including the desensitization of somatodendritic 5-HT1A autoreceptors, which is hypothesized to be a key step in their therapeutic action.[2]

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) SERT SERT Serotonin (5-HT)->SERT Reuptake 5-HT1A_auto 5-HT1A Autoreceptor Serotonin (5-HT)->5-HT1A_auto Negative Feedback Synaptic_5HT Serotonin (5-HT)->Synaptic_5HT SERT->Synaptic_5HT Blocked by SSRIs Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_5HT->Postsynaptic_Receptor Signal Transduction Research_Workflow Start Start In_Vitro_Binding In Vitro Receptor Binding Assays (SERT, NET, DAT) Start->In_Vitro_Binding Functional_Assay In Vitro Functional Reuptake Assay ([3H]5-HT Uptake) In_Vitro_Binding->Functional_Assay Selectivity_Panel Broad Receptor Selectivity Panel Functional_Assay->Selectivity_Panel In_Vivo_Microdialysis In Vivo Microdialysis (Measure 5-HT, DA, NE levels) Functional_Assay->In_Vivo_Microdialysis Behavioral_Studies In Vivo Behavioral Models (FST, TST, SPT) In_Vivo_Microdialysis->Behavioral_Studies Safety_Pharmacology Safety Pharmacology (hERG, CYP450) Behavioral_Studies->Safety_Pharmacology Conclusion Conclusion Safety_Pharmacology->Conclusion

References

A Comparative Analysis of Neuroprotective Strategies: Cyclobutane Derivatives Versus the Established Agent Edaravone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pressing Need for Novel Neuroprotective Agents

Neurodegenerative diseases and acute ischemic events represent a significant and growing global health burden. The progressive loss of neuronal structure and function that characterizes these conditions leads to devastating cognitive and motor impairments. While the underlying pathologies are complex and varied, oxidative stress and excitotoxicity are recognized as common and critical contributors to neuronal damage.[1][2][3] In this context, the development of effective neuroprotective agents is a paramount goal in modern neuroscience and drug discovery.

Edaravone, a potent free radical scavenger, stands as a clinically approved neuroprotective agent for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in several countries.[4][5] Its therapeutic efficacy is attributed to a multifaceted mechanism of action that extends beyond simple antioxidant activity.[6] However, the search for novel neuroprotective compounds with improved efficacy, alternative mechanisms of action, and better safety profiles remains an active area of research.

Emerging from this search is a diverse class of compounds featuring a cyclobutane scaffold. While not as extensively studied for neuroprotection as edaravone, certain cyclobutane derivatives have demonstrated promising activities, primarily through the modulation of excitotoxic pathways. This guide provides a comprehensive, data-driven comparison of the neuroprotective effects of select cyclobutane derivatives against the benchmark agent, edaravone. We will delve into their distinct mechanisms of action, present supporting experimental data from in vitro and in vivo studies, and provide detailed protocols for key evaluative assays.

Mechanisms of Neuroprotection: A Tale of Two Strategies

The neuroprotective strategies of edaravone and the highlighted cyclobutane derivatives diverge significantly, targeting different but interconnected pathways of neuronal injury. Edaravone primarily combats oxidative stress, while the exemplified cyclobutane derivatives primarily address excitotoxicity.

Edaravone: A Multi-Pronged Attack on Oxidative Stress

Edaravone's neuroprotective prowess lies in its ability to neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6] This potent free radical scavenging activity mitigates oxidative damage to crucial cellular components. Beyond direct scavenging, edaravone's mechanism involves:

  • Anti-inflammatory Effects: Edaravone has been shown to suppress inflammatory responses in the brain, a key contributor to secondary injury cascades.

  • Anti-apoptotic Activity: By modulating apoptosis-related proteins, edaravone helps to prevent programmed cell death in neurons.

  • Modulation of the Nrf2 Pathway: Edaravone can activate the Nrf2 antioxidant response element pathway, a critical cellular defense mechanism against oxidative stress.[6]

Edaravone's Neuroprotective Mechanisms cluster_oxidative_stress Oxidative Stress cluster_cellular_damage Cellular Damage ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage RNS Reactive Nitrogen Species (RNS) RNS->Protein_Oxidation RNS->DNA_Damage Neuronal_Survival Neuronal Survival Lipid_Peroxidation->Neuronal_Survival Protein_Oxidation->Neuronal_Survival DNA_Damage->Neuronal_Survival Edaravone Edaravone Edaravone->ROS Scavenges Edaravone->RNS Scavenges Nrf2 Nrf2 Pathway Activation Edaravone->Nrf2 Anti_Inflammation Anti-inflammatory Effects Edaravone->Anti_Inflammation Anti_Apoptosis Anti-apoptotic Effects Edaravone->Anti_Apoptosis Nrf2->Neuronal_Survival Anti_Inflammation->Neuronal_Survival Anti_Apoptosis->Neuronal_Survival

Edaravone's multifaceted neuroprotective signaling pathways.
Cyclobutane Derivatives: Targeting Excitotoxicity through NMDA Receptor Antagonism

A promising class of neuroprotective cyclobutane derivatives are the 1-aminocyclobutanecarboxylic acids. These compounds act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate-mediated excitotoxicity.[7] Excessive activation of NMDA receptors leads to a massive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events, including:

  • Activation of proteases and lipases: These enzymes break down essential cellular components.

  • Generation of ROS: The calcium overload in mitochondria leads to increased production of free radicals.

  • Initiation of apoptotic pathways: Prolonged excitotoxicity can trigger programmed cell death.

By blocking the NMDA receptor, these cyclobutane derivatives prevent this excitotoxic cascade at a critical early stage.

Cyclobutane Derivatives' Neuroprotective Mechanism cluster_neurotoxic_cascade Neurotoxic Cascade Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Cyclobutane_Derivative 1-Aminocyclobutane- carboxylic Acid Derivative Cyclobutane_Derivative->NMDA_Receptor Blocks Neuroprotection Neuroprotection Cyclobutane_Derivative->Neuroprotection Protease_Activation Protease/Lipase Activation Ca_Influx->Protease_Activation ROS_Generation ROS Generation Ca_Influx->ROS_Generation Apoptosis_Initiation Apoptosis Initiation Ca_Influx->Apoptosis_Initiation Neuronal_Death Neuronal Death Protease_Activation->Neuronal_Death ROS_Generation->Neuronal_Death Apoptosis_Initiation->Neuronal_Death

NMDA receptor antagonism by cyclobutane derivatives.

Comparative Efficacy: An Indirect Assessment

Direct head-to-head clinical or preclinical studies comparing edaravone and neuroprotective cyclobutane derivatives are not yet available. However, by examining their performance in similar experimental models of neurological damage, we can draw some indirect comparisons.

In Vitro Studies
Assay Edaravone 1-Aminocyclobutanecarboxylic Acid Derivatives Honokiol/Magnolol (Cyclobutane Dimers)
Cell Viability (MTT/LDH Assay) Increased cell viability in neuronal cultures subjected to oxidative stress (e.g., H₂O₂ exposure).[6]Increased cell viability in neuronal cultures subjected to excitotoxic insults (e.g., NMDA exposure).Increased cell viability in neuronal cultures exposed to various insults, including glutamate and H₂O₂.[8][9]
ROS Production Significantly reduced intracellular ROS levels.[6]Indirectly reduces ROS by preventing Ca²+ overload.Directly scavenges ROS and reduces their production.[10]
Apoptosis (Caspase Activity/TUNEL) Decreased markers of apoptosis, such as cleaved caspase-3.Reduced apoptosis triggered by excitotoxicity.Inhibited caspase-3 activity and reduced apoptosis.[10]
In Vivo Studies
Animal Model Edaravone 1-Aminocyclobutanecarboxylic Acid Derivatives
Ischemic Stroke (e.g., MCAO) Reduced infarct volume and improved neurological outcomes.[2]Shown to be neuroprotective in models of excitotoxic injury, which is a key component of stroke pathology.[11]
ALS (e.g., SOD1-G93A mice) Slowed disease progression and prolonged survival.[4][5]Some NMDA receptor antagonists have shown modest therapeutic effects in ALS models.[12][13]

Analysis of Comparative Data:

The available data suggests that edaravone and the identified cyclobutane derivatives offer neuroprotection through distinct yet complementary mechanisms. Edaravone's broad-spectrum antioxidant and anti-inflammatory effects make it a versatile agent against the downstream consequences of neuronal injury. In contrast, 1-aminocyclobutanecarboxylic acid derivatives act upstream by targeting the initial excitotoxic insult, which is a primary trigger for oxidative stress and apoptosis.

The neuroprotective effects of natural cyclobutane-containing compounds like honokiol and magnolol are particularly interesting as they appear to bridge both mechanisms, exhibiting both antioxidant and anti-excitotoxic properties.[8][9]

Experimental Protocols: A Guide to In Vitro and In Vivo Assessment

To ensure the rigorous evaluation of novel neuroprotective compounds, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to assess the neuroprotective effects of compounds like edaravone and cyclobutane derivatives.

In Vitro Neuroprotection Assessment Workflow

In Vitro Neuroprotection Workflow A Neuronal Cell Culture (e.g., primary cortical neurons, SH-SY5Y) B Induce Neuronal Injury (e.g., Oxidative stress with H₂O₂ or Excitotoxicity with NMDA/Glutamate) A->B C Treatment with Test Compound (Edaravone or Cyclobutane Derivative) B->C D Assess Cell Viability (MTT or LDH Assay) C->D E Measure Oxidative Stress (ROS Production Assay) C->E F Evaluate Apoptosis (Western Blot for Caspases, TUNEL Assay) C->F

Workflow for in vitro assessment of neuroprotection.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Seed neuronal cells in a 96-well plate and allow them to adhere.

    • Induce neurotoxicity (e.g., with H₂O₂ or NMDA) in the presence or absence of the test compound.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.[14][15]

2. Lactate Dehydrogenase (LDH) Release Assay

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

  • Protocol:

    • Culture and treat cells as described for the MTT assay.

    • Collect the culture supernatant.

    • Add the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm.

    • Calculate LDH release as a percentage of the maximum LDH release from lysed control cells.[9][14]

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Culture and treat cells in a black-walled 96-well plate.

    • Wash the cells with a warm buffer.

    • Load the cells with DCFH-DA solution and incubate for 30-60 minutes at 37°C.

    • Wash the cells to remove the excess dye.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.[8][16][17]

4. Western Blot for Apoptosis Markers

  • Principle: This technique allows for the detection and quantification of specific proteins involved in the apoptotic cascade, such as cleaved caspase-3 and the ratio of pro- to anti-apoptotic Bcl-2 family proteins.

  • Protocol:

    • Lyse the treated cells and quantify the protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the apoptotic marker of interest (e.g., anti-cleaved caspase-3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[18][19][20]

In Vivo Neuroprotection Assessment Workflow

In Vivo Neuroprotection Workflow A Select Animal Model (e.g., MCAO for stroke, SOD1-G93A for ALS) B Administer Test Compound (e.g., Edaravone, Cyclobutane Derivative) A->B C Behavioral Assessments (e.g., Rotarod, Grip Strength) D Histological Analysis (e.g., Infarct Volume, Neuronal Cell Count) E Biochemical Analysis of Brain Tissue (e.g., Oxidative Stress Markers, Apoptosis Markers) B->C B->D B->E

Workflow for in vivo assessment of neuroprotection.

1. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

  • Principle: This is a widely used animal model that mimics the focal cerebral ischemia seen in human stroke.

  • Procedure:

    • Anesthetize the animal (e.g., rat or mouse).

    • A nylon filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.

    • Administer the test compound at a specified time point (before, during, or after ischemia).

    • Assess neurological deficits at various time points post-MCAO.

    • At the end of the study, sacrifice the animal and stain the brain slices (e.g., with TTC) to measure the infarct volume.[2]

2. SOD1-G93A Transgenic Mouse Model of ALS

  • Principle: These mice overexpress a mutant form of the human superoxide dismutase 1 (SOD1) gene, leading to a progressive motor neuron disease that mimics many features of human ALS.

  • Procedure:

    • Begin administration of the test compound at a pre-symptomatic or early symptomatic stage.

    • Monitor disease progression through regular body weight measurements and behavioral tests (e.g., rotarod performance, grip strength).

    • Record the age of disease onset and survival duration.

    • At the end-stage of the disease, collect spinal cord and brain tissue for histological and biochemical analysis of motor neuron loss and other pathological markers.[4][10][14][21][22]

Conclusion and Future Directions

This comparative guide highlights the distinct yet potentially synergistic neuroprotective strategies offered by edaravone and emerging cyclobutane derivatives. Edaravone's established role as a potent antioxidant provides a broad defense against the downstream consequences of neuronal injury. In contrast, the NMDA receptor antagonism of certain cyclobutane derivatives offers a targeted approach to mitigating the initial excitotoxic insult, a key trigger of neurodegeneration.

The multifaceted neuroprotective profile of natural cyclobutane-containing compounds like honokiol and magnolol, which appear to combine both antioxidant and anti-excitotoxic properties, suggests a promising avenue for future drug development.

Looking ahead, several key areas warrant further investigation:

  • Direct Comparative Studies: Head-to-head preclinical studies comparing the efficacy of edaravone with leading cyclobutane derivative candidates in standardized models of neurodegeneration are crucial.

  • Combination Therapies: Given their complementary mechanisms of action, the potential for synergistic neuroprotection through the combination of edaravone and an NMDA receptor-antagonizing cyclobutane derivative should be explored.

  • Expansion of Cyclobutane Derivative Research: Further investigation into the neuroprotective potential of a wider range of cyclobutane-containing compounds, including those with novel mechanisms of action, is needed.

By continuing to explore and compare diverse neuroprotective strategies, the scientific community can move closer to developing more effective therapies for the multitude of devastating neurological disorders.

References

A Researcher's Guide to Elucidating the Mechanism of Action for Novel Antidepressant Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of antidepressant drug discovery is undergoing a significant paradigm shift. For decades, the serendipitous discovery of monoamine-based antidepressants shaped our research strategies. However, the limitations of these classical drugs, including delayed onset of action and low remission rates, have underscored the urgent need for novel compounds with distinct mechanisms. This guide serves as a comprehensive resource for researchers and drug development professionals, providing a structured approach to characterizing the mechanism of action (MoA) of potential antidepressant candidates. We will move beyond simple screening and delve into a multi-pillar framework for building a robust, evidence-based mechanistic profile.

Pillar 1: The Monoaminergic System - Establishing a Foundational Profile

The monoamine hypothesis, which posits that depression is related to a deficiency in the brain's serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA) levels, has been the cornerstone of antidepressant research for over 50 years. While now considered an oversimplification, assessing a compound's activity at the key proteins of the monoaminergic system—transporters and receptors—remains a critical first step. It provides a foundational dataset and contextualizes the compound's profile against legacy drugs.

Core Experimental Workflows

1. Neurotransmitter Transporter Inhibition Assays:

These assays quantify a compound's ability to block the reuptake of serotonin, norepinephrine, or dopamine from the synaptic cleft, the primary mechanism of SSRIs, SNRIs, and TCAs.

  • Rationale: Directly measures the affinity and potency of a compound for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). A high affinity for SERT, for example, is the defining characteristic of the SSRI class of drugs.

  • Methodology: Radioligand binding assays are the gold standard. This involves using cells expressing the transporter of interest (e.g., HEK293-hSERT cells) and a radiolabeled ligand that binds specifically to that transporter (e.g., [³H]-Citalopram for SERT). The assay measures the ability of the test compound to displace the radioligand, from which an inhibition constant (Ki) can be calculated.

Protocol: Radioligand Binding Assay for SERT Affinity

  • Cell Preparation: Culture HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Membrane Preparation: Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., 1 nM [³H]-Citalopram), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Scintillation Counting: Place the filtermat in a scintillation counter to quantify the radioactivity in each well.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Receptor Binding Assays:

Many antidepressants interact with a wide range of G-protein coupled receptors (GPCRs), which can contribute to both their therapeutic effects and their side-effect profiles. A broad receptor screen is essential for a comprehensive understanding.

  • Rationale: Identifies potential on-target and off-target receptor interactions. For example, the sedative effects of Mirtazapine are largely due to its high affinity as an antagonist at the histamine H1 receptor. A clean profile with high selectivity for the desired target is often a key goal in modern drug discovery.

  • Methodology: Similar to transporter assays, radioligand binding assays are used to determine the affinity (Ki) of a compound for a large panel of receptors (e.g., serotonergic, adrenergic, dopaminergic, muscarinic, histaminergic receptors). Commercial services offer comprehensive screening panels, such as the Psychoactive Drug Screening Program (PDSP) funded by NIMH.

Comparative Data: Monoamine Transporter and Receptor Affinities (Ki, nM)
Compound ClassCompoundSERT Affinity (Ki, nM)NET Affinity (Ki, nM)DAT Affinity (Ki, nM)Muscarinic M1 (Ki, nM)Histamine H1 (Ki, nM)
SSRI Fluoxetine1 - 2.5200 - 6001000 - 3000>10,000>10,000
SNRI Venlafaxine20 - 80500 - 1000>10,000>10,000>10,000
TCA Amitriptyline4 - 1010 - 401000 - 40001 - 201 - 10
Atypical Bupropion>5,000200 - 500200 - 600>10,000>10,000

Data compiled from multiple sources for illustrative purposes. Actual values may vary between studies.

This initial screen provides a fingerprint of the compound's interaction with the classical monoamine system, allowing for its classification and initial prediction of its potential therapeutic and side-effect profile.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft MAO MAO VMAT2 VMAT2 NT_vesicle Neurotransmitter Vesicle VMAT2->NT_vesicle Packaging NT NT_vesicle->NT Release SERT SERT SERT->MAO Metabolism NET NET NET->MAO Metabolism Receptor Postsynaptic Receptor NT->SERT Reuptake NT->NET Reuptake NT->Receptor Binding TCA TCA / SNRI TCA->SERT Block TCA->NET Block SSRI SSRI SSRI->SERT Block

Caption: Monoamine reuptake inhibition workflow.

Pillar 2: The Neurotrophic and Neuroplasticity Hypothesis

A more contemporary view of depression involves impairments in neuroplasticity, the brain's ability to form new synaptic connections. The neurotrophic hypothesis suggests that antidepressants work by promoting neuronal survival and growth, primarily through the action of Brain-Derived Neurotrophic Factor (BDNF). Chronic stress has been shown to decrease BDNF levels, particularly in the hippocampus, while successful antidepressant treatment can reverse this effect.

Core Experimental Workflows

1. Measuring BDNF Protein and Gene Expression:

  • Rationale: To determine if a test compound can increase the expression of BDNF, a key marker of neuroplasticity. This provides evidence for a mechanism that goes beyond simple modulation of neurotransmitter levels.

  • Methodologies:

    • ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method to measure BDNF protein levels in cell culture supernatants, cell lysates, or brain tissue homogenates.

    • Western Blot: A semi-quantitative method to visualize and measure levels of BDNF protein and its precursor, proBDNF. It can also be used to measure the phosphorylation state (and thus activation) of its receptor, TrkB.

    • qPCR (Quantitative Polymerase Chain Reaction): Measures the levels of BDNF mRNA, indicating whether the compound affects the transcription of the BDNF gene.

Protocol: Western Blot for TrkB Phosphorylation

  • Cell/Tissue Treatment: Treat primary neuronal cultures or dose an animal with the test compound for a specified period.

  • Protein Extraction: Lyse the cells or hippocampus tissue in RIPA buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Use a BCA or Bradford assay to determine the total protein concentration in each lysate.

  • SDS-PAGE: Separate proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated TrkB (p-TrkB).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.

  • Imaging & Analysis: Capture the light signal with a digital imager. Quantify the band intensity using software like ImageJ. Normalize the p-TrkB signal to the total TrkB or a housekeeping protein (e.g., GAPDH) to determine the relative increase in receptor activation.

2. Assessing Synaptic Plasticity:

  • Rationale: To directly measure the functional consequence of enhanced neurotrophic signaling. Long-term potentiation (LTP), a persistent strengthening of synapses, is a cellular correlate of learning and memory and is often impaired in models of depression.

  • Methodology: Electrophysiology. Brain slices (typically from the hippocampus) are prepared from animals treated with the test compound. Field excitatory postsynaptic potentials (fEPSPs) are recorded in response to electrical stimulation. LTP is induced by a high-frequency stimulation protocol, and the potentiation of the fEPSP slope is measured over time. An effective antidepressant may rescue stress-induced deficits in LTP.

cluster_pathway BDNF Signaling Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K Ras Ras/Raf TrkB->Ras IP3 IP3/DAG PLCg->IP3 Akt Akt PI3K->Akt MEK MEK/ERK Ras->MEK mTOR mTOR Activation Akt->mTOR CREB CREB Activation MEK->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity mTOR->Synaptic_Plasticity Protein Synthesis Antidepressant Antidepressant Compound Antidepressant->BDNF Increases Expression

Caption: The BDNF-TrkB signaling cascade.

Pillar 3: The Glutamatergic System - A Paradigm for Rapid Action

The discovery of the rapid antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine has revolutionized the field. This has shifted focus to the brain's primary excitatory neurotransmitter, glutamate, and its role in synaptic function and dysfunction.

  • Mechanism of Ketamine: Ketamine is believed to work by transiently blocking NMDA receptors on GABAergic interneurons. This disinhibits pyramidal neurons, leading to a surge in glutamate release. This glutamate surge preferentially activates AMPA receptors, which in turn stimulates the BDNF release and mTOR signaling pathways, rapidly increasing synaptogenesis.

Core Experimental Workflows

1. Electrophysiological Recordings:

  • Rationale: To directly measure the effects of a compound on NMDA and AMPA receptor function. This is crucial for any compound hypothesized to act via the glutamatergic system.

  • Methodology: Whole-cell patch-clamp electrophysiology in cultured neurons or brain slices. This technique allows for the direct measurement of NMDA receptor- and AMPA receptor-mediated currents. By holding the neuron at different voltages and using specific pharmacological blockers, the contribution of each receptor type to the total synaptic current can be isolated and the effect of the test compound quantified.

2. Downstream Signaling Analysis:

  • Rationale: To confirm that modulation of glutamate receptors translates into the activation of signaling pathways associated with synaptogenesis.

  • Methodology: Western Blotting for key signaling nodes. Following treatment with the compound, levels of phosphorylated mTOR (p-mTOR), and its downstream targets like p70S6K, are measured. An increase in the phosphorylation of these proteins provides strong evidence for the activation of this pathway.

Comparative Effects on Glutamate-Related Signaling
FeatureTraditional Antidepressants (e.g., SSRIs)Ketamine / Esketamine
Primary Target Monoamine Transporters (e.g., SERT)NMDA Receptor
Onset of Action Weeks to MonthsHours to Days
Effect on BDNF Gradual increase over weeksRapid, transient increase within hours
mTOR Pathway Indirect or minimal acute activationStrong and rapid activation
Synaptogenesis Gradual increase with chronic treatmentRapid increase in spine density

Integrating Preclinical Evidence: In Vivo Behavioral Models

While in vitro and ex vivo assays are essential for dissecting molecular mechanisms, in vivo behavioral models are necessary to assess the compound's potential antidepressant-like efficacy in a whole organism.

  • Rationale: To provide a functional readout of antidepressant-like activity. Models like the Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used as primary screens. They are based on the principle that antidepressant compounds reduce the time an animal spends immobile when placed in an inescapable, stressful situation.

  • Limitations: It is crucial to acknowledge that these are not models of depression itself, but rather tests of behavioral despair that respond to known antidepressants. Their predictive validity for novel mechanisms can be limited, and results should be interpreted with caution.

Protocol: Murine Forced Swim Test (Porsolt's Test)

  • Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation & Dosing: Acclimate mice to the housing facility for at least one week. Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time (e.g., 60 minutes) before the test.

  • Pre-swim (optional but recommended): On day 1, place each mouse in the cylinder for a 15-minute pre-swim session to induce a stable baseline of immobility.

  • Test Session: On day 2, place the mouse back in the water for a 6-minute test session.

  • Scoring: Video record the session. An observer, blind to the treatment conditions, should score the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Data Analysis: Calculate the total duration of immobility for each animal. Use an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility time between the vehicle-treated group and the compound-treated groups. A significant reduction in immobility time is considered an antidepressant-like effect.

Conclusion: A Multi-Pillar Approach to MoA Elucidation

Characterizing the mechanism of action of a novel antidepressant candidate requires a systematic, multi-faceted approach. By integrating studies across the monoaminergic, neurotrophic, and glutamatergic systems, and validating findings with functional behavioral readouts, researchers can build a comprehensive and compelling data package. This strategy not only helps in classifying a new compound against existing therapies but, more importantly, provides a rational basis for its further development and its potential to address the unmet needs of patients suffering from depressive disorders. The future of antidepressant discovery lies not in finding "me-too" drugs, but in identifying and validating novel targets that can offer faster, more effective, and more durable relief.

A Senior Application Scientist's Guide to Monoamine Oxidase (MAO) Inhibition Assays for New Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate assessment of monoamine oxidase (MAO) inhibition is a critical step in the discovery of new therapeutics for neurological disorders. As mitochondrial enzymes, MAO-A and MAO-B are key regulators of neurotransmitters, and their dysfunction is implicated in conditions like depression and Parkinson's disease.[1][2] This guide provides an in-depth comparison of the most common MAO inhibition assays, offering insights into the causality behind experimental choices to empower you in selecting the optimal method for your new chemical entities.

The Two Faces of Monoamine Oxidase: MAO-A and MAO-B

Before delving into assay methodologies, it is crucial to understand the two isoforms of MAO. MAO-A and MAO-B share approximately 70% sequence identity but exhibit distinct substrate specificities and inhibitor sensitivities.[3] MAO-A preferentially metabolizes serotonin and norepinephrine, making it a primary target for antidepressants.[4] Conversely, MAO-B has a higher affinity for dopamine and phenylethylamine, and its inhibitors are utilized in the management of Parkinson's disease.[4][5] This isoform-specific activity necessitates assays that can differentiate between MAO-A and MAO-B inhibition.

A Comparative Analysis of MAO Inhibition Assay Methodologies

The selection of an appropriate assay for screening new chemical entities as MAO inhibitors depends on several factors, including the required sensitivity, throughput, cost, and the potential for compound interference. Here, we compare the most widely used techniques: fluorometric, luminescent, spectrophotometric, and HPLC-based assays.

Fluorometric Assays: The Workhorse of High-Throughput Screening

Fluorometric assays are a popular choice for high-throughput screening (HTS) due to their high sensitivity and adaptability to microplate formats.[6] These assays typically rely on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[7] A common approach utilizes Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), a non-fluorescent probe that, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent resorufin.[6]

Principle of Fluorometric MAO Assay:

Substrate Monoamine Substrate (e.g., Tyramine) MAO MAO-A or MAO-B Substrate->MAO Product Aldehyde + NH₃ MAO->Product H2O2 H₂O₂ MAO->H2O2 HRP HRP H2O2->HRP AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin

Caption: Workflow of a typical fluorometric MAO assay.

Experimental Protocol: Fluorometric MAO-A Inhibition Assay

  • Reagent Preparation: Prepare a working solution of your test compound and a reference inhibitor (e.g., clorgyline for MAO-A) in MAO Assay Buffer.[8] Also, prepare a solution of MAO-A enzyme and a substrate solution containing the MAO substrate (e.g., tyramine), Amplex® Red, and HRP.[9]

  • Inhibitor Incubation: In a 96-well black plate, add the test compound or reference inhibitor to the respective wells. Add the MAO-A enzyme solution and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Measure the fluorescence intensity kinetically or at a fixed endpoint using a microplate reader with excitation at 535-560 nm and emission at 587-590 nm.[9][10]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

ParameterFluorometric Assays
Principle Detection of H₂O₂ byproduct using a fluorescent probe.
Throughput High
Sensitivity High
Cost Moderate
Advantages - Well-suited for HTS. - Commercially available kits.
Disadvantages - Prone to interference from colored or fluorescent compounds. - Indirect measurement of MAO activity.[2]
Luminescent Assays: Superior Sensitivity and Reduced Interference

Luminescent assays, such as the MAO-Glo™ Assay, offer a highly sensitive and robust alternative to fluorometric methods.[11] These assays are less susceptible to interference from colored or fluorescent compounds, a significant advantage when screening large chemical libraries.[2] The MAO-Glo™ assay utilizes a proluciferin substrate that is converted by MAO into luciferin, which is then used by luciferase to generate a stable, light-emitting signal.[12]

Principle of Luminescent MAO Assay (MAO-Glo™):

Proluciferin Proluciferin Substrate MAO MAO-A or MAO-B Proluciferin->MAO Luciferin Luciferin MAO->Luciferin Luciferase Luciferase Luciferin->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the luminescent MAO-Glo™ assay.

Experimental Protocol: Luminescent MAO-B Inhibition Assay

  • Reagent Preparation: Prepare a 4X solution of the MAO-B substrate in the appropriate MAO Reaction Buffer.[12] Prepare working solutions of your test compounds and a reference inhibitor (e.g., selegiline for MAO-B).

  • Enzyme Reaction: In a white, opaque 96-well plate, add the MAO-B enzyme and the test compounds or reference inhibitor. Initiate the reaction by adding the MAO-B substrate solution. Incubate for 1 hour at room temperature.[12]

  • Signal Generation: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-producing luciferase reaction.[13]

  • Signal Detection: Incubate for 20 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate-reading luminometer.[12]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

ParameterLuminescent Assays
Principle Enzymatic conversion of a proluciferin substrate to luciferin, which generates light via luciferase.
Throughput High
Sensitivity Very High (reportedly 100x more sensitive than fluorometric methods[11])
Cost High
Advantages - High sensitivity and wide dynamic range. - Low interference from library compounds.[2] - Stable "glow-type" signal.[13]
Disadvantages - Higher reagent cost.
Spectrophotometric Assays: A Classic and Cost-Effective Approach

Spectrophotometric assays are a traditional and cost-effective method for measuring MAO activity. These direct assays monitor the change in absorbance as the MAO substrate is converted into its product.[14] For example, the activity of MAO-B can be determined by monitoring the increase in absorbance at 250 nm corresponding to the formation of benzaldehyde from the substrate benzylamine.[14]

Experimental Protocol: Spectrophotometric MAO-B Inhibition Assay

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, the test compound or a reference inhibitor, and the MAO-B enzyme.

  • Reaction Initiation: Initiate the reaction by adding the MAO-B substrate, benzylamine.

  • Absorbance Measurement: Immediately begin monitoring the change in absorbance at 250 nm over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.

ParameterSpectrophotometric Assays
Principle Direct measurement of the change in absorbance of a substrate or product.
Throughput Low to Medium
Sensitivity Moderate
Cost Low
Advantages - Direct measurement of enzyme activity. - Cost-effective.
Disadvantages - Lower sensitivity compared to fluorescence or luminescence. - Potential for interference from compounds that absorb at the monitored wavelength.
HPLC-Based Assays: The Gold Standard for Accuracy and Specificity

High-Performance Liquid Chromatography (HPLC)-based assays offer the highest level of specificity and are considered a gold standard for quantifying MAO activity. These methods directly measure the formation of the enzymatic product or the depletion of the substrate.[15] For instance, the metabolism of kynuramine by MAO produces 4-hydroxyquinoline, which can be quantified by HPLC with fluorescence or mass spectrometry detection.[9][15]

Principle of HPLC-Based MAO Assay:

Substrate Substrate (e.g., Kynuramine) MAO MAO-A or MAO-B Substrate->MAO Reaction Enzymatic Reaction MAO->Reaction Quench Reaction Quenching Reaction->Quench Separation HPLC Separation Quench->Separation Detection Detection (UV, Fluorescence, or MS) Separation->Detection Quantification Quantification of Substrate/Product Detection->Quantification

Caption: General workflow for an HPLC-based MAO inhibition assay.

Experimental Protocol: HPLC-Based MAO-A Inhibition Assay

  • Enzymatic Reaction: In a reaction tube, pre-incubate the MAO-A enzyme with the test compound or reference inhibitor in assay buffer at 37°C.[9]

  • Reaction Initiation and Termination: Initiate the reaction by adding the substrate (e.g., kynuramine). After a specific incubation time, terminate the reaction by adding a quenching solution, such as perchloric acid.[9]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein.

  • HPLC Analysis: Inject the supernatant into an HPLC system equipped with an appropriate column and detector to separate and quantify the substrate and/or product.[9]

  • Data Analysis: Calculate the percentage of inhibition based on the peak areas of the substrate and/or product in the presence and absence of the inhibitor.

ParameterHPLC-Based Assays
Principle Chromatographic separation and direct quantification of substrate and/or product.
Throughput Low
Sensitivity High to Very High (depending on the detector)
Cost High
Advantages - High specificity and accuracy. - Can distinguish between true inhibitors and assay artifacts.[16] - Not prone to interference from fluorescent or colored compounds.
Disadvantages - Low throughput. - Requires specialized equipment and expertise.

Comparative Summary of MAO Inhibition Assay Methodologies

FeatureFluorometricLuminescentSpectrophotometricHPLC-Based
Throughput HighHighLow-MediumLow
Sensitivity HighVery HighModerateHigh-Very High
Specificity ModerateHighModerateVery High
Cost ModerateHighLowHigh
Interference HighLowModerateVery Low
Best For HTS, initial screeningHTS, confirmation screens, potent inhibitorsBasic research, budget-conscious labsMechanistic studies, lead optimization, eliminating false positives

Troubleshooting Common Issues in MAO Assays

Even with well-established protocols, unexpected results can occur. Here are some common problems and their potential solutions:

  • High Background Signal: This can be caused by contamination of reagents, auto-oxidation of the substrate, or inherent fluorescence/luminescence of test compounds. Ensure fresh reagents and include appropriate controls to identify the source of the background.

  • Poor Z'-factor: The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A low Z'-factor (<0.5) indicates high variability. To improve the Z'-factor, optimize enzyme and substrate concentrations, and ensure consistent pipetting and incubation times.[17]

  • Inconsistent IC₅₀ Values: Variability in IC₅₀ values can arise from inconsistent enzyme activity, compound solubility issues, or inappropriate incubation times. Always use a consistent source of enzyme and pre-dissolve compounds in a suitable solvent like DMSO.[10]

Concluding Remarks

References

A Comparative Analysis of Cyclobutane-Containing Neuroprotective Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective therapies for neurodegenerative diseases, the unique structural motif of the cyclobutane ring has emerged as a promising scaffold for the design of novel neuroprotective agents. Its rigid, three-dimensional structure offers a valuable tool for medicinal chemists to constrain the conformation of molecules, potentially enhancing their potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of three distinct classes of cyclobutane-containing compounds that have demonstrated neuroprotective potential: BACE1 inhibitors for Alzheimer's disease, Guanabenz analogs targeting the unfolded protein response, and the naturally derived pipercyclobutanamides.

The Significance of the Cyclobutane Moiety in Neuroprotective Drug Discovery

The cyclobutane ring, a four-membered carbocycle, imparts a degree of conformational rigidity that can be advantageous in drug design. By locking flexible molecules into a specific bioactive conformation, the entropic penalty of binding to a target protein is reduced, which can lead to a significant increase in binding affinity. Furthermore, the unique bond angles and lengths within the cyclobutane structure can influence the overall shape and electronic properties of a molecule, allowing for fine-tuning of its interactions with biological targets. In the context of neuroprotection, where complex signaling pathways and multiple pathological factors are at play, the ability to design highly specific and potent modulators is paramount.

Comparative Analysis of Cyclobutane-Containing Neuroprotective Agents

This section provides a detailed comparison of three classes of cyclobutane-containing compounds, focusing on their mechanism of action, available experimental data, and potential therapeutic applications.

Cyclobutane-Containing BACE1 Inhibitors for Alzheimer's Disease

Mechanism of Action: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP) to generate the neurotoxic amyloid-beta (Aβ) peptide. The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. Cyclobutane-containing BACE1 inhibitors are designed to fit into the active site of the enzyme, blocking its catalytic activity and thereby reducing the production of Aβ. The rigid cyclobutane scaffold can help to optimally position the pharmacophoric elements of the inhibitor for interaction with the enzyme's active site.[1][2][3]

Experimental Data: A number of cyclobutane-containing BACE1 inhibitors have been developed and evaluated in preclinical studies. While specific neuroprotective EC50 values for cyclobutane-containing BACE1 inhibitors in cellular models are not always reported alongside their enzymatic inhibitory constants, the reduction in Aβ production is a direct measure of their intended therapeutic effect. For instance, various p-terphenyl compounds, which can incorporate cyclobutane-like rigid structures, have been shown to inhibit BACE1 with IC50 values in the micromolar range and exhibit neuroprotective effects in SH-SY5Y cells against Aβ-induced toxicity with EC50 values also in the micromolar range.[4][5] The neuroprotective effect is primarily attributed to the reduction of toxic Aβ species.[1][2]

Signaling Pathway:

BACE1_Inhibition cluster_cleavage Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage Ab Amyloid-beta (Aβ) (Neurotoxic) APP->Ab Sequential cleavage sAPPb->Ab γ-Secretase cleavage Plaques Amyloid Plaques Ab->Plaques Neuroprotection Neuroprotection BACE1 BACE1 gSecretase γ-Secretase Cyclo_BACE1_Inhibitor Cyclobutane BACE1 Inhibitor Cyclo_BACE1_Inhibitor->BACE1 Inhibition Cyclo_BACE1_Inhibitor->Neuroprotection Prevents Aβ formation

BACE1 Inhibition Pathway
Guanabenz and its Analogs: Modulators of the Unfolded Protein Response

Mechanism of Action: Guanabenz, an alpha-2 adrenergic agonist, has been shown to have neuroprotective effects independent of its antihypertensive activity. Its mechanism involves the modulation of the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). Guanabenz and its analogs selectively inhibit the stress-induced eIF2α phosphatase, leading to a sustained phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[6][7][8] This, in turn, attenuates global protein synthesis, reducing the protein load on the ER, while selectively promoting the translation of stress-response proteins like ATF4, which can upregulate chaperones and other protective factors.[6][7] The incorporation of a cyclobutane ring into Guanabenz analogs is being explored to potentially enhance their neuroprotective activity and reduce off-target effects.

Experimental Data: Preclinical studies have demonstrated the neuroprotective effects of Guanabenz in various models of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS).[7][8][9] In a phase 2 trial for ALS, Guanabenz showed a reduction in the proportion of patients progressing to higher stages of the disease.[9] A Guanabenz analogue, PromISR-6, has been shown to improve cellular survival in an experimental model of Huntington's disease.[10] While direct comparative data with other cyclobutane-containing agents is lacking, the unique mechanism of action targeting the UPR presents a distinct therapeutic strategy.

Signaling Pathway:

UPR_Modulation cluster_upr Unfolded Protein Response ER_Stress ER Stress (Misfolded Proteins) PERK PERK ER_Stress->PERK Activation eIF2a eIF2α PERK->eIF2a Phosphorylation p_eIF2a p-eIF2α Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis Attenuation ATF4 ATF4 Translation p_eIF2a->ATF4 Selective Translation GADD34 GADD34 GADD34->p_eIF2a Dephosphorylation Guanabenz Guanabenz Analog (with Cyclobutane) Guanabenz->GADD34 Inhibition Neuroprotection Neuroprotection Chaperones Chaperones, Stress Response Genes ATF4->Chaperones Upregulation Chaperones->Neuroprotection

Guanabenz and UPR Modulation
Pipercyclobutanamides: Natural Products with Neuroprotective Potential

Mechanism of Action: Pipercyclobutanamides are dimeric alkaloids isolated from plants of the Piper genus. Their neuroprotective mechanisms are believed to be multifactorial. The parent compound, piperine, has been shown to exert neuroprotective effects through various signaling pathways, including the nerve growth factor (NGF) signaling pathway, the JAK2/STAT3 pathway, the PI3K/AKT/mTOR pathway, and by inhibiting Caspase-1-mediated pyroptosis.[11][12][13][14] The cyclobutane ring in pipercyclobutanamides is formed through a [2+2] cycloaddition of two monomeric units, and this rigid structure likely plays a crucial role in their biological activity.

Experimental Data: Research on specific pipercyclobutanamides is still in its early stages. However, studies on piperine have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegeneration. For example, piperine has been shown to protect against kainic acid-induced neurotoxicity and cerebral ischemic injury.[11][13] While specific IC50 or EC50 values for the neuroprotective effects of pipercyclobutanamides are not yet widely available, their structural similarity to the well-studied piperine suggests they are promising candidates for further investigation. Pipercyclobutanamide D has shown cytotoxic activity against cancer cell lines with IC50 values in the micromolar range, indicating its biological potency.[15]

Signaling Pathways:

Piperine_Pathways Pipercyclobutanamide Pipercyclobutanamide NGF_path NGF/TrkA Pathway Pipercyclobutanamide->NGF_path Modulates JAK_STAT JAK2/STAT3 Pathway Pipercyclobutanamide->JAK_STAT Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway Pipercyclobutanamide->PI3K_AKT Modulates Pyroptosis Caspase-1 Pyroptosis Pipercyclobutanamide->Pyroptosis Inhibits Neuroprotection Neuroprotection NGF_path->Neuroprotection JAK_STAT->Neuroprotection PI3K_AKT->Neuroprotection Pyroptosis->Neuroprotection

Pipercyclobutanamide Signaling Pathways

Quantitative Comparison of Neuroprotective Efficacy

A direct quantitative comparison of these three classes of compounds is challenging due to the variability in experimental models and reported metrics. However, the following table summarizes the available data to provide a preliminary assessment.

Compound ClassTarget/MechanismKey In Vitro/In Vivo ModelReported Efficacy
Cyclobutane BACE1 Inhibitors BACE1 / Aβ ReductionSH-SY5Y cells, Transgenic miceIC50 (BACE1): nM to µM range; EC50 (Neuroprotection): µM range[4][5]
Guanabenz Analogs UPR Modulation / eIF2α PhosphorylationALS mouse models, Huntington's cell modelsDelayed disease onset, prolonged survival[7][9][10]
Pipercyclobutanamides Multiple Pathways (NGF, JAK/STAT, etc.)Kainic acid-induced neurotoxicity, Cerebral ischemia modelsAttenuation of neuronal damage and functional deficits[11][13]

Experimental Protocols

In Vitro Neuroprotection Assay using MTT

This protocol assesses the ability of a test compound to protect neuronal cells (e.g., SH-SY5Y) from a neurotoxic insult.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Neurotoxic agent (e.g., 6-hydroxydopamine for Parkinson's model, Aβ peptide for Alzheimer's model)

  • Test compound (cyclobutane-containing agent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the cyclobutane-containing test compound for 1-2 hours.

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control wells) and incubate for 24-48 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated, non-toxin exposed) cells.

Beta-secretase (BACE1) FRET Assay

This protocol measures the inhibitory activity of a test compound on the BACE1 enzyme.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET peptide substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compound (cyclobutane-containing BACE1 inhibitor)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Dilute the BACE1 enzyme, FRET substrate, and test compound to their final concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the FRET substrate.

  • Initiate Reaction: Add the BACE1 enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis: Calculate the percent inhibition of BACE1 activity for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

Cyclobutane-containing compounds represent a promising and diverse class of neuroprotective agents. BACE1 inhibitors offer a targeted approach to reducing amyloid pathology in Alzheimer's disease. Guanabenz analogs provide a unique strategy by modulating the unfolded protein response, a pathway implicated in a range of neurodegenerative conditions. Pipercyclobutanamides, as natural products, may offer multi-target neuroprotection through their influence on various signaling pathways.

While a direct head-to-head comparison is currently limited by the available data, this guide highlights the distinct mechanistic approaches and the significant potential of each class. Future research should focus on conducting comparative studies using standardized in vitro and in vivo models to enable a more definitive assessment of their relative neuroprotective efficacy. Furthermore, the synthesis and evaluation of novel cyclobutane-containing analogs with improved potency, selectivity, and pharmacokinetic profiles will be crucial for advancing these promising compounds towards clinical application. The continued exploration of the cyclobutane scaffold in neuroprotective drug discovery holds great promise for the development of innovative therapies to combat the devastating impact of neurodegenerative diseases.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 3-(Methylamino)cyclobutan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(Methylamino)cyclobutan-1-ol (CAS No. 1354952-94-5).[1] Developed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the scientific rationale behind each procedural step. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

The structural nature of this compound, possessing both an amino group and an alcohol moiety, suggests it should be handled with the care afforded to corrosive and potentially toxic chemicals.[2] This protocol is grounded in established safety standards for amino alcohols and federal regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4]

Hazard Identification and Risk Assessment

Before handling this compound, a thorough understanding of its potential hazards is essential. While comprehensive toxicological data for this specific compound is limited, information from supplier safety data and structurally analogous amino alcohols provides a strong basis for a conservative risk assessment. The primary hazards are associated with its potential corrosivity and toxicity.[2][5]

Key Chemical and Safety Data

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1354952-94-5[1]
Molecular Formula C5H11NO[1]
Molecular Weight 101.15 g/mol [1]
Known Hazards Harmful if swallowed. May cause skin, eye, and respiratory irritation.[1][6]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]

The causality behind these hazards lies in the compound's chemical structure. The amine group can impart basicity and corrosivity, capable of causing severe skin burns and eye damage, a common trait for amino alcohols.[2][5] The cyclobutane ring, while relatively stable, is a small, strained ring system that can participate in unexpected reactions under certain conditions.

Immediate Safety and Personal Protective Equipment (PPE)

A self-validating safety protocol begins with rigorous adherence to PPE standards. This is a non-negotiable prerequisite to handling the compound, even for disposal procedures.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[2] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.

  • Skin Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[2] Always inspect gloves for tears or punctures before use. A flame-retardant lab coat or a chemical-resistant apron is required to protect against skin exposure.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[7]

Emergency Exposure Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water for at least 15 minutes.[5]

  • Eye Contact: Locate the nearest eyewash station and immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5] Seek prompt medical attention.[5]

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen or perform CPR if necessary, but avoid mouth-to-mouth resuscitation.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]

Waste Management and Segregation Protocol

Proper disposal is a systematic process that begins at the point of waste generation. The following steps ensure that waste is collected, stored, and prepared for final disposal in a manner that is safe and compliant with federal and institutional regulations.[8][9]

Step 1: Designate a Waste Stream Identify a specific waste container exclusively for this compound and materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).[2][10] Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10] Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fire.[11]

Step 2: Select a Compatible Container Waste must be stored in a container made of a material that is chemically compatible with amino alcohols.[9][12]

  • Recommended: High-density polyethylene (HDPE) or glass containers are suitable.

  • Avoid: Do not use metal containers for potentially corrosive or basic waste.[3][12] The container must be in good condition, free from leaks, and have a secure, tightly fitting cap.[9]

Step 3: Affix a Hazardous Waste Label All chemical waste containers must be properly labeled from the moment waste is first added.[4][9] The label must be filled out completely and legibly. According to EPA and OSHA standards, the label must include:

  • The words "Hazardous Waste" .[4][9]

  • The full, common chemical name: "this compound" . Avoid abbreviations or chemical formulas.[4]

  • The approximate concentration or percentage of each component if it is a mixture.[4]

  • The date of waste generation (the date the first drop of waste was added).[4]

  • The name and contact information of the Principal Investigator or responsible party.[4]

  • The physical location (building and room number).[4]

  • Appropriate hazard pictograms checked.[4]

Step 4: Segregate Waste Streams The following diagram illustrates the decision-making process for segregating waste generated from work with this compound. This logical separation is crucial to prevent dangerous cross-reactions in waste containers.

WasteSegregation start start decision decision container container process process Waste Waste Generated (this compound) IsSolid Solid or Liquid? Waste->IsSolid IsSolution Pure Compound or Solution? IsSolid->IsSolution Liquid ContaminatedSolids Contaminated PPE, Weigh Paper, etc. IsSolid->ContaminatedSolids Solid SolventType Solvent Type? IsSolution->SolventType Solution OrgWaste Organic Solvent Waste IsSolution->OrgWaste Pure Compound SolidWaste Solid Chemical Waste Container AqWaste Aqueous Waste SolventType->AqWaste Aqueous SolventType->OrgWaste Organic ContaminatedSolids->SolidWaste

Caption: Waste segregation decision workflow.

Step 5: Store Waste in a Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[11]

  • Keep waste containers tightly closed at all times, except when adding waste.[9]

  • Store containers in a secondary containment bin to prevent spills from reaching drains.[3]

  • Segregate containers of incompatible waste types within the SAA.[11]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Final Disposal Procedure

The final step in the disposal process is the transfer of the properly containerized and labeled waste to trained EHS professionals.

Step 1: Arrange for Waste Collection Contact your institution's EHS department to schedule a hazardous waste pickup.[2] Provide them with a completed hazardous material pickup request form, accurately listing all contents of the waste container.[9]

Step 2: Prohibit Drain or Trash Disposal Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer (drain) or in the regular trash.[2][4]

  • Rationale: While this compound is water-soluble, its potential toxicity makes drain disposal inappropriate and a violation of EPA regulations.[2] Many chemicals can disrupt the biological processes of wastewater treatment plants and cause significant harm to aquatic ecosystems.[8][11]

Step 3: Decontaminate Empty Containers Empty containers that once held the pure compound must be triple-rinsed with a suitable solvent (e.g., water or methanol).[12] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[2][12] After thorough decontamination, the container can be disposed of in the regular waste or recycled, depending on institutional policy.

By adhering to this comprehensive, scientifically-grounded protocol, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe and environmentally responsible research environment.

References

Navigating the Safe Handling of 3-(Methylamino)cyclobutan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide furnishes essential safety protocols and logistical plans for the handling and disposal of 3-(Methylamino)cyclobutan-1-ol, a key reagent in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the field, this document provides a direct, procedural framework to ensure operational safety and regulatory adherence.

Understanding the Compound: Hazard Profile

This compound is a substituted cyclobutanol derivative. While comprehensive toxicological data is not always available for novel compounds, the hazard profile can be inferred from its structural motifs and available safety data sheets (SDS) for similar compounds. The primary hazards are identified as:

  • Harmful if swallowed [1]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

These classifications necessitate a cautious and well-defined handling protocol to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following equipment is mandatory to prevent personal exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and subsequent irritation.[1][3][4]
Eye Protection Safety goggles with side-shields or a face shield.To protect against splashes and aerosols that can cause serious eye irritation.[1][3][4]
Body Protection A flame-retardant lab coat or a chemical-resistant suit.To protect against incidental skin contact and contamination of personal clothing.[1][3]
Respiratory Protection Use in a well-ventilated area or under a certified chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][3][4][5]

Operational Protocol: From Receipt to Disposal

A systematic workflow is critical to ensuring safety throughout the handling process. This protocol outlines the key steps to be followed.

Receiving and Storage

Upon receipt, immediately inspect the container for any signs of damage or leakage.[6] Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6] The container must be kept tightly closed.[3][6]

Handling and Use

All manipulations of this compound, especially those that could generate dust or aerosols, must be conducted within a certified chemical fume hood.[6][7] Avoid all personal contact, including inhalation.[8] When handling, do not eat, drink, or smoke.[3][8]

Spill Management

In the event of a spill, immediate and decisive action is required to contain the situation and mitigate hazards.

  • Small Spills: Absorb the spill with an inert material such as vermiculite or sand.[4][6] Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

  • Large Spills: Evacuate all non-essential personnel from the area and contact your institution's emergency response team.[6][9]

Emergency Procedures: A Rapid Response Plan

Accidental exposure requires a swift and appropriate first-aid response to minimize potential harm.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing.[5][6] Seek medical attention if irritation develops or persists.[6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[3][5][6] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any associated contaminated materials is a critical final step to prevent environmental contamination and ensure regulatory compliance.[6]

Waste Segregation and Collection
  • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.[6]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, labeled, and sealed waste container.[6] Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All contaminated PPE, such as gloves, and labware must be disposed of as hazardous waste in designated containers.[6]

Labeling and Storage of Waste

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6] Store these containers in a designated satellite accumulation area, away from general laboratory traffic, pending pickup by your institution's environmental health and safety (EHS) department.[6]

Workflow Diagram: Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Receive Receive & Inspect Store Store Appropriately Receive->Store DonPPE Don PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Experiment Conduct Experiment FumeHood->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Occurs Experiment->Spill Potential Exposure Exposure Occurs Experiment->Exposure Potential SegregateWaste Segregate Waste Decontaminate->SegregateWaste Dispose Dispose via EHS SegregateWaste->Dispose SpillResponse Spill Response Protocol Spill->SpillResponse FirstAid First Aid Protocol Exposure->FirstAid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylamino)cyclobutan-1-OL
Reactant of Route 2
Reactant of Route 2
3-(Methylamino)cyclobutan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.